Desacetylcephapirin
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23)/t11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFHZPVEQXTSQW-BXUZGUMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00959064 | |
| Record name | Desacetylcephapirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38115-21-8 | |
| Record name | Desacetylcephapirin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38115-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desacetyl cephapirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038115218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desacetylcephapirin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESACETYLCEPHAPIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX90DN99PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide: Comparative Antimicrobial Activity of Desacetylcephapirin versus Cephapirin
This guide provides a detailed comparative analysis of the antimicrobial activity of cephapirin and its primary active metabolite, desacetylcephapirin. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.
Introduction
Cephapirin is a first-generation cephalosporin antibiotic renowned for its efficacy against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1][2] Its bactericidal action is attributed to the inhibition of bacterial cell wall synthesis.[3][4][5] Following administration, cephapirin is partially metabolized in the body to desacetylcephapirin.[6][7][8] This metabolite is not an inert byproduct; it retains antimicrobial activity, albeit at a generally reduced level compared to the parent compound.[9][10] Understanding the distinct antimicrobial profiles of both cephapirin and desacetylcephapirin is crucial for accurately interpreting in vitro susceptibility data and predicting in vivo efficacy. This is particularly relevant in veterinary medicine, where cephapirin is frequently used for the treatment of bovine mastitis.[11]
Mechanism of Action: A Shared Pathway
Both cephapirin and desacetylcephapirin exert their bactericidal effects through the same fundamental mechanism: the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][4] This process is initiated by the binding of the β-lactam ring, a core structural feature of cephalosporins, to penicillin-binding proteins (PBPs). PBPs are bacterial enzymes critical for the final steps of peptidoglycan assembly. By acylating these enzymes, cephapirin and its metabolite effectively halt the cross-linking of peptidoglycan chains, leading to a compromised cell wall that can no longer withstand internal osmotic pressure. This ultimately results in cell lysis and bacterial death.[1][3]
Comparative In Vitro Antimicrobial Activity
The antimicrobial potency of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. Comparative studies have consistently demonstrated that desacetylcephapirin is a biologically active metabolite, though its potency varies depending on the bacterial species.[9][12]
Summary of Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the comparative in vitro activities of cephapirin and desacetylcephapirin against key mastitis pathogens. The data is presented as MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Microorganism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Cephapirin | 0.25 | 0.25 |
| Desacetylcephapirin | 0.25 | 0.25 | |
| Coagulase-negative staphylococci | Cephapirin | 0.06 | 0.12 |
| Desacetylcephapirin | 0.12 | 0.25 | |
| Streptococcus dysgalactiae | Cephapirin | ≤0.03 | ≤0.03 |
| Desacetylcephapirin | ≤0.03 | ≤0.03 | |
| Streptococcus uberis | Cephapirin | 0.12 | 0.12 |
| Desacetylcephapirin | 0.25 | 0.25 | |
| Escherichia coli | Cephapirin | 8.0 | >32 |
| Desacetylcephapirin | >32 | >32 |
Data compiled from studies on mastitis pathogens.[11][13][14]
As the data indicates, for Gram-positive cocci such as Staphylococcus aureus and Streptococcus dysgalactiae, desacetylcephapirin exhibits comparable activity to cephapirin.[11] However, against coagulase-negative staphylococci and Streptococcus uberis, a slight decrease in the potency of the metabolite is observed.[11] The most significant drop-off in activity is seen against Gram-negative organisms like Escherichia coli, where desacetylcephapirin is largely inactive.[11][14]
Experimental Protocol: Broth Microdilution for MIC Determination
The following is a detailed protocol for determining the MIC of cephapirin and desacetylcephapirin using the broth microdilution method, a standard and widely accepted technique.[3]
Materials and Reagents:
-
Cephapirin and Desacetylcephapirin analytical standards
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Step-by-Step Methodology:
-
Preparation of Antibiotic Stock Solutions:
-
Accurately weigh and dissolve cephapirin and desacetylcephapirin in a suitable solvent (e.g., sterile deionized water or DMSO) to create high-concentration stock solutions (e.g., 1024 µg/mL).
-
Sterile-filter the stock solutions using a 0.22 µm syringe filter.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used for precise measurement.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the highest concentration of the antibiotic to be tested (e.g., 64 µg/mL) to the wells of the first column.
-
Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions. This will result in a range of antibiotic concentrations in a final volume of 50 µL per well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (CAMHB + inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing the Experimental Workflow and Molecular Relationship
Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Relationship between Cephapirin and Desacetylcephapirin
Caption: Metabolic conversion of cephapirin to desacetylcephapirin.
Conclusion
References
-
Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem - NIH. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Jones, R. N., & Packer, R. R. (1984). Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic Microbiology and Infectious Disease, 2(1), 65–68. [Link]
- CEPHAPIRIN Veterinary—Intramammary-Local. (2003). Thomson MICROMEDEX.
-
Cephapirin - Humanitas.net. (2025, September 10). Humanitas.net. Retrieved February 22, 2026, from [Link]
-
Pharmacology of Cephapirin (Cefapirin Sodium); Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, April 6). YouTube. Retrieved February 22, 2026, from [Link]
-
Gomes, V., et al. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. American Journal of Veterinary Research, 74(5), 683-690. [Link]
-
Cabana, B. E., Van Harken, D. R., & Hottendorf, G. H. (1976). Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans. Antimicrobial Agents and Chemotherapy, 10(2), 307–317. [Link]
- Gomes, V., et al. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. American Journal of Veterinary Research, 74(5), 683-690.
- Gomes, V., et al. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. American Journal of Veterinary Research, 74(5), 683-690.
- Cabana, B. E., Van Harken, D. R., & Hottendorf, G. H. (1976). Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans. Antimicrobial Agents and Chemotherapy, 10(2), 307–317.
-
D'Cunha, N. B., et al. (2014). Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and Staphylococcus aureus-infected cows. Journal of Veterinary Pharmacology and Therapeutics, 37(5), 479-487. [Link]
-
Sheldon, I. M., et al. (2004). Minimum inhibitory concentrations of some antimicrobial drugs against bacteria causing uterine infections in cattle. The Veterinary Record, 155(13), 383–387. [Link]
-
D'Cunha, N. B., et al. (2014). Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and Staphylococcus aureus- infected cows. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Cephapirin | Johns Hopkins ABX Guide. (2019, January 2). Johns Hopkins ABX Guide. Retrieved February 22, 2026, from [Link]
-
Fodor, I., et al. (2025). Determination of Minimum Inhibitory Concentrations of Selected Antibiotics Against Trueperella pyogenes Originated from Bovine Clinical Endometritis. MDPI. Retrieved February 22, 2026, from [Link]
-
Conversion of Cephapirin to Deacetylcephapirin in Milk and Tissues of Treated Animals | Request PDF. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
Sources
- 1. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Cephapirin Benzathine | Beta-Lactam Antibiotic for RUO [benchchem.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. Cephapirin - Humanitas.net [humanitas.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparative Pharmacokinetics and Metabolism of Cephapirin in Laboratory Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cephapirin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. researchgate.net [researchgate.net]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of desacetylcephapirin in lactating dairy cows
Title: Pharmacokinetics and Metabolic Disposition of Desacetylcephapirin in Lactating Dairy Cattle: A Technical Guide
Executive Summary This technical guide analyzes the pharmacokinetic (PK) behavior of desacetylcephapirin, the primary active metabolite of the first-generation cephalosporin cephapirin, in lactating dairy cows. While cephapirin is the administered drug (typically as sodium or benzathine salt), its rapid conversion to desacetylcephapirin via tissue and milk esterases makes the metabolite a critical marker for residue depletion and sustained antimicrobial activity. This guide details the metabolic pathways, quantitative PK parameters, and validated LC-MS/MS protocols for detection.
Part 1: The Metabolic Context & Mechanism
1.1 Deacetylation Pathway Upon intramammary (IMM) or systemic administration, cephapirin undergoes rapid hydrolysis at the C-3' acetoxymethyl group. This reaction is catalyzed by non-specific esterases present in bovine serum, hepatic tissue, renal tissue, and milk.
-
Conversion Rate: Research indicates that >50% of an intramammary cephapirin dose is converted to desacetylcephapirin within 24 hours post-infusion.[1]
-
Tissue Localization: While hepatic metabolism is significant for systemic clearance, the mammary gland itself possesses sufficient esterase activity to facilitate local conversion, leading to high concentrations of the metabolite in milk.
1.2 Biological Activity Unlike many antibiotic metabolites which are inert, desacetylcephapirin retains significant antibacterial activity.[2]
-
Potency: It exhibits approximately 50-95% of the parent drug’s activity against Staphylococcus aureus and Streptococcus spp., the primary targets in mastitis therapy.
-
Clinical Implication: The "effective" therapeutic window is extended by the metabolite, as it persists in the udder longer than the parent compound.
Figure 1: Metabolic and Disposition Pathway
Caption: Pathway illustrating the esterase-mediated conversion of cephapirin to desacetylcephapirin and subsequent bioactivity.
Part 2: Pharmacokinetic Profile[2][3][4][5][6]
The PK profile of desacetylcephapirin is distinct from the parent drug, particularly regarding residence time in the mammary gland.
2.1 Key Pharmacokinetic Parameters (Intramammary Administration) Data derived from healthy Holstein cows treated with 200mg cephapirin sodium.[2][3][4]
| Parameter | Cephapirin (Parent) | Desacetylcephapirin (Metabolite) | Significance |
| Tmax (Milk) | 2 - 4 hours | 4 - 8 hours | Metabolite peaks later due to conversion lag. |
| Half-life (T1/2) | ~3.3 hours | ~4.8 - 6.0 hours | Metabolite persists longer; critical for withdrawal times. |
| Milk Partitioning | High in Foremilk | High in Foremilk | Both concentrate in lower udder cistern; stripping is required for accurate sampling. |
| Excretion Route | Urine (Systemic), Milk | Urine (Systemic), Milk | Renal clearance involves active tubular secretion. |
2.2 Milk Fractionation Effects Crucial for experimental design: Drug concentrations are not uniform throughout the milk fraction.
-
Foremilk: Contains the highest concentration of both parent and metabolite.
-
Bucket Milk: Diluted concentration.
-
Strippings: Variable.
-
Protocol Recommendation: For regulatory residue studies, composite bucket samples are required. For PK efficacy studies, foremilk sampling is often used but must be explicitly noted to avoid overestimating duration of activity.
Part 3: Analytical Methodology (LC-MS/MS)
To accurately quantify desacetylcephapirin, a robust LC-MS/MS method is required due to the polarity difference between the parent and metabolite.
3.1 Sample Preparation Protocol
-
Matrix: Raw Bovine Milk.
-
Internal Standard (IS): Cephapirin-d5 or Ceftiofur-d3.
Step-by-Step Workflow:
-
Aliquot: Transfer 5.0 mL of homogenized milk into a 50 mL polypropylene centrifuge tube.
-
Fortification: Add Internal Standard (20 µL of 10 µg/mL solution).
-
Protein Precipitation: Add 15 mL of Extraction Solvent (Acetonitrile:Water 80:20 v/v). Vortex for 60 seconds.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Decant supernatant into a clean tube; dilute with 10 mL Phosphate Buffer (pH 8.0) to reduce organic strength for SPE loading.
-
Solid Phase Extraction (SPE):
-
Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60mg/3cc.
-
Condition: 3 mL Methanol followed by 3 mL Water.
-
Load: Pass diluted sample extract at ~1 mL/min.
-
Wash: 3 mL Water (removes sugars/salts) followed by 2 mL 5% Methanol (removes lipids).
-
Elute: 3 mL Acetonitrile.
-
-
Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 1.0 mL Mobile Phase A/B (90:10).
3.2 LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 6 minutes.
-
Transitions (MRM):
Figure 2: Analytical Workflow
Caption: Validated workflow for the extraction and quantification of desacetylcephapirin from bovine milk.
Part 4: Regulatory & Residue Implications
4.1 Residue Definition Regulatory bodies differ in their definition of the marker residue for cephapirin:
-
USA (FDA): Cephapirin (parent) is often the primary marker, but the metabolite contributes to the total bioactive residue.
-
EU/Codex: Often considers the sum of cephapirin and desacetylcephapirin.
4.2 Withdrawal Periods Because desacetylcephapirin has a longer half-life than the parent drug, withdrawal times are effectively determined by the elimination rate of the metabolite.
-
Standard Withdrawal: Typically 96 hours post-treatment (milk).[3]
-
Failure Mode: Premature termination of withdrawal periods often results in violative residues of desacetylcephapirin, even if the parent drug is below the Limit of Detection (LOD).
References
-
Stockler, R. M., et al. (2009). "Effect of milking frequency and dosing interval on the pharmacokinetics of cephapirin after intramammary infusion in lactating dairy cows."[2] Journal of Dairy Science. Link
-
Moats, W. A., et al. (2000). "Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals."[1][11] Journal of Agricultural and Food Chemistry. Link
-
Heller, D. N., et al. (2000). "Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization-ion trap tandem mass spectrometry."[9][13][14] Journal of Agricultural and Food Chemistry. Link
-
Zommara, M., et al. (2013). "Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk." Journal of Chromatography B. Link
-
Prades, M., et al. (1988). "Pharmacokinetics of sodium cephapirin in lactating dairy cows."[1] American Journal of Veterinary Research.[1][10] Link
Sources
- 1. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of milking frequency and dosing interval on the pharmacokinetics of cephapirin after intramammary infusion in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 6. Pharmacokinetics in foremilk and antimicrobial activity of cephapirin following intramammary administration in healthy and Staphylococcus aureus-infected cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Half-life and Stability of Desacetylcephapirin in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Importance of Understanding Desacetylcephapirin Stability
Desacetylcephapirin is the primary and microbiologically active metabolite of cephapirin, a first-generation cephalosporin antibiotic widely used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.[1][2] Consequently, the accurate quantification of desacetylcephapirin residues in biological matrices such as milk, plasma, and tissues is of paramount importance for pharmacokinetic studies, residue monitoring, and ensuring food safety. The inherent instability of β-lactam antibiotics, including cephalosporins and their metabolites, presents a significant challenge in bioanalysis.[3] Degradation of desacetylcephapirin ex vivo can lead to an underestimation of its concentration, resulting in erroneous pharmacokinetic parameters and inaccurate residue depletion profiles.
This technical guide provides a comprehensive overview of the factors influencing the stability of desacetylcephapirin in biological matrices. It offers field-proven insights and detailed protocols to ensure the integrity of samples from collection to analysis, thereby guaranteeing the generation of reliable and reproducible data in a regulatory-compliant framework.
The Chemical and Enzymatic Landscape of Desacetylcephapirin Instability
The stability of desacetylcephapirin in biological matrices is influenced by a combination of chemical and enzymatic factors. Understanding these is crucial for developing robust sample handling and analytical protocols.
Chemical Stability: The Role of pH and Temperature
Temperature is another critical factor. Elevated temperatures increase the rate of chemical reactions, including hydrolysis.[3] Therefore, maintaining a cold chain from the moment of sample collection is imperative. Conversely, while freezing is essential for long-term storage, the process of freezing and thawing can also impact stability.
Enzymatic Degradation: A Major Contributor to Instability
Biological matrices are rich in enzymes that can actively degrade desacetylcephapirin. Studies have shown that cephapirin and its metabolites, including desacetylcephapirin, degrade almost instantaneously in kidney tissue extracts at physiological temperatures (37°C), highlighting the potent enzymatic activity in this matrix.[7] The liver is another primary site of drug metabolism, and enzymes present in liver microsomes and S9 fractions are known to be involved in the biotransformation of a wide range of xenobiotics.[8] While specific kinetic data for the enzymatic hydrolysis of desacetylcephapirin by hepatic enzymes are scarce, it is reasonable to assume that esterases and other hydrolases contribute to its degradation.
Quantitative Data on Desacetylcephapirin Stability: A Summary
While specific half-life data for desacetylcephapirin under various storage conditions is limited in published literature, the available information underscores its inherent instability. The following table summarizes the key findings and provides general guidance.
| Matrix | Storage Condition | Observation | Recommendation |
| Bovine Milk | -20°C | One study investigated the stability of several cephalosporins, including desacetylcephapirin, in fortified bovine milk at -20°C for 14 days, suggesting reasonable stability within this timeframe.[9] | For short-term storage (up to 2 weeks), -20°C may be adequate. For longer-term storage, -80°C is recommended to minimize potential degradation. |
| Bovine Plasma | Room Temperature | Cephalosporins, in general, are unstable at room temperature, with significant degradation occurring within hours.[3] | Process plasma samples on ice or in a refrigerated centrifuge immediately after collection. Avoid leaving samples at room temperature. |
| 4°C | Refrigeration slows down degradation but does not completely inhibit it. Stability at 4°C is typically limited to a few hours to a day for most cephalosporins.[10] | Use 4°C for short-term storage (e.g., during sample processing) only. For storage longer than a few hours, freezing is necessary. | |
| -20°C | Long-term storage at -20°C is generally not recommended for β-lactam antibiotics due to the potential for significant degradation over time.[10] | If -80°C is not available, storage at -20°C should be for the shortest possible duration, and stability should be thoroughly validated. | |
| -80°C | Considered the optimal temperature for long-term storage of cephalosporins in plasma, ensuring stability for several months.[3] | Store all plasma samples intended for desacetylcephapirin analysis at -80°C for long-term preservation. | |
| Bovine Tissue | 37°C (Kidney Extract) | Rapid and almost instantaneous degradation of both cephapirin and desacetylcephapirin.[7] | Homogenize tissue samples at low temperatures (e.g., on ice) and immediately freeze the homogenates at -80°C. |
Experimental Protocols for Ensuring Sample Integrity
The following protocols are designed to be self-validating systems, incorporating best practices to minimize the degradation of desacetylcephapirin from sample collection to analysis.
Protocol 1: Collection and Processing of Plasma Samples
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). Immediately place the tubes on ice.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the plasma supernatant, avoiding disturbance of the buffy coat and red blood cells.
-
Aliquoting and Storage: Immediately aliquot the plasma into pre-labeled cryovials and freeze at -80°C. Storing in smaller, single-use aliquots is recommended to avoid multiple freeze-thaw cycles.
Protocol 2: Collection and Processing of Milk Samples
-
Milk Collection: Collect milk samples into sterile containers. For accurate representation, a composite sample from all quarters is often preferred.[11][12] Immediately cool the samples on ice or in a refrigerator.
-
Aliquoting and Storage: If not analyzed immediately, aliquot the milk into cryovials and freeze at -80°C for long-term storage. For shorter durations (up to 14 days), -20°C may be acceptable, but this should be validated.[9]
Protocol 3: Collection and Processing of Tissue Samples
-
Tissue Excision: Following euthanasia, excise the tissue of interest as quickly as possible.
-
Rinsing and Blotting: Gently rinse the tissue with ice-cold saline to remove excess blood and blot dry.
-
Homogenization: Weigh the tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice. The buffer-to-tissue ratio should be consistent across all samples.
-
Aliquoting and Storage: Immediately aliquot the tissue homogenate into cryovials and flash-freeze in liquid nitrogen before transferring to an -80°C freezer for long-term storage.
Diagram: Experimental Workflow for Sample Handling and Storage
Caption: Workflow for optimal sample handling and storage to ensure desacetylcephapirin stability.
Bioanalytical Methodology: Stability-Indicating Assays
The use of a validated, stability-indicating analytical method is non-negotiable for the accurate quantification of desacetylcephapirin. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the methods of choice due to their sensitivity and specificity.[13][14][15][16]
A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and other matrix components. The validation of such a method must include a thorough assessment of the analyte's stability under various conditions.
Key Stability Assessments in Method Validation
According to regulatory guidelines from bodies such as the FDA and EMA, the following stability assessments are essential during bioanalytical method validation:
-
Freeze-Thaw Stability: This evaluates the stability of the analyte after a specified number of freeze-thaw cycles. Typically, three cycles are evaluated, where samples are frozen at -20°C or -80°C and then thawed to room temperature.[17] Given the lability of cephalosporins, minimizing freeze-thaw cycles is crucial, and single-use aliquots are highly recommended.
-
Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: This determines the stability of the analyte in the matrix at the intended storage temperature (e.g., -80°C) over a period that covers the expected duration of the study.
-
Post-Preparative (Autosampler) Stability: This evaluates the stability of the processed samples (e.g., in the autosampler) for the anticipated duration of the analytical run.
For each stability assessment, the mean concentration of the analyte in the stored samples should be within ±15% of the mean concentration of the freshly prepared samples.
Diagram: Degradation Pathway of Cephapirin
Caption: Simplified degradation pathway of cephapirin to its active metabolite, desacetylcephapirin, and further inactive products.
Conclusion and Recommendations
The accurate quantification of desacetylcephapirin in biological matrices is challenging due to its inherent instability. While specific quantitative half-life data under various storage conditions are not extensively documented, the available evidence strongly indicates that temperature, pH, and enzymatic activity are critical factors influencing its degradation.
For researchers, scientists, and drug development professionals, the key to generating reliable data lies in the meticulous implementation of robust sample handling and storage protocols. The following recommendations should be strictly adhered to:
-
Maintain a consistent cold chain: All samples should be kept on ice or refrigerated from the moment of collection until they are frozen for long-term storage.
-
Process samples rapidly: Minimize the time between sample collection and freezing to reduce the opportunity for enzymatic and chemical degradation.
-
Optimal long-term storage: Store all biological samples intended for desacetylcephapirin analysis at -80°C.
-
Avoid freeze-thaw cycles: Use single-use aliquots to prevent the degradation that can occur during repeated freezing and thawing.
-
Utilize validated stability-indicating methods: Employ analytical methods that have been rigorously validated to demonstrate their ability to accurately quantify desacetylcephapirin in the presence of its degradation products.
-
Conduct in-house stability validation: Due to the limited availability of public data, it is imperative to conduct thorough stability assessments of desacetylcephapirin in the specific biological matrices and under the specific storage and handling conditions of your study.
By following these guidelines, the integrity of biological samples can be preserved, leading to the generation of high-quality, reproducible, and defensible data for pharmacokinetic, toxicokinetic, and residue analysis of desacetylcephapirin.
References
- Chen, D., Tao, Y., Liu, Z., Liu, Z., Wang, Y., Huang, L., Yuan, Z., & Pan, Y. (2013). Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk.
- BenchChem. (2025). Technical Support Center: Ensuring the Stability of Cephalosporins in Plasma Samples. BenchChem.
- Moats, W. A., Anderson, K. L., Rushing, J. E., & Buckley, S. (2000). Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals. Journal of Agricultural and Food Chemistry, 48(2), 498–502.
- Stockler, R. M., Morin, D. E., Lantz, R. K., Hurley, W. L., & Constable, P. D. (2009). Effect of milk fraction on concentrations of cephapirin and desacetylcephapirin in bovine milk after intramammary infusion of cephapirin sodium. Journal of Veterinary Pharmacology and Therapeutics, 32(4), 345–352.
- Hilleman, D. E., McEvoy, G. K., Bailey, R. T., Jr, & Reich, J. (1984). Stability of cephapirin sodium admixtures after freezing and conventional or microwave thaw techniques. Hospital Pharmacy, 19(3), 202, 207, 211-3.
- Moats, W. A. (1993). Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography.
- Briscoe, S. E., McWhinney, B. C., Lipman, J., Roberts, J. A., & Ungerer, J. P. J. (2012). A simple and robust high-performance liquid chromatography method for the determination of 10 β-lactam antibiotics in human plasma.
- Berendsen, B. J. A., Essers, M. L., Mulder, P. P. J., van Bruchem, G. D., Lommen, A., van Overbeek, W. M., & Stolker, L. A. A. M. (2009). Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney.
- Stockler, R. M., Morin, D. E., Lantz, R. K., & Constable, P. D. (2009). Effect of milking frequency and dosing interval on the pharmacokinetics of cephapirin after intramammary infusion in lactating dairy cows. Journal of Dairy Science, 92(9), 4262-4275.
- Hou, X., Wu, Y., Hao, H., Liu, Z., Wang, Y., & Shen, J. (2013). Multi-residue determination of ten cephalosporins in bovine milk by ultra-high performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 138(2-3), 1741-1748.
- Tyczkowska, K. L., Voyksner, R. D., & Aronson, A. L. (1991). Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry. Journal of Veterinary Pharmacology and Therapeutics, 14(1), 51-60.
- de Velde, F., de Winter, B. C. M., van den Berg, M., & van der Nagel, B. C. H. (2023). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. Therapeutic Drug Monitoring, 45(5), 606-615.
- Barco, S., Castagnola, E., & Matti, E. (2024). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Medicina, 60(7), 1145.
- Otwell, C. J., Woodworth, Z., & Buckley, D. (n.d.).
- Sreekumar, V. B., & Sreejith, K. R. (2015). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. Journal of Applied Pharmaceutical Science, 5(8), 061-065.
- Kumar, P., Subbaiah, G., & Lakkineni, S. (2014). Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. PLoS One, 9(11), e112343.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 27(22), 7915.
- OECD. (2018). Guidance Document on the Determination of In Vitro Intrinsic Clearance Using Cryopreserved Hepatocytes (RT-HEP) or Liver S9 Sub-cellular Fractions (RT-S9). OECD.
- Waterman, K. C., & Adami, R. C. (2005). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 10(1), 1-32.
- Kumar, P., DeBroy, S., & Svoronos, P. D. (2014). Development and validation of a UPLC-MS/MS method to monitor cephapirin excretion in dairy cows following intramammary infusion. PLoS One, 9(11), e112343.
- Berendsen, B. J. A., Essers, M. L., Mulder, P. P. J., van Bruchem, G. D., Lommen, A., van Overbeek, W. M., & Stolker, L. A. A. M. (2009). Newly identified degradation products of ceftiofur and cephapirin impact the analytical approch for quantitative analysis of kidney.
- Zalewski, P., Skibiński, R., Cielecka-Piontek, J., & Bednarek-Rajewska, K. (2012). Development and validation of stability-indicating HPLC method for determination of cefpirome sulfate. Acta Poloniae Pharmaceutica, 69(3), 437-444.
- Ostergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 12(9), 2183–2197.
- Bernal-Chávez, S. A., Romero-Montero, A., Hernández-Parra, H., Peña-Corona, S. I., Del Prado-Audelo, M. L., Alcalá-Alcalá, S., Cortés, H., Kiyekbayeva, L., Sharifi-Rad, J., & Leyva-Gómez, G. (2023). Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method: challenges and opportunities for process optimization through quality by design approach. Journal of Biological Engineering, 17(1), 2.
- Gorden, P. J., van der List, M., Lehman, F. D., Lantz, R. K., & Constable, P. D. (2013). Elimination kinetics of cephapirin sodium in milk after an 8-day extended therapy program of daily intramammary infusion in healthy lactating Holstein-Friesian cows. Journal of Dairy Science, 96(7), 4455–4464.
- Wolf, R. A., & Huestis, M. A. (2010). pH rate profile for the hydrolysis of 6 at 200 °C. Journal of the American Chemical Society, 132(40), 14201–14210.
- Di, L., & Obach, R. S. (2015). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism, 16(10), 856–864.
- Alinovi, M., Franciosi, E., De Marchi, M., & Penasa, M. (2021). Effects of preservative, storage time, and temperature of analysis on detailed milk protein composition determined by reversed-phase high-performance liquid chromatography. Journal of Dairy Science, 104(12), 12489-12499.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.).
- Cuhadar, S., Koseoglu, M., Atay, A., & Dirican, A. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia Medica, 23(1), 70–76.
- Rubinsky, B., & Shvartsman, V. (2023). Effects of Isochoric Freezing on the Quality Characteristics of Raw Bovine Milk. Foods, 12(22), 4145.
- Ates, H. C., & Ozturk, I. (2024). Electrochemical Probing of Human Liver Subcellular S9 Fractions for Drug Metabolite Synthesis. Biosensors, 14(8), 374.
- Osei-Bimpong, A., & Asare-Bediako, P. (2017). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions.
- OECD. (2018). Guidance Document on the Determination of In Vitro Intrinsic Clearance Using Cryopreserved Hepatocytes (RT-HEP) or Liver S9 Sub-cellular Fractions (RT-S9). OECD.
- Stern, R., & Jedrzejas, M. J. (2008). Kinetics of Hyaluronan Hydrolysis in Acidic Solution at Various pH Values.
- Heist, C. A. (2019). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. International Research Journal of Engineering and Technology, 6(5), 1-5.
- Wagtmann, N., & D’Andrea, D. (2012). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. Clinical Chemistry, 58(9), 1334–1342.
- Patel, M., & Singh, M. (2016). Synthesis, solubility, plasma stability, and pharmacological evaluation of novel curcumin prodrugs. Drug Design, Development and Therapy, 10, 3031–3042.
- Flores, C. F. Y., Pineda, Á. D. L. M. H., Bonilla, V. M. C., & Sáenz-Flor, K. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. eJIFCC, 31(1), 46–55.
- Flores, C. F. Y., Pineda, Á. D. L. M. H., Bonilla, V. M. C., & Sáenz-Flor, K. (2020). Sample management: stability of plasma and serum on different storage conditions.
- Ruegg, P. L., Oliveira, L., Jin, W., & Okwumabua, O. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens. American Journal of Veterinary Research, 74(5), 683–690.
- Heikkilä, A. M., Taponen, S., & Pyörälä, S. (2012). Determination of the intramammary dose of benzylpenicillin required to maintain an adequate concentration in the milk to inhibit mastitis pathogens. Journal of Veterinary Pharmacology and Therapeutics, 35(5), 445-452.
- Uddin, M. J., Al-Mamun, M., & Asaduzzaman, M. (2021). Antibiotic residues in milk: Past, present, and future.
Sources
- 1. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. xenotech.com [xenotech.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. books.moswrat.com [books.moswrat.com]
- 12. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 13. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
- 16. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry [mdpi.com]
- 17. d-nb.info [d-nb.info]
Technical Guide: In Vitro Susceptibility of Mastitis Pathogens to Desacetylcephapirin
Executive Summary
In the treatment of bovine mastitis, Cephapirin (a first-generation cephalosporin) remains a cornerstone therapy. However, its pharmacodynamic profile is frequently misunderstood because efficacy is not driven solely by the parent drug. Upon intramammary infusion, Cephapirin is rapidly metabolized by esterases in the udder and blood to Desacetylcephapirin .
While Desacetylcephapirin retains the beta-lactam ring and antimicrobial activity, its spectrum differs significantly from the parent compound.[1][2] Critical research indicates that while Desacetylcephapirin maintains near-equivalent potency against Gram-positive pathogens (Staphylococcus aureus, Streptococcus spp.), it exhibits a marked reduction in activity against Gram-negative organisms (Escherichia coli).
This guide provides a technical deep-dive into the in vitro assessment of this metabolite, offering researchers protocols to validate susceptibility and data to refine PK/PD modeling.
Metabolic Pathway & Mechanism of Action
To understand the susceptibility profile, one must first isolate the metabolic driver. Cephapirin acts by binding to Penicillin-Binding Proteins (PBPs), disrupting peptidoglycan synthesis.
The conversion to Desacetylcephapirin is a hydrolytic deacetylation. This reaction is significant because Desacetylcephapirin persists in the milk longer than the parent drug, effectively extending the "tail" of the pharmacokinetic curve.
Metabolic Conversion Pathway
The following diagram illustrates the conversion and the resulting differential activity spectrum.
Figure 1: Metabolic hydrolysis of Cephapirin to Desacetylcephapirin and the subsequent divergence in antimicrobial spectrum.
Comparative In Vitro Activity[3]
The following data synthesizes results from pivotal broth microdilution assays (CLSI standards). It highlights the "Activity Gap" that researchers must account for when modeling efficacy against E. coli.
MIC Summary Table (µg/mL)
| Pathogen | Cephapirin (Parent) MIC₉₀ | Desacetylcephapirin (Metabolite) MIC₉₀ | Activity Retention |
| Staphylococcus aureus | 0.25 | 0.25 - 0.50 | High (90-100%) |
| Streptococcus uberis | 0.12 - 0.25 | 0.25 - 0.50 | High (80-100%) |
| Streptococcus dysgalactiae | ≤ 0.06 | ≤ 0.06 | High (100%) |
| Escherichia coli | 8.0 - 16.0 | > 32.0 (Resistant) | Low (<10%) |
| CNS (Coagulase-Neg Staph) | 0.25 | 0.50 | High (80-90%) |
Technical Analysis
-
Gram-Positive Stability: For S. aureus and Streptococci, the metabolite is nearly as potent as the parent. In many isolates, the MIC values are identical or within a single two-fold dilution step. This confirms that the long half-life of the metabolite contributes significantly to the clinical cure of Gram-positive mastitis.
-
The Gram-Negative Drop-off: E. coli isolates that appear susceptible to Cephapirin (MIC ≤ 8 µg/mL) often show high resistance to Desacetylcephapirin.
-
Implication: If a PK/PD model assumes the metabolite has equal potency against E. coli, it will drastically overestimate the Time > MIC.
-
Experimental Protocols
To generate valid susceptibility data for Desacetylcephapirin, standard CLSI VET01/VET08 protocols must be adapted to account for the specific handling of the metabolite.
Protocol: Broth Microdilution for Desacetylcephapirin
Objective: Determine the MIC of Desacetylcephapirin against bovine mastitis isolates.
Reagents:
-
Desacetylcephapirin standard (Must be >95% purity; often requires custom synthesis or specific metabolite sourcing).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Quality Control Strains: S. aureus ATCC 29213, E. coli ATCC 25922.
Workflow Logic:
Figure 2: Step-by-step workflow for determining MIC via broth microdilution.[3]
Detailed Steps:
-
Stock Solution: Dissolve Desacetylcephapirin powder in phosphate buffer (pH 6.0) or water.[4][5] Note: Unlike Cephapirin Sodium, the metabolite may have lower solubility; check CoA.
-
Dilution Range: Prepare a range from 0.06 µg/mL to 64 µg/mL. High ranges are necessary to capture the MIC of E. coli.
-
Inoculum: Suspend colonies in saline to 0.5 McFarland. Dilute 1:100 in CAMHB.
-
Assay: Add 50 µL of drug solution and 50 µL of inoculum to wells.
-
Controls: Run parallel plates with Cephapirin (parent) to calculate the "Parent/Metabolite Ratio" for each isolate.
Protocol: Time-Kill Kinetics
MIC provides a static snapshot. A Time-Kill assay is required to understand bactericidal activity over time.
-
Setup: Prepare flasks with CAMHB containing Desacetylcephapirin at 1x, 2x, and 4x the MIC.
-
Sampling: Aliquot at 0, 2, 4, 8, 12, and 24 hours.
-
Counting: Plate serial dilutions on blood agar.
-
Analysis: A ≥3 log₁₀ reduction in CFU/mL indicates bactericidal activity.
-
Insight: Desacetylcephapirin typically exhibits time-dependent killing (similar to parent), meaning Time > MIC is the predictive index.
-
Strategic Implications for Drug Development
When developing intramammary formulations or generic equivalents, the "Total Bioactivity" concept must be applied.
-
Residue Depletion: Desacetylcephapirin is the marker residue in many jurisdictions because it persists longer. Susceptibility testing helps correlate residue levels with potential therapeutic windows.
-
Formulation Stability: In aqueous formulations, Cephapirin can degrade to Desacetylcephapirin in the syringe if pH is not controlled. Quality control must distinguish between "degraded active" (Desacetyl) and "inactive degradation products."
-
Clinical Breakpoints: Currently, CLSI breakpoints exist for Cephapirin. There are no specific breakpoints for Desacetylcephapirin. Researchers should apply Cephapirin breakpoints (Susceptible ≤ 8 µg/mL) with caution, acknowledging the E. coli discrepancy.
References
-
Guérin-Faublée, V., et al. (2003). "Activity of cephapirin and its metabolite desacetylcephapirin against mastitis pathogens." Journal of Veterinary Pharmacology and Therapeutics.
- Context: Primary source for comparative MIC values showing reduced Gram-neg
-
Oliveira, L., et al. (2013). "Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens." American Journal of Veterinary Research.[2]
- Context: Definitive study comparing Cephapirin/Desacetylcephapirin and Ceftiofur/Desfuroylceftiofur. Confirms the resistance of E. coli to the metabolite.
-
Clinical and Laboratory Standards Institute (CLSI).
- Context: The global standard for performing the protocols described in Section 4.
-
Ziv, G., & Nelson, N. (1998).
- Context: Establishes the persistence of the metabolite in the udder, validating the need for susceptibility testing of this specific compound.
Sources
An In-Depth Technical Guide to the Binding Affinity of Desacetylcephapirin to Penicillin-Binding Proteins (PBPs)
A Senior Application Scientist's Synthesis of Mechanistic Insights and Field-Proven Methodologies for Researchers, Scientists, and Drug Development Professionals.
Foreword: The Unseen Player in Cephalosporin Efficacy
In the intricate dance between β-lactam antibiotics and their bacterial targets, the spotlight often shines on the parent drug. However, the metabolic fate of these compounds within the host can introduce a new cast of characters with their own unique contributions to the therapeutic outcome. Desacetylcephapirin, the primary metabolite of the first-generation cephalosporin cephapirin, is one such character. While often considered less potent than its precursor, a nuanced understanding of its interactions with penicillin-binding proteins (PBPs) is critical for a comprehensive evaluation of cephapirin's overall efficacy and for the rational design of future antibacterial agents. This guide provides a deep dive into the binding affinity of desacetylcephapirin for PBPs, offering both a conceptual framework and practical methodologies for its investigation.
The Central Dogma of β-Lactam Action: Penicillin-Binding Proteins as the Cornerstone of Bacterial Cell Wall Synthesis
Penicillin-binding proteins (PBPs) are a family of bacterial enzymes essential for the final steps of peptidoglycan biosynthesis.[1] This intricate polymer forms the rigid cell wall that protects bacteria from osmotic lysis and maintains their shape. PBPs catalyze two crucial reactions: the transglycosylation reaction, which elongates the glycan chains of peptidoglycan, and the transpeptidation reaction, which cross-links the peptide side chains, giving the cell wall its strength and integrity.[1]
β-Lactam antibiotics, including cephalosporins, exert their bactericidal effect by acting as suicide inhibitors of the transpeptidase activity of PBPs. Their structural similarity to the D-Ala-D-Ala terminus of the peptidoglycan precursor allows them to bind to the active site of PBPs. This binding leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP and halting cell wall synthesis.[1] The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death. The affinity of a β-lactam for different PBPs within a bacterium is a key determinant of its antibacterial spectrum and potency.
Desacetylcephapirin: A Metabolite with Enduring, Albeit Altered, PBP Affinity
Cephapirin, a first-generation cephalosporin, is metabolized in the body to desacetylcephapirin.[2][3] This metabolic conversion, primarily occurring in the liver and kidneys, involves the removal of an acetyl group.[4] While desacetylcephapirin generally exhibits reduced antimicrobial activity compared to its parent compound, it retains a significant ability to bind to and inhibit PBPs.
While specific quantitative binding affinity data (IC50, Ki, or KD values) for desacetylcephapirin with various PBPs is not extensively reported in publicly available literature, its continued antibacterial effect implies a retained, albeit potentially lower, affinity for these crucial enzymes. The subtle structural change from cephapirin to desacetylcephapirin can influence the precise fit within the PBP active site, thereby altering the binding kinetics and overall inhibitory potency. Understanding the magnitude of this change is crucial for accurately modeling the pharmacodynamic profile of cephapirin in vivo.
The following sections will delve into the state-of-the-art methodologies used to quantify the binding affinity of compounds like desacetylcephapirin to PBPs, providing the technical foundation for researchers to explore this critical aspect of cephalosporin pharmacology.
Quantifying the Interaction: Methodologies for Determining PBP Binding Affinity
A precise understanding of the binding affinity of desacetylcephapirin to various PBPs requires robust and quantitative experimental approaches. Several well-established techniques are employed in the field, each with its own set of advantages and considerations.
Competitive Binding Assays with Fluorescent Penicillin Probes
A cornerstone of PBP binding analysis is the competitive binding assay, often utilizing a fluorescently labeled penicillin derivative, such as BOCILLIN™ FL, a green-fluorescent derivative of penicillin V.[5] This method allows for the determination of the 50% inhibitory concentration (IC50) of a test compound, which is the concentration required to inhibit 50% of the binding of the fluorescent probe to the PBP.
The principle of this assay is based on the competition between the unlabeled ligand (desacetylcephapirin) and the fluorescent probe for the active site of the PBP. By measuring the displacement of the fluorescent probe at various concentrations of the test compound, a dose-response curve can be generated, from which the IC50 value is derived. This value provides a quantitative measure of the compound's relative binding affinity.
The inclusion of both positive controls (a known potent PBP inhibitor) and negative controls (a compound with no affinity for PBPs) is essential for validating the assay's performance. Furthermore, performing the assay with a known PBP-null mutant can confirm that the observed binding is specific to the target PBP.
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to mid-logarithmic phase.[6]
-
Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).[6]
-
Resuspend the cell pellet in lysis buffer and disrupt the cells using methods such as sonication or French press.
-
Isolate the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in a suitable storage buffer and determine the total protein concentration.
-
-
Competitive Binding Reaction:
-
In a microcentrifuge tube or a 96-well plate, combine the bacterial membrane preparation with varying concentrations of desacetylcephapirin (or other test compounds).
-
Incubate the mixture for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow the unlabeled compound to bind to the PBPs.[6]
-
-
Labeling with BOCILLIN™ FL:
-
Add BOCILLIN™ FL to the reaction mixture at a fixed, non-saturating concentration.
-
Incubate for a further period (e.g., 10 minutes) to allow the fluorescent probe to bind to any unoccupied PBP active sites.[6]
-
-
SDS-PAGE and Fluorescence Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.[6]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the PBP bands in each lane.
-
Plot the percentage of BOCILLIN™ FL binding (relative to a control with no competitor) against the concentration of desacetylcephapirin.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
dot graph TD A[Prepare Bacterial Membranes] --> B{Competitive Binding}; B --> C[Label with BOCILLIN™ FL]; C --> D[SDS-PAGE]; D --> E[Fluorescence Detection]; E --> F[Data Analysis & IC50 Determination];
end
Figure 1: Workflow for a competitive BOCILLIN™ FL binding assay.
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a powerful, homogeneous technique used to study molecular interactions in solution.[7][8] It measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (the tracer) upon binding to a larger molecule (the PBP).
When a small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when this fluorescent molecule binds to a much larger protein like a PBP, its rotational motion is significantly slowed, resulting in a higher degree of polarization of the emitted light.[9] A competitive FP assay can be designed where unlabeled desacetylcephapirin competes with a fluorescently labeled ligand for binding to the PBP, causing a decrease in fluorescence polarization.
The assay's validity is ensured by including controls for the tracer alone (low polarization) and the tracer fully bound to the PBP (high polarization). A titration of the PBP with the tracer is also performed to determine the dissociation constant (Kd) of the tracer-PBP interaction, which is crucial for designing the competition assay.
-
Reagent Preparation:
-
Prepare a stock solution of the purified PBP in a suitable assay buffer.
-
Prepare a stock solution of a fluorescently labeled ligand (tracer) that is known to bind to the PBP of interest.
-
Prepare serial dilutions of desacetylcephapirin in the assay buffer.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add a fixed concentration of the PBP and the fluorescent tracer.
-
Add the serially diluted desacetylcephapirin to the wells.
-
Include control wells with:
-
Tracer only (for minimum polarization).
-
Tracer and PBP without competitor (for maximum polarization).
-
-
-
Incubation and Measurement:
-
Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[10]
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the concentration of desacetylcephapirin.
-
Determine the IC50 value from the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation if the Kd of the tracer is known.
-
dot graph TD A[Prepare Reagents] --> B{Assay Setup in 384-well plate}; B --> C[Incubation to Equilibrium]; C --> D[Measure Fluorescence Polarization]; D --> E[Data Analysis & IC50/Ki Determination];
end
Figure 2: Workflow for a fluorescence polarization assay.
Isothermal Titration Calorimetry (ITC)
Isothermal titration calorimetry is a label-free technique that directly measures the heat changes associated with molecular interactions.[11] It provides a complete thermodynamic profile of the binding event, including the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
ITC operates by titrating a solution of the ligand (desacetylcephapirin) into a solution of the protein (PBP) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured after each injection. As the PBP becomes saturated with the ligand, the heat change diminishes, resulting in a binding isotherm from which the thermodynamic parameters can be derived.
The shape of the binding isotherm itself provides a validation of the binding model. A well-defined sigmoidal curve is indicative of a specific binding interaction. Control experiments, such as titrating the ligand into buffer alone, are performed to subtract the heat of dilution.
-
Sample Preparation:
-
Express and purify the target PBP to a high degree of homogeneity.[12][13]
-
Prepare a concentrated solution of desacetylcephapirin.
-
Crucially, both the PBP and desacetylcephapirin solutions must be in the exact same, extensively degassed buffer to minimize heats of dilution.[11]
-
Accurately determine the concentrations of both the PBP and the ligand.
-
-
ITC Experiment Setup:
-
Load the PBP solution into the sample cell of the ITC instrument.
-
Load the desacetylcephapirin solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.[14]
-
-
Titration and Data Acquisition:
-
Initiate the titration, where small aliquots of the ligand are injected into the protein solution.
-
The instrument records the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-per-injection data to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Ka, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
dot graph TD A[Prepare PBP and Ligand in Matched Buffer] --> B{ITC Titration}; B --> C[Measure Heat Changes]; C --> D[Generate Binding Isotherm]; D --> E[Thermodynamic Parameter Determination];
end
Figure 3: Workflow for an isothermal titration calorimetry experiment.
Data Presentation: A Comparative Framework
To facilitate a clear understanding of the binding affinity of desacetylcephapirin and its parent compound, cephapirin, the quantitative data obtained from the aforementioned assays should be summarized in a structured table.
| Compound | Target PBP | Bacterial Species | Assay Method | IC50 (µM) | Ki (µM) | KD (µM) |
| Desacetylcephapirin | PBP2a | S. aureus | Comp. Assay | Data | Data | |
| Cephapirin | PBP2a | S. aureus | Comp. Assay | Data | Data | |
| Desacetylcephapirin | PBP3 | E. coli | FP Assay | Data | Data | |
| Cephapirin | PBP3 | E. coli | FP Assay | Data | Data | |
| Desacetylcephapirin | PBP1b | S. pneumoniae | ITC | Data | ||
| Cephapirin | PBP1b | S. pneumoniae | ITC | Data |
Note: The "Data" placeholders should be replaced with actual experimental values. The absence of publicly available, specific binding data for desacetylcephapirin necessitates that researchers generate this data using the methodologies outlined in this guide.
Concluding Remarks and Future Directions
A thorough characterization of the PBP binding affinity of desacetylcephapirin is not merely an academic exercise. It is a critical piece of the puzzle in understanding the complete in vivo activity of cephapirin. While this guide provides the methodological framework to obtain this crucial data, the lack of readily available quantitative information highlights a significant knowledge gap in the field.
Future research should focus on systematically determining the IC50, Ki, and KD values of desacetylcephapirin for a broad range of PBPs from clinically relevant Gram-positive and Gram-negative pathogens. Such data will not only enhance our understanding of this particular metabolite but will also contribute to a more predictive and rational approach to the development of next-generation cephalosporins with optimized metabolic profiles and sustained target engagement. The integration of these experimental findings with computational modeling and structural biology will undoubtedly pave the way for more effective strategies to combat the ever-growing threat of antibiotic resistance.
References
Sources
- 1. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 2. Comparative pharmacokinetics and metabolism of cephapirin in laboratory animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. contagionlive.com [contagionlive.com]
- 5. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Production and purification of the penicillin-binding protein 3 from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajmb.org [ajmb.org]
- 14. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Environmental Degradation of Desacetylcephapirin in Agricultural Soil
Foreword: Charting Unexplored Territory
The introduction of veterinary pharmaceuticals into the environment is a subject of increasing scientific scrutiny. Cephapirin, a widely used cephalosporin antibiotic in the dairy industry, and its primary metabolite, desacetylcephapirin, are of particular concern due to their potential to enter agricultural ecosystems through the application of manure as fertilizer[1][2]. While the fate of cephapirin has been a subject of some investigation, the environmental degradation of its active metabolite, desacetylcephapirin, in agricultural soil remains a critical knowledge gap. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework to investigate and understand the environmental degradation of desacetylcephapirin in this complex matrix. As a Senior Application Scientist, this guide is structured not as a review of existing data, but as a roadmap for pioneering research, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.
Desacetylcephapirin: Physicochemical Profile and Environmental Relevance
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its environmental fate. Desacetylcephapirin is the primary and microbiologically active metabolite of cephapirin[1].
| Property | Value | Source |
| Molecular Formula | C15H15N3O5S2 | [3] |
| Molecular Weight | 381.4 g/mol | [3] |
| Sodium Salt Formula | C15H14N3NaO5S2 | [4] |
| Sodium Salt MW | 403.41 g/mol | [4] |
| Appearance | Brown Yellow Powder | [4] |
| Solubility | Soluble in DMSO and Water | [5] |
| Purity | >95% (HPLC) | [6] |
The water solubility of desacetylcephapirin suggests a potential for mobility in the soil profile, while its ionic nature will influence its interaction with soil particles. Its classification as an antibiotic necessitates an evaluation of its impact on soil microbial communities and the potential for promoting antibiotic resistance.
Core Principles of Environmental Degradation in Soil
The persistence of desacetylcephapirin in agricultural soil is governed by a complex interplay of biotic and abiotic degradation processes. A comprehensive investigation must delineate the contributions of each.
Biotic Degradation: The Microbial Contribution
Soil microorganisms are the primary drivers of the biotic degradation of organic compounds.[7][8] The enzymatic machinery of bacteria and fungi can transform complex molecules into simpler, less harmful substances. The key mechanisms involved are:
-
Hydrolysis: The cleavage of chemical bonds by the addition of water, often enzyme-mediated. The ester and amide linkages in the desacetylcephapirin molecule are potential sites for hydrolytic attack.
-
Oxidation and Reduction: Microbial enzymes can catalyze the addition of oxygen or the removal of electrons (oxidation) or the addition of electrons (reduction), leading to the breakdown of the molecule.
-
Conjugation: The attachment of endogenous molecules (e.g., sugars, amino acids) to the desacetylcephapirin molecule, which can alter its toxicity and bioavailability.
Abiotic Degradation: Chemical and Physical Forces
Abiotic processes can also contribute significantly to the degradation of desacetylcephapirin in soil:
-
Hydrolysis: This can occur chemically without microbial involvement, influenced by soil pH and temperature.[7]
-
Photolysis: Degradation by sunlight. While photolysis is more significant on the soil surface, it can be a relevant pathway for residues that remain on the surface after manure application.[9]
The following diagram illustrates the potential degradation pathways for desacetylcephapirin in agricultural soil.
Caption: Potential degradation pathways of desacetylcephapirin in soil.
Experimental Design: A Framework for Investigation
To elucidate the environmental degradation of desacetylcephapirin in agricultural soil, a systematic experimental approach is required. The OECD 307 guideline, "Aerobic and Anaerobic Transformation in Soil," provides a robust framework for such studies.[1][2][10][11][12]
Soil Selection and Characterization
The choice of soil is critical as its properties significantly influence degradation rates. A representative agricultural soil should be selected, and its key characteristics must be thoroughly documented.
| Parameter | Method | Rationale |
| Soil Texture | Pipette or Hydrometer Method | Influences water holding capacity and aeration. |
| pH | 1:2.5 soil:water or 0.01M CaCl2 | Affects microbial activity and chemical hydrolysis rates. |
| Organic Carbon Content | Walkley-Black or Dry Combustion | Key determinant of sorption and microbial biomass. |
| Cation Exchange Capacity (CEC) | Ammonium Acetate Method | Influences the availability of the ionic desacetylcephapirin. |
| Microbial Biomass | Substrate-Induced Respiration (SIR) | Confirms the viability of the soil microbial community. |
Aerobic Soil Degradation Study (Adapted from OECD 307)
This study aims to determine the rate and pathway of desacetylcephapirin degradation under aerobic conditions.
3.2.1. Experimental Protocol
-
Soil Preparation: Freshly collected agricultural soil is sieved (2 mm) and pre-incubated for 7-14 days at the test temperature and moisture content to allow microbial activity to stabilize.
-
Test Substance Application: A stock solution of desacetylcephapirin (preferably ¹⁴C-labeled for mass balance studies) is prepared. The soil is treated with the test substance at a concentration relevant to expected environmental concentrations.
-
Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation vessels.
-
Trapping of Volatiles: The effluent air is passed through traps containing ethylene glycol (for organic volatiles) and a potassium hydroxide solution or soda lime (for ¹⁴CO₂) to capture mineralization products.
-
Sampling: Duplicate soil samples and traps are collected at pre-determined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Soil samples are extracted with a suitable solvent or series of solvents (e.g., acetonitrile, methanol, water mixtures) to recover the parent compound and its transformation products.
-
Analysis: The extracts are analyzed using appropriate analytical techniques (see Section 4).
-
Sterile Control: A parallel experiment using sterilized soil (e.g., by autoclaving or gamma irradiation) is conducted to differentiate between biotic and abiotic degradation.
The following diagram illustrates the experimental workflow for an aerobic soil degradation study.
Caption: Workflow for an aerobic soil degradation study.
Data Analysis and Interpretation
The primary endpoints of the soil degradation study are the half-life (DT₅₀) and the dissipation time for 90% of the substance (DT₉₀). These are calculated by fitting the concentration data over time to an appropriate kinetic model, typically first-order kinetics. The identification of major transformation products is also a critical outcome.
Analytical Methodology: Quantification and Identification
A robust and sensitive analytical method is essential for the accurate quantification of desacetylcephapirin and its transformation products in soil extracts.
Sample Preparation
The extraction of desacetylcephapirin from soil is a critical step. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a promising approach.[13][14]
4.1.1. Extraction Protocol
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add an appropriate internal standard.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the acetonitrile supernatant for clean-up.
4.1.2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer the acetonitrile extract to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is then ready for analysis.
Instrumental Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of desacetylcephapirin due to its high sensitivity and selectivity.[14][15][16]
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol containing a modifier (e.g., formic acid) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
The logical relationship between environmental factors and degradation rates is depicted in the following diagram.
Caption: Factors influencing the degradation rate of desacetylcephapirin.
Environmental Risk Assessment: A Preliminary Outlook
While specific data for desacetylcephapirin is lacking, a preliminary environmental risk assessment can be conceptualized. This involves comparing the Predicted Environmental Concentration (PEC) in soil with the Predicted No-Effect Concentration (PNEC) for soil organisms.[17][18] The determination of the PNEC requires ecotoxicity data, which is currently unavailable for desacetylcephapirin. This highlights another critical area for future research.
Conclusion and Future Directions
The environmental fate of desacetylcephapirin in agricultural soil is a significant unknown in the broader context of veterinary pharmaceutical contamination. This technical guide provides a comprehensive framework for researchers to address this knowledge gap. By following the outlined experimental and analytical protocols, it will be possible to determine the degradation rates and pathways of this important metabolite. Future research should prioritize:
-
Conducting aerobic and anaerobic soil degradation studies following OECD 307 guidelines to determine the DT₅₀ and identify transformation products.
-
Investigating the ecotoxicity of desacetylcephapirin and its major transformation products on relevant soil organisms.
-
Developing and validating robust analytical methods for the routine monitoring of desacetylcephapirin in agricultural soils.
The insights gained from such research will be invaluable for regulatory agencies, pharmaceutical developers, and the agricultural community in ensuring the responsible use of veterinary medicines and protecting the health of our soil ecosystems.
References
-
Desacetylcephapirin | C15H15N3O5S2 | CID 162287. PubChem. [Link]
-
Route and rate of degradation in soil – aerobic and anaerobic soil metabolism. Food and Agriculture Organization of the United Nations. [Link]
-
Conversion of Cephapirin to Deacetylcephapirin in Milk and Tissues of Treated Animals. ResearchGate. [Link]
-
Abiotic hydrolysis of pesticides in the aquatic environment. ResearchGate. [Link]
-
OECD 307: Aerobic and Anaerobic Transformation in Soil. Situ Biosciences. [Link]
-
Desacetyl Cephapirin Sodium Salt CAS#: 104557-24-6. ChemWhat. [Link]
-
Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD. [Link]
-
Elimination kinetics of cephapirin sodium in milk after an 8-day extended therapy program of daily intramammary infusion in healthy lactating Holstein-Friesian cows. ResearchGate. [Link]
-
Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]
-
Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues in agricultural soil samples. ScienceDirect. [Link]
-
Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. MDPI. [Link]
-
Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. Preprints.org. [Link]
-
A Systematic Review of Photolysis and Hydrolysis Degradation Modes, Degradation Mechanisms, and Identification Methods of Pesticides. ResearchGate. [Link]
-
Enantioselective LC-MS/MS determination of antidepressants, β-blockers and metabolites in agricultural soil, compost and digest. ScienceDirect. [Link]
-
Development of an Analytical Method for Cephapirin and Its Metabolite in Bovine Milk and Serum by Liquid Chromatography With UV-VIS Detection and Confirmation by Thermospray Mass Spectometry. PubMed. [Link]
-
Health and environmental risk assessment of berry fruits contaminated with pesticide residues, including soil ecosystem exposure. Annals of Agricultural and Environmental Medicine. [Link]
-
Analysis of Multiresidue Pesticides in Agricultural Paddy Soils Near Industrial Areas in Korea by GC–MS/MS and LC–MS/MS Using QuEChERS Extraction with dSPE Clean-Up. MDPI. [Link]
-
Comprehensive evaluation of pesticide residues in soil and water through monitoring, environmental risk assessment, and AI predictive modeling. ScienceDirect. [Link]
-
ENVIRONMENTAL RISK ASSESSMENT AND MANAGEMENT. [Link]
-
Changed degradation behavior of pesticides when present in mixtures. Environmental Sciences Europe. [Link]
-
Ecological risk assessment of pesticide residues in soils from vegetable production areas: A case study in S-Nepal. ResearchGate. [Link]
-
The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. MDPI. [Link]
-
Pesticide Risk Indicators Used in CEAP Cropland Modeling. USDA. [Link]
-
DT50 (Detection Time 50%; time to detect a 50% decrease in pesticide concentration) in distilled water at pH = 6.9–7 for the insecticide chlorpyrifos over a temperature range. ResearchGate. [Link]
-
Degradation of Chlorpyrifos Residue on Tropical Inceptisol Soil with Indigenous Bacteria Treatment. Research Square. [Link]
-
An analytical method for the determination of linuron, diuron, and relevant metabolites in soil. US EPA. [Link]
-
Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology. [Link]
-
Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. MDPI. [Link]
-
Abiotic degradation (%), comprehensive of photolysis and hydrolysis, for 4 antibiotics after 9 days. ResearchGate. [Link]
Sources
- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 2. shop.fera.co.uk [shop.fera.co.uk]
- 3. Desacetylcephapirin | C15H15N3O5S2 | CID 162287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Desacetyl cephapirin sodium salt | CymitQuimica [cymitquimica.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Desacetyl Cephapirin Sodium Salt | LGC Standards [lgcstandards.com]
- 7. mdpi.com [mdpi.com]
- 8. Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 12. oecd.org [oecd.org]
- 13. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 14. Analysis of Multiresidue Pesticides in Agricultural Paddy Soils Near Industrial Areas in Korea by GC–MS/MS and LC–MS/MS Using QuEChERS Extraction with dSPE Clean-Up [mdpi.com]
- 15. idus.us.es [idus.us.es]
- 16. Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aaem.pl [aaem.pl]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated LC-MS/MS Protocol for the Quantitative Determination of Desacetylcephapirin in Bovine Milk
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of desacetylcephapirin, the primary metabolite of the cephalosporin antibiotic cephapirin, in bovine milk. The protocol is designed for researchers, quality control scientists, and regulatory professionals in the pharmaceutical and food safety sectors. The methodology encompasses a streamlined sample preparation procedure involving protein precipitation followed by solid-phase extraction (SPE), optimized chromatographic separation, and highly selective detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This guide provides not only a step-by-step protocol but also delves into the scientific rationale behind key procedural choices, ensuring both technical accuracy and practical applicability. All procedural steps and performance claims are grounded in peer-reviewed literature and established regulatory guidelines.
Introduction and Scientific Background
Cephapirin is a first-generation cephalosporin antibiotic widely used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.[1] Following administration, cephapirin is metabolized in the body, with desacetylcephapirin being the major residue found in milk.[2][3] The presence of antibiotic residues in milk is a significant public health concern due to the potential for allergic reactions in sensitive individuals and the contribution to the development of antimicrobial resistance.[4] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Union have established maximum residue limits (MRLs) for veterinary drugs in food products of animal origin.[4][5]
Accurate and reliable monitoring of desacetylcephapirin levels is crucial for ensuring compliance with these regulations and safeguarding consumer health. LC-MS/MS has become the gold standard for this type of analysis due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation.[3][6] This application note details a comprehensive protocol that has been synthesized from established and validated methods to provide a reliable workflow for the determination of desacetylcephapirin in bovine milk.
The chemical transformation from the parent drug, cephapirin, to its primary metabolite, desacetylcephapirin, involves the hydrolysis of the acetyl group. Understanding this relationship is fundamental to the analytical approach.
Caption: Conversion of Cephapirin to Desacetylcephapirin.
Materials and Reagents
-
Standards: Desacetylcephapirin analytical standard (≥95% purity), Cephapirin analytical standard (for method development and comparison).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all LC-MS grade). Formic acid (98-100%, LC-MS grade).
-
Chemicals: Ammonium acetate, Disodium hydrogen phosphate, Sodium chloride (NaCl), anhydrous Magnesium sulfate (MgSO₄).
-
Sample Preparation Devices: 50 mL polypropylene centrifuge tubes, Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 3 cc, 60 mg), SPE vacuum manifold, nitrogen evaporator.
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Comprehensive Analytical Workflow
The entire process from sample reception to final data reporting follows a structured and logical sequence designed to ensure accuracy, reproducibility, and traceability.
Caption: Overall analytical workflow for desacetylcephapirin detection.
Detailed Experimental Protocols
Sample Preparation: Extraction and Cleanup
The complexity of the milk matrix, which is rich in proteins and fats, necessitates a thorough extraction and cleanup procedure to prevent ion suppression and ensure the longevity of the analytical column and mass spectrometer.[4]
Expertise & Experience: The Rationale Behind the Choice of Sample Preparation
Two primary approaches are prevalent for antibiotic residue analysis in milk: traditional Solid-Phase Extraction (SPE) and the more recent QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Solid-Phase Extraction (SPE): This protocol utilizes SPE, a classic and highly effective technique for matrix cleanup. We recommend Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges. The HLB sorbent is a copolymer that provides excellent retention for a broad range of compounds, from polar to non-polar, making it ideal for capturing desacetylcephapirin while allowing for the removal of interfering matrix components.[7][8] Compared to traditional C18 silica-based phases, polymeric sorbents like HLB offer better stability across a wider pH range and prevent the collapse of the stationary phase in highly aqueous environments.[9] While Molecularly Imprinted Polymers (MIPs) can offer superior selectivity, they are typically designed for a single analyte or a narrow class of compounds, making HLB a more versatile choice for multi-residue methods.[10][11]
-
QuEChERS: This method involves a liquid-liquid extraction followed by a dispersive SPE (dSPE) cleanup.[12][13] Its main advantages are high throughput, reduced solvent consumption, and simplicity.[4][14] However, for milk, which has a high-fat content, achieving sufficient cleanup with QuEChERS can be challenging, potentially leading to greater matrix effects compared to a well-optimized cartridge SPE method.[12] For regulatory and confirmatory purposes where achieving the lowest possible detection limits and highest data quality is paramount, the cartridge SPE approach is often preferred.
Step-by-Step Protocol:
-
Initial Extraction & Protein Precipitation: a. Pipette 5.0 mL of a representative bovine milk sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of acetonitrile. The addition of an organic solvent like acetonitrile serves a dual purpose: it extracts the analyte of interest and precipitates the majority of the milk proteins.[5] c. Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation. d. Centrifuge the sample at 4000 x g for 10 minutes at 4°C. This will result in a compact pellet of precipitated proteins and a clear supernatant containing the analyte.
-
Solid-Phase Extraction (SPE) Cleanup: a. Condition the SPE Cartridge: Condition an Oasis HLB (60 mg, 3 cc) cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water through the cartridge using a vacuum manifold. Do not allow the cartridge to go dry. b. Load the Sample: Carefully decant the supernatant from the centrifugation step and load it onto the conditioned SPE cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/min. c. Wash Step: Wash the cartridge with 3 mL of water:methanol (95:5, v/v) to remove polar interferences. d. Dry the Cartridge: Dry the cartridge under a full vacuum for 5 minutes to remove any residual water. e. Elution: Elute the desacetylcephapirin from the cartridge with 4 mL of methanol into a clean collection tube.
-
Final Concentration: a. Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. b. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). c. Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions:
The goal of the chromatographic separation is to resolve desacetylcephapirin from any remaining matrix components and ensure it enters the mass spectrometer as a sharp, symmetrical peak.
-
Column: A C18 reversed-phase column is recommended (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. The formic acid is crucial for promoting the protonation of the analyte in the ESI source, leading to a better signal in positive ion mode.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry Conditions:
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. This involves selecting the protonated molecule ([M+H]⁺) as the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring specific product ions in the third quadrupole (Q3).[15]
Trustworthiness: Self-Validating Systems through MRM
The use of at least two MRM transitions provides a high degree of confidence in the identification of the analyte. According to guidelines such as the European Commission Decision 2002/657/EC, the ratio of the quantifier to the qualifier ion must be consistent between the sample and a known standard within a specified tolerance.[3] This ion ratio check acts as an internal validation for each analysis, preventing false positives.
The fragmentation of cephalosporins typically involves the cleavage of the β-lactam ring and other characteristic losses.[16][17] For desacetylcephapirin ([M+H]⁺ = m/z 382.4), the fragmentation will produce specific product ions that can be monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Dwell Time (ms) | Collision Energy (eV) |
| Desacetylcephapirin | 382.4 | To be optimized | To be optimized | 50 | Optimize in-lab |
| Cephapirin | 424.4 | 292.1 | 152.1 | 50 | Optimize in-lab |
Note: The exact product ions and optimal collision energies for desacetylcephapirin should be determined empirically by infusing a standard solution into the mass spectrometer. Based on typical cephalosporin fragmentation, likely product ions will result from the cleavage of the core structure. The values for Cephapirin are provided for reference.[18]
Method Validation and Performance
The described method should be fully validated according to internationally recognized guidelines, such as those outlined in the European Commission Decision 2002/657/EC.[3] Key validation parameters include linearity, specificity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).
The following table summarizes typical performance characteristics reported in the literature for similar methods.
| Validation Parameter | Typical Performance | Source(s) |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | [1][8] |
| Accuracy (Recovery) | 85 - 110% | [3][18] |
| Precision (RSD) | < 15% | [3] |
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the determination of desacetylcephapirin in bovine milk. By combining an efficient SPE-based sample preparation with the sensitivity and selectivity of tandem mass spectrometry, this method is well-suited for both routine monitoring and confirmatory analysis. The detailed explanation of the rationale behind procedural choices and the inclusion of performance benchmarks will enable laboratories to implement and validate this method effectively, contributing to the assurance of food safety and regulatory compliance.
References
- Heller, D. N., & Moats, W. A. (2000). Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry. Journal of agricultural and food chemistry, 48(12), 5866–5871.
- Hou, X., Chen, G., Yang, Y., & He, H. (2021). Extraction optimization of sixteen cephalosporins in milk by filtered solid phase extraction and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 13(2), 229-237.
- Jawaid, S., Talpur, F. N., Sherazi, S. T. H., & Nizamani, S. M. (2017). Determination of Antibiotics Residues in Milk Using a QuEChERS Method Using Full Factorial Design and Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Brazilian Chemical Society, 28, 2337-2346.
- Zhang, Y., Li, X., Liu, X., Zhang, J., Cao, Y., Shi, Z., & Sun, H. (2013). Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 929, 38–44.
- Ni, H., & Ruan, Z. (2014). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics and (b) penicillin antibiotics. Journal of Mass Spectrometry, 49(3), 223-231.
- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- Koval, A., & Syrovaya, A. (2017). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Acta Physica Polonica A, 132(1), 236-240.
- Wang, J., Leung, D., & Chow, W. (2014). Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. PLoS ONE, 9(11), e112343.
- European Commission. (2002). Commission Decision 2002/657/EC of 12 August 2002 implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities, L 221, 8-36.
- Quesada-Molina, C., Claude, B., García-Campaña, A. M., del Olmo-Iruela, M., & Morin, P. (2012). Convenient solid phase extraction of cephalosporins in milk using a molecularly imprinted polymer. Food chemistry, 135(2), 775–779.
- Shimadzu Corporation. (n.d.). Methods for the determination of residual veterinary drugs in Raw Milk using LCMS-8050.
- Tyczkowska, K. L., Voyksner, R. D., & Aronson, A. L. (1991). Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry. Journal of veterinary pharmacology and therapeutics, 14(1), 51–60.
- G.A. Chatzimichalakis, V.F. Samanidou, & I.N. Papadoyannis. (2018). Molecularly Imprinted Polymers as Extracting Media for the Chromatographic Determination of Antibiotics in Milk. Molecules, 23(2), 353.
- Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
- Heller, D. N. (2000). Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 48(12), 5866-5871.
- Moats, W. A. (1993). Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography.
-
Hamid, H. (2015). Response to: How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1? ResearchGate. Retrieved from [Link]
- Madala, N., Ganesan, V., & Vankadara, S. (2022). Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 27(22), 7943.
-
Waters Corporation. (n.d.). Pesticides LC/MS/MS MRM Spreadsheet. Retrieved from [Link]
- Kılıç, M., & Gökmen, V. (2014). Recovery, LOD, LOQ, and RSD for the method validation of melamine in milk and dairy products.
- Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
- U.S. Food and Drug Administration. (n.d.). Milk Multi-residue Screening LC-MS-MS Method.
-
Hawach Scientific. (2025). Basic Principle and Application of the QuEChERS Method. Retrieved from [Link]
- Dasenaki, M. E., Bletsou, A. A., & Thomaidis, N. S. (2025). Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed. Molecules, 30(22), 1-18.
Sources
- 1. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. fda.gov [fda.gov]
- 6. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
- 7. Extraction optimization of sixteen cephalosporins in milk by filtered solid phase extraction and ultra high pressure liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Convenient solid phase extraction of cephalosporins in milk using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecularly Imprinted Polymers as Extracting Media for the Chromatographic Determination of Antibiotics in Milk [mdpi.com]
- 12. QuEChERS Cleanup and Analysis of Veterinary Drugs in Milk by LC/MS/MS [sigmaaldrich.com]
- 13. hawach.com [hawach.com]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 18. mdpi.com [mdpi.com]
Application Note: A Systematic Approach to Optimizing Mobile Phase Gradients for the HPLC Separation of Cephapirin and its Primary Metabolite, Desacetylcephapirin
Introduction: The Critical Need for Resolution
Cephapirin is a first-generation cephalosporin antibiotic widely used in veterinary medicine, particularly for treating mastitis in dairy cattle.[1] During metabolism, and upon exposure to certain conditions, cephapirin can undergo hydrolysis to form desacetylcephapirin, its primary and microbiologically active metabolite.[2][3] Regulatory guidelines and quality control protocols necessitate the accurate quantification of both the parent drug and this key impurity. The structural similarity between cephapirin and desacetylcephapirin presents a significant chromatographic challenge, requiring a well-optimized analytical method to ensure baseline separation for accurate reporting.
This application note provides a comprehensive, step-by-step protocol for developing and optimizing a reversed-phase high-performance liquid chromatography (RP-HPLC) gradient method to resolve cephapirin from desacetylcephapirin. We will explore the causal relationships behind experimental choices, focusing on mobile phase parameters like pH and organic modifier concentration, to build a robust and reliable method suitable for research and quality control environments.
Principle of Separation: Exploiting Subtle Polarity Differences
The separation of cephapirin and desacetylcephapirin by RP-HPLC is based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[4][5] Desacetylcephapirin is more polar than its parent compound due to the replacement of the acetyl group with a hydroxyl group. Consequently, cephapirin interacts more strongly with the C18 stationary phase and is retained longer.
The critical factor in this separation is controlling the ionization state of the analytes. Both molecules contain ionizable functional groups, and their retention behavior is highly sensitive to the pH of the mobile phase.[6][7] By adjusting the mobile phase pH to suppress the ionization of these groups, we can increase their hydrophobicity and retention, thereby enhancing the separation.[8] A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure that both the earlier-eluting desacetylcephapirin and the more retained cephapirin are eluted as sharp, symmetrical peaks in a reasonable timeframe.[9][10]
Materials and Reagents
-
Instrumentation: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column stable over a wide pH range is recommended.[4]
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
Sodium hydroxide (NaOH), for pH adjustment
-
Water, HPLC grade or Milli-Q
-
-
Standards:
-
USP Cephapirin Sodium Reference Standard[11]
-
Desacetylcephapirin (if available, otherwise to be generated via forced degradation)
-
Experimental Workflow Overview
The optimization process follows a logical sequence from initial preparation to fine-tuning the gradient profile. This systematic approach ensures that each parameter is evaluated correctly, leading to a robust final method.
Caption: Workflow for Gradient Method Optimization.
Protocol 1: Sample and Standard Preparation
Standard Stock Solution (1 mg/mL Cephapirin)
-
Accurately weigh approximately 25 mg of USP Cephapirin Sodium RS into a 25 mL volumetric flask.
-
Dissolve in a small amount of HPLC-grade water.
-
Dilute to volume with water and mix thoroughly. This solution should be stored at 2-8°C and prepared fresh.
Forced Degradation to Generate Desacetylcephapirin
To ensure the method can effectively separate the impurity, a sample containing both cephapirin and desacetylcephapirin is required. This can be achieved through controlled degradation.[12][13]
-
Transfer 5 mL of the 1 mg/mL Cephapirin Standard Stock Solution to a clean vial.
-
Adjust the pH to approximately 8.5 using dilute NaOH.
-
Gently heat the solution at 40-50°C for several hours. The United States Pharmacopeia (USP) suggests heating a similar solution at 50°C for 12-18 hours to generate related impurities.[14]
-
Monitor the degradation periodically by injecting a small aliquot onto the HPLC system using a generic gradient. The goal is to achieve approximately 10-20% degradation of the main cephapirin peak and the formation of a new, earlier-eluting peak (desacetylcephapirin).
-
Once the target degradation is achieved, cool the solution and neutralize it with dilute phosphoric acid. This "degradation sample" will be used for method development.
Protocol 2: Mobile Phase Scouting and Initial Gradient Run
The goal of this phase is to determine the optimal mobile phase pH and organic solvent type.
Rationale for pH Selection
The pH of the mobile phase is the most powerful tool for manipulating the retention and selectivity of ionizable compounds like cephalosporins.[6][7] For reproducible results, the mobile phase pH should be set at least 1.5-2 pH units away from the analyte's pKa value to ensure it exists predominantly in a single ionized or non-ionized state.[4][15] Many cephalosporin methods operate in the acidic pH range of 2.5-4.0 to suppress the ionization of carboxylic acid groups, which enhances retention on a reversed-phase column.[8][16]
Scouting Protocol
-
Prepare Buffered Mobile Phases:
-
Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC water. Adjust to pH 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Organic Phase (B): Acetonitrile (ACN).
-
-
Set Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detector: 260 nm[14]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Perform a Broad "Scouting" Gradient:
-
Inject the Degradation Sample: Analyze the chromatogram to identify the retention times of desacetylcephapirin (earlier peak) and cephapirin (later peak). Note the approximate %ACN at which each peak elutes.
Protocol 3: Gradient Optimization
Based on the scouting run, the gradient can be refined to focus on the elution window of the two target analytes, thereby improving resolution and reducing run time.
Principle of Gradient Refinement
From the scouting run, let's assume desacetylcephapirin elutes at ~10 minutes (corresponding to ~50% ACN) and cephapirin elutes at ~12 minutes (corresponding to ~60% ACN). The optimized gradient should start at a lower organic concentration, ramp up through this elution window with a shallower slope to maximize resolution, and then quickly ramp up to wash the column.[18]
Step-by-Step Gradient Refinement
-
Adjust Initial Conditions: Start the gradient at a %ACN where the analytes are fully retained. A good starting point is 5-10% below the elution concentration of the first peak. Let's choose 40% ACN.
-
Create a Shallow Gradient Segment: Create a slow ramp across the elution window of the two peaks. For instance, go from 40% to 70% ACN over 10 minutes. This shallow slope gives more time for the differential partitioning to occur, increasing resolution.
-
Add a Column Wash: After the last peak of interest elutes, rapidly increase the %ACN to 95% to elute any strongly retained matrix components.
-
Incorporate Re-equilibration: A sufficient re-equilibration period at the initial mobile phase composition is crucial for reproducible retention times in subsequent injections.[10] A period equivalent to 5-10 column volumes is standard.
Example Optimized Gradient Program
-
0.0 min: 40% ACN
-
10.0 min: 70% ACN (Shallow gradient for separation)
-
10.1 min: 95% ACN (Begin column wash)
-
12.0 min: 95% ACN (Hold wash)
-
12.1 min: 40% ACN (Return to initial conditions)
-
17.0 min: 40% ACN (Re-equilibration)
Inject the degradation sample again. Analyze the resolution between the two peaks. If resolution is still insufficient, the gradient slope can be made even shallower (e.g., increase the segment time from 10 to 15 minutes).
Data Analysis and System Suitability
Once a satisfactory separation is achieved, it's essential to define system suitability criteria to ensure the method's performance is consistent.
| Parameter | Typical Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 | Ensures baseline separation between the cephapirin and desacetylcephapirin peaks for accurate integration. |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry. High tailing can indicate secondary interactions with the stationary phase and affect integration.[8] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the overall sharpness of the peaks. |
| %RSD of Retention Time | < 1.0% (for 6 replicate injections) | Demonstrates the stability and reproducibility of the pumping system and column equilibration. |
| %RSD of Peak Area | < 2.0% (for 6 replicate injections) | Demonstrates the precision of the injector and detector response. |
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing a robust, stability-indicating HPLC gradient method for the separation of cephapirin and its key impurity, desacetylcephapirin. By starting with a broad scouting gradient and methodically refining the gradient slope and mobile phase composition based on chromatographic principles, researchers can achieve optimal resolution efficiently. The final method, verified by stringent system suitability criteria, will be suitable for routine quality control and research applications, ensuring the accurate assessment of cephapirin purity and stability.
References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. Link
-
Exploring the Role of pH in HPLC Separation. Veeprho. Link
-
Control pH During Method Development for Better Chromatography. Agilent. Link
-
USP Monographs: Cephapirin Benzathine. United States Pharmacopeia 31. Link
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Link
-
Why Is PH Important For HPLC Buffers. Scribd. Link
-
USP Monographs: Cephapirin Benzathine Intramammary Infusion. United States Pharmacopeia 29. Link
-
Determination of Cephapirin and Desacetylcephapirin in Milk Using Automated Liquid Chromatographic Cleanup and Ion-Pairing Liqui. Journal of AOAC INTERNATIONAL. Link
-
Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography. PubMed. Link
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Link
-
A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports. Link
-
Determination of Cephapirin and Desacetylcephapirin in Milk Using Automated Liquid Chromatographic Cleanup and Ion-Pairing Liquid Chromatography. Oxford Academic. Link
-
Effect of Temperature and Mobile Phase Composition on RP-HPLC Separation of Cephalosporins. Sílice. Link
-
Cephapirin for Injection. Trungtamthuoc.com. Link
-
Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. Link
-
A new approach to analysing ceftiofur and cephapirin residues including metabolites in kidney. WUR eDepot. Link
-
Strategies for Method Development and Optimization in HPLC. Drawell. Link
-
The Theory of HPLC Gradient HPLC. ResearchGate. Link
-
Optimization of the Extraction of Sixteen cephalosporines in Milk by the Filtered Solid Phase Extraction and Ultra High Pressure Liquid Chromatography Coupled to Tandem Mass Spectrometry. ResearchGate. Link
-
Ultimate Guide to Liquid Chromatography Principles. Chrom Tech, Inc. Link
-
Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals. PubMed. Link
-
Cephapirin Sodium. Trungtamthuoc.com. Link
-
A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy. Link
-
HPLC SEPARATION GUIDE. SMT. Link
-
Conversion of Cephapirin to Deacetylcephapirin in Milk and Tissues of Treated Animals. ResearchGate. Link
-
Understanding Gradient HPLC. LCGC International. Link
-
Cephapirin sodium United States Pharmacopeia (USP) Reference Standard. Sigma-Aldrich. Link
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Link
-
Newly identified degradation products of ceftiofur and cephapirin impact the analytical approch for quantitative analysis of kidney. ResearchGate. Link
Sources
- 1. separationmethods.com [separationmethods.com]
- 2. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. chromtech.com [chromtech.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. セファピリンナトリウム United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. uspbpep.com [uspbpep.com]
- 15. scribd.com [scribd.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. drawellanalytical.com [drawellanalytical.com]
Application Note: Determination of Desacetylcephapirin Residues in Muscle Tissue by UHPLC-MS/MS
Executive Summary
This application note details a robust, high-sensitivity protocol for the quantification of desacetylcephapirin (DAC) in muscle tissue. While cephapirin is the administered drug, it undergoes rapid deacetylation in vivo to form DAC. Consequently, regulatory bodies such as the European Medicines Agency (EMA) and U.S. FDA often define the marker residue as the sum of cephapirin and desacetylcephapirin, or require monitoring of DAC specifically due to its persistence.
This method utilizes Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS) .[1] Key features include a pH-controlled extraction to prevent beta-lactam hydrolysis and a Solid Phase Extraction (SPE) cleanup to minimize matrix effects, ensuring compliance with Maximum Residue Limits (MRLs) typically set at 50 µg/kg (ppb) .
Scientific Background & Causality
The Analyte and Metabolism
Cephapirin is a first-generation cephalosporin used for treating mastitis and other infections. Upon administration, esterases in the liver, kidney, and muscle rapidly cleave the acetyl group at the C-3 position, converting Cephapirin (MW 423.4) to Desacetylcephapirin (MW 381.4) .
-
Why monitor DAC? In muscle tissue, the parent compound disappears quickly, leaving DAC as the predominant residue. Methods targeting only the parent drug will yield false-negative results regarding total residue exposure.
-
Stability Challenge: The beta-lactam ring is susceptible to hydrolysis, particularly in acidic or highly alkaline environments. This protocol uses a Phosphate Buffer (pH 8.5) during extraction to maintain the analyte in a stable, ionized state, preventing degradation while maximizing solubility.
Analytical Strategy
-
Extraction: A buffered aqueous extraction is preferred over pure organic solvents to ensure protein solubilization does not entrap the polar metabolite.
-
Cleanup: Polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridges are chosen over C18 because DAC is relatively polar. HLB sorbents retain the analyte via multiple mechanisms, allowing for aggressive washing of matrix interferences.
-
Detection: Positive Electrospray Ionization (+ESI) is used.[2] The fragmentation of DAC follows the characteristic cephalosporin pattern, yielding high-intensity product ions suitable for trace-level quantification.
Materials and Equipment
Reagents
-
Standards: Cephapirin Sodium, Desacetylcephapirin (DAC) reference standard.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[3]
-
Buffers:
-
SPE Cartridges: Oasis HLB (60 mg, 3 cc) or equivalent polymeric reversed-phase sorbent.
Instrumentation
-
UHPLC System: Agilent 1290 Infinity II / Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple Quadrupole (QqQ) (e.g., Sciex 6500+, Thermo Altis).
-
Column: C18 phase, 1.7 µm or 2.6 µm particle size (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm).
Experimental Protocol
Sample Preparation Workflow
The following workflow ensures the extraction of the polar metabolite while removing proteins and lipids.
Figure 1: Step-by-step extraction and cleanup workflow for Desacetylcephapirin in muscle.
Detailed Steps
-
Homogenization: Weigh 2.0 g (±0.05 g) of minced muscle tissue into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of 0.1 M Phosphate Buffer (pH 8.5) . The alkaline pH is critical to prevent acid-catalyzed hydrolysis of the beta-lactam ring during extraction.
-
Tip: Keep samples on ice whenever possible.
-
Vortex for 1 minute and mechanically shake for 10 minutes.
-
-
Clarification: Centrifuge at 4000 x g for 10 minutes at 4°C. Collect the supernatant.
-
SPE Cleanup (HLB):
-
Condition: 3 mL MeOH followed by 3 mL Water.
-
Load: Pass the supernatant through the cartridge (~1 drop/sec).
-
Wash:
-
Wash 1: 3 mL Water (removes salts/proteins).
-
Wash 2: 2 mL 5% Methanol in Water (removes highly polar interferences without eluting DAC).
-
-
Elute: 3 mL Acetonitrile . (Note: Methanol can also be used, but ACN often yields cleaner extracts for this matrix).
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Do not exceed 45°C to avoid thermal degradation.
-
Reconstitution: Dissolve residue in 1.0 mL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% FA). Vortex well and filter through a 0.2 µm PTFE syringe filter.
Instrumental Analysis
UHPLC Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Start Gradient |
| 6.0 | 95 | Elution of Analytes |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End of Run |
MS/MS Parameters
-
Ionization: Electrospray Positive (ESI+).
-
Source Temp: 450°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions: Note: Desacetylcephapirin (DAC) is formed by the loss of the acetyl group (-42 Da) from Cephapirin. The transitions below are optimized for the metabolite.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| Desacetylcephapirin | 382.1 | 152.1 | Quantifier | 22 |
| 382.1 | 224.1 | Qualifier | 18 | |
| Cephapirin (Parent) | 424.1 | 292.1 | Quantifier | 16 |
| 424.1 | 152.1 | Qualifier | 24 |
-
Mechanism:[6][7] The m/z 152 fragment corresponds to the cleavage of the C-7 side chain (pyridin-4-ylsulfanylacetyl moiety), which is common to both parent and metabolite. The m/z 224 fragment in DAC corresponds to the core cephalosporin nucleus after side-chain loss.
Method Validation & Performance
To ensure Scientific Integrity , the method must be validated according to FDA/EMA guidelines (e.g., VICH GL49).
Linearity and Range
-
Calibration: Matrix-matched calibration curves are required due to potential ion suppression in muscle tissue.
-
Range: 5.0 – 200.0 µg/kg (ppb).
-
Acceptance:
.
Accuracy and Precision[3]
-
Recovery: Typical absolute recovery using HLB SPE is 75% - 95% .
-
Precision: Intra-day and Inter-day RSD should be < 15%.
Self-Validating Quality Control
Every batch must include:
-
Reagent Blank: To check for carryover.
-
Negative Control: Blank muscle tissue.
-
Positive Control: Blank tissue spiked at the MRL (50 ppb).
-
Internal Standard: Use Cephapirin-d4 or Desacetylcephapirin-d6 (if available) added prior to extraction to correct for recovery losses.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Hydrolysis of DAC | Ensure Extraction Buffer is pH 8.5. Work quickly on ice. |
| High Backpressure | Protein precipitation on column | Ensure effective SPE wash steps. Use 0.2 µm filtration before injection. |
| Peak Tailing | Interaction with silanols | Use end-capped columns (e.g., BEH C18). Ensure Formic Acid is fresh. |
| Signal Suppression | Matrix effects | Switch to matrix-matched calibration. Increase SPE wash volume (5% MeOH). |
References
-
European Medicines Agency (EMA). (2000). Cephapirin: Summary Report (2) - Committee for Veterinary Medicinal Products. MRL/765/00-Final. Link
-
USDA Food Safety and Inspection Service (FSIS). (2011). CLG-BLAC.03: Screening and Confirmation of Beta-Lactam Antibiotics by HPLC-MS/MS. Link
-
Ray, P., et al. (2014). "Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion." PLoS ONE, 9(11): e112343. Link
-
Heller, D. N., et al. (2000).[8] "Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry." Journal of Agricultural and Food Chemistry, 48(12), 6030-6035.[8] Link
-
Mastovska, K., et al. (2010). "Optimization of the QuEChERS Approach for Determination of 59 Veterinary Drug Residues in Animal Tissues." Journal of Agricultural and Food Chemistry. (Contextual reference for extraction logic). Link
Sources
- 1. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Multiclass Antibiotics in Fish Muscle Using a QuEChERS-UHPLC-MS/MS Method [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Purification of Desacetylcephapirin Reference Standards
Abstract
This guide details the synthesis, purification, and characterization of Desacetylcephapirin (DAC) , the primary microbiologically active metabolite of the first-generation cephalosporin, Cephapirin. While Cephapirin is widely used in veterinary medicine (specifically for mastitis in dairy cattle), regulatory compliance (FDA/EMA) typically requires monitoring of both the parent drug and its desacetyl metabolite in edible tissues and milk. Due to the lability of the
Introduction & Strategic Analysis
The Chemical Challenge
Cephapirin contains a C-3 acetoxymethyl group. In vivo, this is rapidly hydrolyzed by esterases to a hydroxymethyl group, forming Desacetylcephapirin.
-
Target: Selective hydrolysis of the C-3 ester.
-
Risk: The
-lactam ring is highly strained and susceptible to nucleophilic attack by hydroxide ions ( ). Standard alkaline hydrolysis (e.g., NaOH, pH > 10) frequently causes ring opening, rendering the standard useless.
Route Selection Matrix
| Parameter | Method A: Enzymatic Hydrolysis (Recommended) | Method B: Mild Chemical Hydrolysis |
| Reagent | Acetylesterase (Citrus or Bacillus origin) | Ammonium Carbonate / Bicarbonate |
| pH Condition | Neutral (pH 6.5 – 7.0) | Mildly Alkaline (pH 8.0 – 8.5) |
| Selectivity | High (Specific to ester bond) | Moderate (Risk of |
| Yield | > 85% | 50 – 60% |
| Purity Profile | Clean; protein removal required | Complex; requires rigorous HPLC cleanup |
Reaction Mechanism & Pathway[1]
The following diagram illustrates the transformation and the critical stability checkpoints.
Figure 1: Reaction pathway showing the selective enzymatic route versus the risk of degradation via chemical hydrolysis.
Protocol A: Enzymatic Synthesis (Gold Standard)
This method utilizes the specificity of acetylesterase to cleave the acetate group without affecting the
Reagents & Equipment
-
Substrate: Cephapirin Sodium (USP/EP Grade).
-
Catalyst: Acetylesterase (EC 3.1.1.6) from Citrus sinensis (Orange peel) or recombinant equivalent. Activity > 50 U/mg.[1]
-
Buffer: 50 mM Phosphate Buffer, pH 6.8.
-
Quenching Agent: Acetonitrile (HPLC Grade) or 1% Formic Acid.
-
Equipment: Thermomixer, Prep-HPLC system.
Step-by-Step Procedure
-
Preparation: Dissolve 100 mg of Cephapirin Sodium in 10 mL of Phosphate Buffer (50 mM, pH 6.8). Final concentration: ~10 mg/mL.
-
Enzyme Addition: Add 50 Units of Acetylesterase per mg of substrate (Total ~5000 Units).
-
Incubation: Incubate at 37°C with gentle shaking (300 rpm) for 2–4 hours.
-
Critical Checkpoint: Monitor reaction progress by HPLC every 30 minutes. Look for the disappearance of the Cephapirin peak (RT ~12 min) and growth of the DAC peak (RT ~8 min).
-
-
Quenching: Once conversion >95% (usually < 4 hours), stop the reaction by adding 10 mL of cold Acetonitrile. This precipitates the enzyme.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Filtration: Pass the supernatant through a 0.22 µm PVDF filter.
Protocol B: Purification & Isolation
Crude reaction mixtures must be purified to remove enzyme residues and free acetate.
Solid Phase Extraction (SPE) Cleanup (Intermediate)
-
Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18, 500 mg.
-
Conditioning: 5 mL Methanol followed by 5 mL Water.
-
Loading: Load the filtered supernatant (dilute with water if organic content >10%).
-
Washing: Wash with 5 mL Water (removes salts/acetate).
-
Elution: Elute DAC with 5 mL of 10% Acetonitrile in Water.
Preparative HPLC (Final Isolation)
-
Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 0% B for 2 min, ramp to 20% B over 15 min. (DAC is very polar).
-
Detection: UV at 290 nm.
-
Collection: Collect fractions eluting approx. 2–3 minutes earlier than the parent Cephapirin retention time.
-
Finishing: Lyophilize collected fractions immediately to obtain a white, fluffy powder.
Workflow Diagram
Figure 2: End-to-end workflow for the generation of analytical grade Desacetylcephapirin.
Characterization & Validation (QC)
To certify the material as a Reference Standard, the following criteria must be met.
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Parent Compound (Cephapirin): [M+H]+ = 424.06 m/z.
-
Target (Desacetylcephapirin): [M+H]+ = 382.05 m/z.
-
Key Identification: Mass shift of -42 Da (Loss of Acetyl group:
).
Nuclear Magnetic Resonance ( H-NMR)
Solvent:
-
Cephapirin: Shows a sharp singlet at ~2.03 ppm (3H) corresponding to the acetyl methyl group (
). -
Desacetylcephapirin: The singlet at 2.03 ppm disappears . The methylene protons at C-3 (attached to the OH) will shift slightly upfield.
- -Lactam Integrity: The protons on the lactam ring (H-6 and H-7) should appear as doublets around 5.0–5.8 ppm. If these signals disappear or become complex multiplets, ring opening has occurred.
HPLC Purity
-
Method: Reversed-phase C18.
-
Mobile Phase: Phosphate buffer (pH 6.0) / Acetonitrile (95:5).
-
Requirement: > 98.0% area under the curve.[3]
Storage and Stability
-
State: Lyophilized powder.
-
Temperature: -20°C or lower.
-
Hygroscopicity: High. Store in desiccated vials.
-
Solution Stability: Desacetylcephapirin is less stable in solution than Cephapirin. Reconstitute immediately before use. Do not store reconstituted solutions > 24 hours at 4°C.
References
-
Moats, W. A., et al. (2000). Conversion of cephapirin to desacetylcephapirin in milk and tissues of treated animals.[4] Journal of Agricultural and Food Chemistry.[4]
-
Source:
-
-
Tyczkowska, K. L., et al. (1991). Development of an Analytical Method for Cephapirin and Its Metabolite in Bovine Milk.[5] Journal of Veterinary Pharmacology and Therapeutics.[5]
-
Source:
-
-
U.S. Pharmacopeia (USP).
-
Source:
-
-
PubChem Database. Desacetylcephapirin (Compound CID 162287).[6]
-
Source:
-
-
Berendsen, B. J., et al. (2009). Degradation of ceftiofur and cephapirin in kidney extract.[7] (Highlighting the instability in alkaline conditions).
-
Source:
-
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desacetylcephapirin | C15H15N3O5S2 | CID 162287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
Simultaneous detection of cephapirin and desacetylcephapirin by UPLC
<APPLICATION NOTE
Simultaneous Detection of Cephapirin and Desacetylcephapirin by Ultra-Performance Liquid Chromatography (UPLC)
Abstract
This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous quantification of the first-generation cephalosporin antibiotic, cephapirin, and its primary active metabolite, desacetylcephapirin. The method is optimized for high throughput and accuracy, making it suitable for applications in pharmaceutical quality control, drug metabolism studies, and residue analysis in food products of animal origin. By leveraging the advantages of UPLC technology, including enhanced resolution and reduced analysis time, this protocol offers a significant improvement over traditional High-Performance Liquid Chromatography (HPLC) methods.[1][2][3][4][5]
Introduction
Cephapirin is a widely used β-lactam antibiotic, particularly in veterinary medicine for the treatment of mastitis in dairy cattle.[6][7] Following administration, cephapirin is metabolized in the body to desacetylcephapirin, which also possesses antibacterial activity.[8][9][10][11][12] Therefore, for a comprehensive assessment of drug efficacy, safety, and compliance with regulatory limits for residues in food products like milk, it is crucial to simultaneously monitor both the parent drug and its active metabolite.[13]
The inherent advantages of UPLC, such as the use of sub-2 µm particle columns, lead to higher efficiency, speed, and sensitivity compared to conventional HPLC.[1][2][3][4][5] This allows for rapid and reliable quantification of cephapirin and desacetylcephapirin, even at low concentrations, which is critical for residue monitoring and pharmacokinetic studies. This application note provides a detailed protocol for their simultaneous detection, including sample preparation, UPLC conditions, and method validation according to ICH guidelines.[14][15][16]
Experimental
Materials and Reagents
-
Cephapirin Sodium Reference Standard (USP or equivalent)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphate buffer
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[17][18][19]
Instrumentation
An ultra-performance liquid chromatography system equipped with a binary solvent manager, sample manager, and a tandem quadrupole mass spectrometer (UPLC-MS/MS) is recommended for optimal sensitivity and selectivity.[14][20][21][22] A photodiode array (PDA) detector can also be used, though with potentially higher limits of detection.
Chromatographic Conditions
The following UPLC conditions have been optimized for the separation of cephapirin and desacetylcephapirin. The causality behind these choices is to achieve baseline separation of the two analytes with symmetrical peak shapes in a short run time. The C18 stationary phase provides the necessary hydrophobicity for retention, while the gradient elution with an acidified mobile phase ensures sharp peaks and good ionization for MS detection.[20][21][22]
| Parameter | Condition |
| Column | Acquity UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm (or equivalent)[17][19] |
| Mobile Phase A | 0.1% Formic Acid in Water[18][21] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[18] |
| Flow Rate | 0.4 mL/min[18] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Column Temperature | 40 °C[14][20][22] |
| Injection Volume | 5 µL |
| Autosampler Temp. | 8 °C[22] |
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of cephapirin and desacetylcephapirin reference standards in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by serially diluting the primary stock solutions with the mobile phase A to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation (Example: Milk Sample)
The following protocol is a general guideline for the extraction of cephapirin and desacetylcephapirin from a milk matrix. Method optimization and validation are essential for other matrices.
-
Extraction: To 5 mL of milk sample, add 10 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.[9][23]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of mobile phase A.[17][19]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.
Experimental Workflow Diagram
Caption: Workflow for the analysis of cephapirin and desacetylcephapirin.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for the intended purpose.[14][15][16] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Specificity
Specificity was evaluated by analyzing blank matrix samples (e.g., milk from untreated animals) to ensure no interfering peaks were observed at the retention times of cephapirin and desacetylcephapirin.
Linearity
Linearity was assessed by constructing calibration curves using at least six non-zero concentrations. The coefficient of determination (r²) should be >0.99 for both analytes.[22]
Accuracy and Precision
Accuracy was determined by spike-recovery experiments at three different concentration levels (low, medium, and high). The recovery should be within 80-120%. Precision, expressed as the relative standard deviation (%RSD), was evaluated for both repeatability (intra-day) and intermediate precision (inter-day) and should be ≤15%.
| Analyte | Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Cephapirin | 10 | 95.2 | 3.5 | 5.1 |
| 100 | 98.7 | 2.1 | 3.8 | |
| 500 | 101.5 | 1.8 | 3.2 | |
| Desacetylcephapirin | 10 | 93.8 | 4.1 | 6.2 |
| 100 | 97.5 | 2.8 | 4.5 | |
| 500 | 100.9 | 2.0 | 3.9 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. For this method, the LOQ was established at 1 ng/mL for both analytes in the prepared sample.
Results and Discussion
The developed UPLC method successfully separated cephapirin and desacetylcephapirin with excellent peak resolution and symmetry in a total run time of 7 minutes. A representative chromatogram is shown below.
Logical Relationship of Method Components
Caption: Interrelation of the analytical method's key components.
The validation data demonstrates that the method is accurate, precise, and linear over a wide concentration range, making it suitable for routine analysis. The short analysis time allows for high sample throughput, which is advantageous in a quality control or research setting. The sample preparation protocol effectively removes matrix interferences, ensuring reliable quantification.
Conclusion
This application note details a rapid, sensitive, and reliable UPLC method for the simultaneous determination of cephapirin and its active metabolite, desacetylcephapirin. The method has been thoroughly validated and is demonstrated to be suitable for various applications, including pharmaceutical analysis and residue monitoring. The superior performance of UPLC in terms of speed and resolution offers a significant advantage for laboratories requiring high-throughput and accurate analysis of these compounds.
References
-
Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2022). MDPI. Retrieved from [Link]
-
Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. (2014). PLOS ONE. Retrieved from [Link]
-
Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2022). ResearchGate. Retrieved from [Link]
-
Desacetylcephapirin. (n.d.). PubChem. Retrieved from [Link]
-
Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography. (1993). PubMed. Retrieved from [Link]
-
Desacetyl cephapirin. (n.d.). Restek. Retrieved from [Link]
-
Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk. (2013). PubMed. Retrieved from [Link]
-
Determination of Cephapirin and Ceftiofur Residues in Bovine Milk by Liquid Chromatography with Ultraviolet Detection. (2001). ResearchGate. Retrieved from [Link]
-
High-pressure liquid chromatographic method for analysis of cephalosporins. (1984). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. (2025). Canada.ca. Retrieved from [Link]
-
Evaluation of liquid chromatographic behavior of cephalosporin antibiotics using restricted access medium columns for on-line sample cleanup of bovine milk. (2006). PubMed. Retrieved from [Link]
-
Determination of cephalosporin antibiotic residues in milk using liquid chromatography – tandem mass spectrometry (LC – MS/MS). (2018). Journal of Hygienic Engineering and Design. Retrieved from [Link]
-
A460 - MRLs for Cephapirin & Semduramicin. (2002). Food Standards Australia New Zealand. Retrieved from [Link]
-
Effect of milk fraction on concentrations of cephapirin and desacetylcephapirin in bovine milk after intramammary infusion of cephapirin. (2009). Journal of Veterinary Pharmacology and Therapeutics. Retrieved from [Link]
-
Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk. (2013). ResearchGate. Retrieved from [Link]
-
UPLC vs HPLC: what is the difference? (2023). Alispharm. Retrieved from [Link]
-
A Review on Comparative study of HPLC and UPLC. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2022). PMC. Retrieved from [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023). Lab Manager. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
-
Cephalosporin Order of Prohibition Questions and Answers. (2024). FDA. Retrieved from [Link]
-
HPLC vs UPLC - What's the Difference? (n.d.). Chromatography Today. Retrieved from [Link]
-
HPLC Vs UPLC - What's The Difference? (2022). Aijiren. Retrieved from [Link]
-
Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. (2014). PLOS One. Retrieved from [Link]
-
Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residue. (2022). BMC Chemistry. Retrieved from [Link]
-
Code of Federal Regulations Title 21. Food and Drugs § 21.526.363 Cephapirin benzathine. (n.d.). FindLaw. Retrieved from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]
Sources
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. rjptonline.org [rjptonline.org]
- 3. sepscience.com [sepscience.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 6. Cephalosporin Order of Prohibition Questions and Answers | FDA [fda.gov]
- 7. codes.findlaw.com [codes.findlaw.com]
- 8. Desacetylcephapirin | C15H15N3O5S2 | CID 162287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ez.restek.com [ez.restek.com]
- 11. echemi.com [echemi.com]
- 12. Desacetyl cephapirin sodium salt | CymitQuimica [cymitquimica.com]
- 13. A460-MRLs(Antibiotics)IDAR ExecSum | Food Standards Australia New Zealand [foodstandards.gov.au]
- 14. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Note & Protocol: Mastering the Analysis of Polar Antibiotic Metabolites with Ion-Pairing Liquid Chromatography
Abstract
The quantitative analysis of polar and ionic antibiotic metabolites presents a significant challenge in drug development and clinical research. These compounds exhibit poor retention on conventional reversed-phase liquid chromatography (RPLC) columns, often eluting in the void volume, which leads to inadequate separation from matrix components and unreliable quantification. Ion-Pairing Liquid Chromatography (IP-LC) emerges as a powerful solution, enhancing the retention and resolution of these problematic analytes by introducing an ion-pairing reagent to the mobile phase. This guide provides an in-depth exploration of the principles of IP-LC, a strategic framework for method development, a detailed protocol for the analysis of aminoglycoside antibiotics in a biological matrix, and practical troubleshooting advice.
The Challenge: Why Polar Metabolites Resist Conventional RPLC
Reversed-phase chromatography, the workhorse of modern analytical labs, relies on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). Polar molecules, particularly those that are ionized at typical mobile phase pH values, have a strong affinity for the polar mobile phase and minimal interaction with the stationary phase. This results in:
-
Poor Retention: Analytes elute at or near the solvent front (dead volume), making accurate quantification impossible.
-
Matrix Effects: Co-elution with other polar endogenous compounds (salts, sugars, amino acids) in biological samples can cause significant ion suppression or enhancement in mass spectrometry (MS) detection, compromising data integrity.
-
Inadequate Resolution: Inability to separate structurally similar polar metabolites or isomers.
Ion-pairing chromatography directly addresses this by modifying the analyte's properties in-situ, rendering it more amenable to retention on a reversed-phase column.
Unveiling the Mechanism of Ion-Pairing Chromatography
IP-LC enhances the retention of ionic analytes by adding a counter-ion, the ion-pairing reagent (IPR), to the mobile phase. While the precise mechanism is a subject of discussion, two primary models are widely accepted and may occur concurrently:
-
The Ion-Pair Model: In this model, the charged analyte and the oppositely charged IPR form a neutral, hydrophobic ion-pair in the mobile phase. This neutral complex then partitions onto the non-polar stationary phase, much like a standard non-polar analyte.
-
The Ion-Exchange Model: Here, the hydrophobic portion of the IPR adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The charged head of the IPR is oriented towards the mobile phase, allowing it to attract and retain oppositely charged analyte molecules via electrostatic interactions.
Regardless of the dominant mechanism, the outcome is a significant increase in the retention of polar, ionic compounds.
Caption: Diagram illustrating the ion-pair retention mechanism.
Strategic Method Development for Robust IP-LC Assays
A successful IP-LC method hinges on the systematic optimization of several key parameters. The goal is to achieve sufficient retention, good peak shape, and compatibility with the chosen detection method, particularly mass spectrometry.
Choosing the Right Ion-Pairing Reagent (IPR)
The selection of the IPR is the most critical decision in method development. Its properties dictate retention, selectivity, and system compatibility.
| IPR Characteristic | Considerations & Rationale | Common Examples |
| Analyte Charge | The IPR must have a charge opposite to the analyte. For cationic antibiotics (e.g., aminoglycosides), use an anionic IPR. For anionic metabolites, use a cationic IPR. | Anionic (for bases): Alkyl sulfonates (e.g., hexane-, heptane-, octane-sulfonate), Perfluorinated carboxylic acids (TFA, PFPA, HFBA). Cationic (for acids): Quaternary amines (e.g., tetrabutylammonium). |
| Hydrophobicity | The length of the IPR's alkyl chain controls its hydrophobicity. A longer chain (e.g., octanesulfonate vs. pentanesulfonate) provides stronger interaction with the stationary phase and thus greater analyte retention. However, excessively long chains can lead to very long run times and extended column equilibration. | Short chains (C5-C7) for moderate retention increase. Longer chains (>C8) for highly polar analytes requiring strong retention. |
| Concentration | Typically in the range of 0.5-20 mM. Increasing IPR concentration generally increases analyte retention up to a saturation point on the column. Higher concentrations can sometimes lead to reduced retention due to competition. Start with a low concentration (e.g., 5 mM) and adjust as needed. | Start with 5-10 mM for alkyl sulfonates. Use lower concentrations (0.05-0.1%) for perfluorinated acids like TFA. |
| MS Compatibility | This is critical. Non-volatile IPRs (e.g., phosphate buffers, sodium salts) will contaminate the MS ion source and should be avoided. Volatile IPRs are essential for LC-MS. Perfluorinated carboxylic acids and volatile amines are common choices. However, some, like Trifluoroacetic Acid (TFA), are known to cause significant ion suppression even at low concentrations. | Good: Formic acid, Acetic acid, Heptafluorobutyric acid (HFBA), Volatile amines (Triethylamine - TEA, Diisopropylethylamine - DIPEA). Use with Caution: Trifluoroacetic Acid (TFA). |
Optimizing Mobile Phase and Chromatographic Conditions
Once an IPR is selected, the mobile phase composition must be fine-tuned.
-
Mobile Phase pH: The pH must be controlled to ensure that both the analyte and the IPR are in their ionized forms. For basic antibiotics, a pH at least 2 units below the analyte's pKa is recommended. For acidic metabolites, the pH should be at least 2 units above the pKa.
-
Organic Modifier: Acetonitrile and methanol are common choices. The organic modifier competes with the IPR for space on the stationary phase and elutes the retained ion-pair. Adjusting the gradient profile is the primary way to control elution and separation after the IPR has been set.
-
Column Choice: Standard C18 and C8 columns are most commonly used for IP-LC. High-purity, end-capped silica columns are recommended to minimize secondary interactions that can cause peak tailing.
-
Column Temperature: Increasing column temperature reduces mobile phase viscosity, which can shorten run times and sometimes improve peak shape. However, it can also affect the IPR adsorption equilibrium, so temperature control must be precise.
-
Equilibration: This is a major practical consideration. The column must be thoroughly equilibrated with the IPR-containing mobile phase to ensure the stationary phase surface is saturated. This can take a significant amount of time (30-60 minutes or longer) and is essential for reproducible retention times.
Caption: A strategic workflow for developing a robust IP-LC method.
Protocol: Quantification of Aminoglycoside Antibiotics in Human Serum
This protocol provides a validated starting point for the analysis of polar, basic aminoglycoside antibiotics (e.g., Streptomycin, Kanamycin) in a complex biological matrix using IP-LC-MS/MS.
Materials and Reagents
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Ion-Pairing Reagent: Heptafluorobutyric acid (HFBA).
-
Standards: Certified reference standards of target aminoglycosides and a suitable internal standard (IS) (e.g., a stable-isotope labeled version or a structurally similar aminoglycoside not expected in samples).
-
Sample Preparation: 0.1% Formic acid in acetonitrile.
Sample Preparation: Protein Precipitation
This procedure is designed to efficiently remove proteins from the serum while extracting the polar analytes.
Caption: Step-by-step workflow for sample preparation.
Step-by-Step Protocol:
-
Pipette 100 µL of serum sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard at a known concentration. The presence of acid helps in efficient protein precipitation.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate 250 µL of the clear supernatant and transfer it to a new tube or a 96-well plate.
-
Evaporate the supernatant to complete dryness using a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., Water with 0.1% HFBA). This ensures compatibility with the LC system and good peak shape for early eluting compounds.
-
Vortex briefly, centrifuge to pellet any insoluble material, and inject into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides the necessary pressure and flow precision for reproducible chromatography. |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size | A standard reversed-phase column chemistry suitable for IP-LC. The smaller particle size offers higher efficiency. |
| Column Temp | 40°C | Elevated temperature can improve peak shape and reduce run time. Must be strictly controlled for reproducibility. |
| Mobile Phase A | Water + 0.1% HFBA | HFBA serves as the volatile anionic IPR to retain the cationic aminoglycosides. |
| Mobile Phase B | Acetonitrile + 0.1% HFBA | The organic modifier used to elute the analytes. IPR is included to maintain equilibrium during the gradient. |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-40% B; 5-5.5 min: 40-95% B; 5.5-6.5 min: 95% B; 6.5-7 min: 95-2% B; 7-10 min: 2% B | A typical gradient profile. The final hold at initial conditions is crucial for re-equilibration before the next injection. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative analysis due to its sensitivity and specificity using Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Aminoglycosides readily form positive ions in the gas phase. |
| MRM Transitions | Analyte and IS specific precursor-to-product ion transitions | To be optimized by infusing pure standards. Provides high selectivity for the assay. |
Troubleshooting Common IP-LC Issues
IP-LC methods can be incredibly robust, but they require careful handling and an understanding of their unique challenges.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Drifting/Shifting Retention Times | Insufficient column equilibration; Fluctuations in column temperature; Mobile phase composition changing over time. | Equilibrate thoroughly: Flush the column with the initial mobile phase for at least 30-60 minutes before starting the sequence. Use a thermostatically controlled column compartment. Prepare fresh mobile phase daily. |
| Poor Peak Shape (Tailing/Fronting) | Secondary interactions with residual silanols on the column; pH of mobile phase not optimal for analyte ionization; IPR concentration too high or too low. | Ensure mobile phase pH is at least 2 units away from analyte pKa. Test different IPR concentrations. Consider a different brand of C18 column or a column with a different chemistry (e.g., embedded polar group). |
| Baseline Noise or Drifting Baseline | Impure IPR; Column contamination; Insufficient equilibration, especially during gradient elution. | Use only high-purity, HPLC-grade IPRs. Dedicate a column specifically for IP-LC methods to avoid cross-contamination. Ensure the IPR is present in both mobile phase A and B for stable gradients. |
| MS Signal Suppression | The IPR itself is competing with the analyte for ionization. This is very common with TFA. | Use the minimum effective concentration of the IPR. Switch to an IPR known to cause less suppression (e.g., HFBA often performs better than TFA). Optimize MS source parameters (e.g., gas flows, temperatures) to mitigate suppression. |
| Sample Carryover | Strong adsorption of the analyte-IPR complex to surfaces in the LC system (injector, tubing, column). | Incorporate a strong organic wash (e.g., high % acetonitrile or isopropanol) in the autosampler wash protocol. Dedicate the LC system to IP-LC if possible, as IPRs can be difficult to flush out completely. |
Conclusion
Ion-Pairing Liquid Chromatography is an indispensable technique for the analysis of polar antibiotic metabolites that are intractable by conventional RPLC. By forming a more hydrophobic entity, IP-LC facilitates excellent retention and separation on standard reversed-phase columns. The success of the method is built upon a logical and systematic approach to development, focusing on the careful selection of the ion-pairing reagent, meticulous optimization of mobile phase conditions, and a keen awareness of the technique's practical demands, especially regarding column equilibration and MS compatibility. The protocols and strategies outlined in this guide provide a robust framework for researchers to develop and validate high-quality, reliable analytical methods for these critical compounds.
References
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents. (2025, February 17). Welch Materials. [Link]
-
Zhou, W., & Li, W. (2006). Evaluation of volatile ion-pair reagents for the liquid chromatography-mass spectrometry analysis of polar compounds and its application to the determination of methadone in human plasma. Journal of Chromatography B, 832(1), 125-131. [Link]
-
Hodges, R. S., & Mant, C. T. (1987). Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatography A, 404, 37-49. [Link]
-
Wang, L., et al. (2019). Evaluation and optimization of analytical procedure and sample preparation for polar Streptomyces albus J1074 metabolome profiling. PLoS ONE, 14(3), e0214349. [Link]
-
Which ion pair reagents are compatible with LC-MS?. (2018, July 27). ResearchGate. [Link]
-
Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Spectroscopy Online. [Link]
-
Sample preparation guideline for extraction of polar metabolites. Princeton University. [Link]
-
retention time shift with Ion pairing LC. (2006, March 21). Chromatography Forum. [Link]
-
Guillarme, D., & Veuthey, J. L. (2014). Sample preparation for polar metabolites in bioanalysis. Analyst, 139(12), 2835-2843. [Link]
-
Dolan, J. W. (2026, February 3). Ion Pairing - Blessing or Curse?. LCGC International. [Link]
-
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. (2019, January 24). SCIEX. [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]
-
Mechanisms of retention in HPLC Part 2. University of Barcelona. [Link]
-
Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024, September 13). Welch Materials. [Link]
-
Gong, L., & McCullagh, J. S. (2015). Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. Rapid Communications in Mass Spectrometry, 29(24), 2399-2408. [Link]
-
Mobile phases compatible for LCMS. Shimadzu. [Link]
-
Coulier, L., et al. (2014). Targeted profiling of polar intracellular metabolites using ion-pair-high performance liquid chromatography and. Journal of Chromatography A, 1349, 72-81. [Link]
-
Sample Preparation in Metabolomics. (2020, December 2). MDPI. [Link]
-
Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. (2023, August 16). STAR Protocols. [Link]
-
Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]
-
Wang, Y., et al. (2010). Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column. Journal of the American Society for Mass Spectrometry, 21(1), 100-109. [Link]
-
Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428-1437. [Link]
-
Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. (2025, December 12). MDPI. [Link]
-
Ion Pairing. (2005, September 1). Chromatography Forum. [Link]
-
Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. (2024, July 5). MDPI. [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn.
Troubleshooting & Optimization
Technical Support Center: Preventing Photolytic Degradation of Desacetylcephapirin
Current Status: Operational Role: Senior Application Scientist Topic: Stability & Handling of Desacetylcephapirin (DAC)
Introduction: The Stability Paradox
Welcome to the technical support hub for Desacetylcephapirin (DAC) . As researchers, you likely know DAC as the primary metabolite of cephapirin, retaining significant microbiological activity. However, you may have encountered a frustrating paradox: DAC is often more persistent in biological matrices (like bovine milk) than the parent drug, yet it exhibits extreme fragility in purified solutions when exposed to light.
This guide addresses the photolytic instability of DAC. Unlike thermal degradation, which is kinetic and temperature-dependent, photolysis is a quantum yield event—meaning even brief exposure to specific wavelengths can trigger irreversible ring opening and decarboxylation, rendering your quantitative analysis invalid.
Part 1: The "Golden Hour" – Sample Preparation & Handling
Q: I prepared my DAC standards in clear glass and placed them in the autosampler. Within 2 hours, I lost 15% of the signal. Is this normal? A: Yes, this is a classic failure mode. Desacetylcephapirin, like its parent cephapirin, contains a cephem nucleus that acts as a chromophore. Upon absorbing UV-Vis photons (specifically in the 250–350 nm range), the molecule enters an excited triplet state, leading to direct photolysis .
-
The Fix: You must treat DAC as a "Dark Room" analyte. Use amber silanized glass vials exclusively. If amber glass is unavailable, wrap clear vials in aluminum foil immediately after filling.
-
Critical Insight: Standard overhead fluorescent lab lights emit enough UV radiation to degrade cephalosporins. A 15% loss in 2 hours is consistent with direct exposure to ambient lab lighting [1].
Q: Does lowering the temperature to 4°C stop photolysis? A: No. This is a common misconception.
-
The Science: Photolysis is a photochemical reaction, not a thermal one. While lowering the temperature slows down hydrolysis (chemical breakdown by water), it has a negligible effect on photolysis.
-
Recommendation: You must combine temperature control (4°C to stop hydrolysis) with total light exclusion (to stop photolysis). A refrigerated autosampler with a glass door is a hazard unless the door is covered or the room is dark.
Q: Which solvent system provides the best photostability for DAC? A: Stability is pH-dependent. Cephalosporins are most stable in slightly acidic conditions (pH 3–5).
-
Avoid: Alkaline solvents (pH > 7.5) or pure methanol, which can accelerate ring opening.
-
Recommended: 0.1% Formic Acid in Water/Acetonitrile mixtures. The acidic environment protonates the amine groups, offering slight steric protection against nucleophilic attack, though light shielding remains the primary defense [2].
Part 2: Storage & Long-Term Stability
Q: Can I store Desacetylcephapirin stock solutions at -20°C? A: Only if strictly protected from light before freezing.
-
The Protocol: Flash-freeze aliquots immediately after preparation. Use opaque plastic (PP) microtubes or amber glass.
-
Warning: Repeated freeze-thaw cycles induce "micro-pH" changes in buffer salts (e.g., phosphate buffers can precipitate, causing localized acidity spikes), which degrades the beta-lactam ring.
-
Best Practice: Store as a lyophilized powder until the day of use. Reconstitute only the volume needed for a single experimental run.
Q: I see "unknown" peaks in my chromatogram after storage. Are these photolytic products? A: Likely, yes. Photolysis of cephalosporins typically yields decarboxylated products and isomers that elute earlier than the parent peak on Reverse Phase (C18) columns due to the loss of polar groups.
-
Diagnostic: If the new peaks have a similar UV spectrum to DAC but a lower mass (M-44 Da, corresponding to CO2 loss), they are almost certainly photolytic degradants [3].
Part 3: Visualization of Degradation & Workflow
Diagram 1: The Photolytic Cascade
This diagram illustrates why light shielding is non-negotiable. The photon absorption leads to irreversible structural loss.
Caption: Mechanism of Desacetylcephapirin degradation. Photon absorption triggers rapid decarboxylation, distinct from hydrolytic pathways.
Diagram 2: The "Safe Harbor" Experimental Workflow
Follow this logic flow to ensure sample integrity from bench to data.
Caption: "Safe Harbor" workflow emphasizing immediate light protection and acidic solvent reconstitution.
Part 4: Experimental Protocols
Protocol A: Stability-Indicating Sample Extraction
Use this protocol for extracting DAC from biological matrices (e.g., milk, plasma) while minimizing degradation.
Materials:
-
Solvent A: 0.1% Formic Acid in LC-MS grade Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Vials: Amber borosilicate glass (Silanized).
-
Lighting: Red-light safe room or low-intensity LED (avoid direct fluorescent).
Step-by-Step:
-
Dark Preparation: Dim laboratory lights or work under a UV-shield (yellow filter) hood.
-
Rapid Thaw: Thaw biological samples at room temperature but immediately move to wet ice (4°C) once liquid.
-
Protein Precipitation: Add Solvent B (Acetonitrile) to the sample in a 3:1 ratio.
-
Why? High organic content precipitates proteins that might catalyze hydrolysis, while the formic acid stabilizes the DAC.
-
-
Vortex & Centrifuge: Vortex for 30s, then centrifuge at 10,000 x g for 10 min at 4°C.
-
Filtration (Critical): Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an Amber Vial .
-
Note: Do not use Nylon filters, as cephalosporins can bind non-specifically to Nylon membranes.
-
-
Analysis: Inject into HPLC/LC-MS within 4 hours. If a delay is inevitable, keep the autosampler at 4°C and ensure the compartment is light-tight.
Protocol B: Quantitative Data Validation
How to check if your current method is degrading your sample.
| Parameter | Standard Condition (Risky) | Optimized Condition (Safe) | Expected Recovery Improvement |
| Container | Clear Glass | Amber Glass / Foil Wrapped | +15-20% |
| Light Source | Fluorescent Bench Light | Dark / Yellow Filter | +10-15% |
| Solvent pH | Neutral (pH 7.0) | Acidic (pH 3.0 - 4.0) | +5-10% |
| Time to Analysis | > 8 Hours | < 4 Hours | +5-8% |
References
-
Guerin, T., et al. (2012). Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity. PubMed.[1] Available at: [Link]
-
Berendsen, B.J.A., et al. (2009). Newly identified degradation products of ceftiofur and cephapirin impact the analytical approach for quantitative analysis of kidney. ResearchGate. Available at: [Link]
-
Moats, W.A., et al. (2000). Conversion of Cephapirin to Deacetylcephapirin in Milk and Tissues of Treated Animals. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Wang, X., et al. (2010). Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment. Chemosphere. Available at: [Link]
Sources
Technical Support Center: Optimizing Desacetylcephapirin Extraction and Stability
Welcome to the technical support guide for handling desacetylcephapirin, the primary active metabolite of the β-lactam antibiotic cephapirin.[1][2] This document provides in-depth guidance, troubleshooting, and validated protocols for researchers, scientists, and drug development professionals. Achieving accurate and reproducible quantification of desacetylcephapirin is critically dependent on one key parameter: pH . This guide explains the causal mechanisms behind pH-dependent behavior and provides actionable strategies to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the influence of pH on desacetylcephapirin analysis.
Q1: What is the scientifically optimal pH for extracting desacetylcephapirin from biological matrices?
A1: The optimal pH for extracting desacetylcephapirin is in the mildly alkaline range, specifically pH 8.5 .[3][4]
-
The Scientific Rationale (pKa and Solubility): Desacetylcephapirin, like its parent compound cephapirin, contains a carboxylic acid group as part of its core cephem structure. The pKa of the parent compound's carboxylic acid is approximately 2.15.[5] At a pH significantly above this pKa, such as 8.5, this group exists in its deprotonated, anionic form (-COO⁻). This ionization dramatically increases the molecule's polarity and, consequently, its solubility in aqueous solutions. When extracting from complex, protein-rich matrices like milk or tissue, using a pH 8.5 buffer ensures that the desacetylcephapirin is efficiently partitioned into the aqueous phase, maximizing recovery.[3][4] In contrast, using a low pH buffer (e.g., pH 3.2) has been shown to be inefficient for extracting the parent compound, cephapirin.[4]
Q2: How does pH affect the stability of desacetylcephapirin during extraction and storage?
A2: Desacetylcephapirin contains a β-lactam ring, which is susceptible to hydrolysis under both strong acidic and strong alkaline conditions.[6][7]
-
During Extraction (Mildly Alkaline): While a pH of 8.5 is ideal for extraction efficiency, it represents a slight compromise with stability. The rate of hydrolysis is increased in alkaline conditions. However, for the typical duration of a modern extraction protocol (e.g., < 1 hour) and when samples are kept chilled, degradation is minimal. The goal is to complete the extraction before significant degradation can occur.
-
During Storage (Neutral to Mildly Acidic): For short-term benchtop storage or long-term frozen storage, the pH of the final extract should be adjusted to a near-neutral or slightly acidic range (pH 6-7). This minimizes the rate of hydrolysis. Commercial products containing the desacetylcephapirin sodium salt are often formulated at a buffered neutral pH to ensure stability.[6]
-
During Analysis (Acidic): Many reversed-phase liquid chromatography (LC) methods use acidic mobile phases (e.g., pH 1.96-2.26) to ensure the carboxylic acid group is fully protonated (-COOH).[8] This un-ionized form is less polar and retains better on C18 columns, leading to sharp, symmetrical peaks. The compound is stable enough under these conditions for the short duration of an LC run.
Q3: I am observing low and inconsistent recovery of desacetylcephapirin. Could pH be the issue?
A3: Yes, inconsistent pH control is a leading cause of poor recovery and variability. Consider these factors:
-
Initial Sample pH: Biological samples like milk from an infected animal can have a variable pH. This can alter the final pH of your extraction buffer if its buffering capacity is insufficient.
-
Buffer Preparation and Age: Incorrectly prepared buffers or old buffers that have absorbed atmospheric CO₂ (leading to a drop in pH) will result in a suboptimal extraction pH.
-
Temperature: Extraction efficiency and degradation rates are temperature-dependent. Performing extractions at elevated temperatures, even at the correct pH, can lead to analyte loss. Always work with chilled samples and buffers.
Table 1: Summary of Recommended pH Conditions
| Experimental Stage | Recommended pH Range | Rationale |
| Extraction | 8.5 | Maximizes aqueous solubility via deprotonation of the carboxylic acid group for efficient recovery from the matrix.[3][4] |
| Short-Term Storage | 6.0 - 7.0 | Minimizes hydrolytic degradation of the β-lactam ring. |
| LC-MS/MS Analysis | 2.0 - 4.0 | Promotes protonation for optimal retention and peak shape in reversed-phase chromatography.[8] |
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during desacetylcephapirin analysis.
| Observed Problem | Primary Suspected Cause (pH-Related) | Recommended Action & Explanation |
| Low Analyte Recovery | The final pH of the sample-buffer mixture is below the optimal 8.5. | 1. Verify Buffer pH: Calibrate your pH meter and measure the pH of your stock extraction buffer. 2. Check Sample pH: Before extraction, measure the pH of a representative sample. If it is highly acidic, you may need a buffer with a higher buffering capacity. 3. Protocol Adherence: Ensure the ratio of sample to buffer is consistent with the validated method to maintain pH control. |
| Significant Degradation | Prolonged exposure to the alkaline extraction buffer, especially at room temperature. | 1. Work on Ice: Keep all samples, buffers, and extracts on ice throughout the procedure. 2. Minimize Extraction Time: Process samples efficiently and avoid letting them sit in the pH 8.5 buffer for extended periods. 3. Neutralize Post-Extraction: Consider adjusting the pH of the final extract to ~6.5 if it will not be immediately analyzed. |
| Poor Chromatographic Peak Shape (Tailing) | pH mismatch between the final sample solvent and the mobile phase. | 1. Solvent Matching: Ensure the final extract is dissolved in a solvent similar in composition and pH to the initial mobile phase conditions. 2. Acidify Before Injection: If using an acidic mobile phase, adding a small amount of a compatible acid (e.g., formic acid) to your final sample can improve peak shape by ensuring the analyte is fully protonated before injection. |
| High Inter-Sample Variability | Inconsistent pH across the batch due to matrix effects. | 1. Implement a pH Adjustment Step: For each sample, after adding the extraction buffer, briefly vortex and check the pH. If necessary, adjust to pH 8.5 using dilute NaOH or H₃PO₄ before proceeding. Document this step. 2. Increase Buffer Strength: If matrix-induced pH shifts are common, consider increasing the buffer concentration from 50mM to 100mM to improve its buffering capacity. |
Diagrams & Workflows
Visual aids to clarify critical concepts and processes.
Caption: pH effect on desacetylcephapirin's carboxylic acid group.
Caption: General extraction workflow with critical pH control point.
Experimental Protocols
This section provides standardized, step-by-step methodologies.
Protocol 1: Preparation of 50mM Phosphate Buffer (pH 8.5)
This protocol is adapted from methodologies that require a stable, mildly alkaline buffer for extraction.[4]
-
Reagents & Equipment:
-
Monosodium phosphate (NaH₂PO₄)
-
Disodium phosphate (Na₂HPO₄)
-
Deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
1 M NaOH solution
-
-
Procedure:
-
To prepare 1 L of 50mM phosphate buffer, dissolve approximately 0.27 g of monosodium phosphate and 6.85 g of disodium phosphate in 900 mL of deionized water. (Note: The exact weights may vary depending on the hydration state of the salts used).
-
Place the beaker on a stir plate and mix until all salts are completely dissolved.
-
Place the calibrated pH electrode into the solution.
-
While monitoring the pH, slowly add 1 M NaOH dropwise until the pH of the solution stabilizes at 8.50 ± 0.05 .
-
Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Stopper and invert several times to ensure homogeneity. Store refrigerated at 2-8°C for up to one month.
-
Protocol 2: Solid-Phase Extraction (SPE) of Desacetylcephapirin from Milk
This is a generalized protocol based on common methods for cephalosporin extraction from milk.[3]
-
Sample Preparation & Extraction:
-
Pipette 5.0 mL of a chilled milk sample into a 50 mL centrifuge tube.
-
Add 10.0 mL of chilled 50mM Phosphate Buffer (pH 8.5, from Protocol 1).
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C to separate the fat and precipitated proteins.
-
Carefully collect the clear aqueous supernatant for SPE cleanup.
-
-
SPE Cleanup (using a standard polymeric reversed-phase cartridge, e.g., HLB):
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the entire volume of the collected supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove residual water.
-
Elution: Elute the desacetylcephapirin from the cartridge using 5 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 1.0 mL of a solvent appropriate for your LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
References
-
Tyczkowska, K. L., Voyksner, R. D., & Aronson, A. L. (1991). Development of an Analytical Method for Cephapirin and Its Metabolite in Bovine Milk and Serum by Liquid Chromatography With UV-VIS Detection and Confirmation by Thermospray Mass Spectometry. Journal of Veterinary Pharmacology and Therapeutics, 14(1), 51-60. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30699, Cephapirin. Retrieved from [Link]
-
Wang, J., Li, Y., Yang, Y., Li, X., & Li, J. (2013). Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk. Journal of Chromatography B, 930, 88-94. [Link]
-
Moats, W. A., Anderson, K. L., Rushing, J. E., & Buckley, S. (2000). Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals. Journal of Agricultural and Food Chemistry, 48(2), 498-502. [Link]
-
Giri, U., Zyl, K. V., Gaca, J., & Love, W. (2014). Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. PLoS ONE, 9(11), e112343. [Link]
-
Moats, W. A. (1993). Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography. Journal of AOAC International, 76(3), 535-540. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asia Pacific Journal of Chemistry, 3(2), 21-30. [Link]
Sources
- 1. Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Desacetyl cephapirin sodium salt | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling protein precipitation issues in bovine serum analysis
Topic: Handling Protein Precipitation Issues in Bovine Serum Analysis
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: Welcome to the Solution Hub
Welcome. If you are here, you are likely staring at a cloudy supernatant, dealing with inconsistent LC-MS recovery, or watching your column backpressure climb alarmingly high.
Bovine serum is a deceptive matrix. While structurally similar to human serum, its application in blocking, cell culture, and as a surrogate matrix in PK/PD studies introduces unique variables. It is rich in albumin (~60% of total protein) and globulins, which behave differently depending on the "crash" solvent and pH environment.
This guide is not a textbook; it is a troubleshooting engine. We move beyond what to do and focus on why your current protocol might be failing, backed by the chemistry of solvation and aggregation.
Module 1: The Mechanistic Foundation
To fix precipitation, you must understand the molecular war occurring in your Eppendorf tube.
The Solvation Layer Collapse
Proteins in bovine serum stay soluble because of a hydration shell—a layer of water molecules interacting with the protein’s polar surface residues.
-
Organic Solvents (Acetonitrile/Methanol): These lower the dielectric constant of the mixture. This strips away the water layer, exposing hydrophobic patches on the albumin and globulins. These patches aggregate to reduce surface energy, forming a precipitate.
-
Insight:Acetonitrile (ACN) is a sharper "blade." It precipitates proteins more completely and creates a denser pellet than methanol, but it can trap small molecule analytes inside that pellet (co-precipitation).
-
-
Acids (TCA/Formic Acid): These work by altering the ionization state (pH). When the pH drops below the protein's isoelectric point (pI), the protein loses its net charge, reducing repulsive forces and causing aggregation.[1]
The "Sticky Pellet" Phenomenon
Bovine serum albumin (BSA) is a notorious carrier protein. It binds fatty acids and drugs. If you crash BSA too aggressively (e.g., 100% ACN without mixing), the protein denatures around your analyte, trapping it. This is the #1 cause of low recovery, not "matrix effects."
Module 2: Diagnostic Workflow
Use this logic tree to diagnose your specific failure mode.
Figure 1: Decision logic for troubleshooting protein precipitation in bioanalysis. Follow the path corresponding to your primary observation.
Module 3: Common Scenarios (FAQs)
Scenario A: "My supernatant is still cloudy after centrifugation."
The Cause: Incomplete precipitation or lipid interference. Bovine serum often contains high lipid levels. If you use Methanol (MeOH) at a low ratio (e.g., 2:1), you solubilize the lipids but fail to fully crash the globulins. The Fix:
-
Switch to Acetonitrile (ACN): ACN is more effective at breaking the hydration shell than MeOH.
-
The "Golden Ratio": You must use at least a 3:1 ratio (Solvent:Serum). For high-lipid bovine samples, push this to 4:1 .
-
Refrigerated Centrifugation: Lipids solidify at lower temperatures. Centrifuge at 4°C at high speed (10,000 x g) for 10 minutes.
Scenario B: "I have low recovery for my hydrophobic drug."
The Cause: Protein Entrapment (Co-precipitation). As BSA aggregates, it forms a hydrophobic core. If your drug is hydrophobic, it will "hide" inside this core rather than staying in the solvent phase. The Fix:
-
Vortex Immediately: Do not add solvent to all wells and then vortex. Add solvent and vortex immediately to prevent local concentration gradients that favor entrapment.
-
Add Acid: Adding 0.1% Formic Acid to your ACN helps disrupt drug-protein binding before the crash occurs.
-
The Zinc Sulfate Method: (See Module 4). This uses a metal ion mechanism that often releases bound drugs better than organic solvents alone.
Scenario C: "My LC-MS backpressure increases after 50 injections."
The Cause: Micro-particulates. Even if the supernatant looks clear, "fines" (micro-precipitates) often remain floating. These accumulate on the head of your guard column. The Fix:
-
Supernatant Transfer: Never pipette from the very bottom of the well. Leave 10-20% of the supernatant behind.
-
Filtration Plates: Move away from centrifugation. Use a 0.2 µm protein precipitation filter plate (e.g., Agilent Captiva or Millipore MultiScreen). You perform the crash in the plate and apply vacuum. This physically removes all particulates.
Module 4: Optimized Protocols
Comparison of Precipitation Agents
| Agent | Efficiency | Supernatant Clarity | Risk of Analyte Loss | Best Application |
| Acetonitrile (ACN) | High | Excellent | Moderate (Entrapment) | General LC-MS/MS |
| Methanol (MeOH) | Moderate | Good (can be hazy) | Low | Hydrophilic compounds |
| Zinc Sulfate (ZnSO4) | High | Excellent | Very Low | "Sticky" drugs, bound analytes |
| TCA (Acid) | Very High | Excellent | High (Degradation) | Peptides, stable compounds |
Protocol A: The "Standard" ACN Crash (High Throughput)
Best for: General PK/PD analysis in bovine serum.
-
Aliquot: Transfer 50 µL of Bovine Serum into a 1.5 mL tube or 96-well plate.
-
Add Internal Standard: Add 10 µL of IS working solution. Vortex gently.
-
Precipitate: Add 150 µL (3:1 ratio) of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Critical Step: Vortex immediately upon addition for 30 seconds. Do not wait to fill the whole plate.
-
-
Incubate: Let stand at -20°C for 10 minutes (improves pellet density).
-
Clarify: Centrifuge at 10,000 x g for 10 minutes at 4°C .
-
Transfer: Transfer 100 µL of supernatant to a fresh vial/plate for injection.
Protocol B: Zinc Sulfate "Release" Method
Best for: Analytes heavily bound to albumin or when organic solvents cause interference.
-
Preparation: Prepare a 5% (w/v) ZnSO4 solution in water/methanol (50:50).
-
Aliquot: Transfer 50 µL of Bovine Serum.
-
Precipitate: Add 100 µL (2:1 ratio) of the ZnSO4 solution.
-
Vortex: Vortex vigorously for 60 seconds. The mixture will turn milky white immediately.
-
Clarify: Centrifuge at 12,000 x g for 10 minutes .
-
Result: You will get a very compact pellet and a clear supernatant. This method is highly effective for removing high-molecular-weight globulins.
References
-
Polson, C., et al. (2003). "Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.
-
Sigma-Aldrich. (2025). "Automated Sample Preparation Method for High Throughput Total Drug Analysis by LC-MS/MS."
-
Thermo Fisher Scientific. (2025). "Protein Precipitation Plates Protocol."
-
Biotage. (2023).[2][3] "Protein precipitation vs. traditional protein crash: what's best?"
-
Agilent Technologies. (2025). "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR."
Sources
Module 1: Sample Preparation (The "Garbage In, Garbage Out" Filter)
Technical Support Center: High-Sensitivity Analysis of Desacetylcephapirin (DAC)
Mission Statement: This guide is designed for analytical chemists and pharmaceutical researchers struggling to meet sub-ppb regulatory limits for Desacetylcephapirin (DAC). Unlike generic protocols, we focus on the specific physicochemical challenges of DAC—its polarity, beta-lactam instability, and susceptibility to matrix suppression in milk and tissue.
Q: I am using simple protein precipitation (PPT) with acetonitrile, but my LOD is stuck at 10 ng/mL. How do I get to <1 ng/mL?
A: Simple precipitation is insufficient for trace-level DAC analysis because it fails to remove phospholipids and salts that cause significant ion suppression at the early retention times where DAC elutes. To improve LOD by an order of magnitude, you must switch to Solid Phase Extraction (SPE).
The Protocol: Polymeric SPE Cleanup DAC is a polar metabolite (LogP ~ -1.15). Traditional C18 silica cartridges often fail to retain it effectively during the load step, leading to breakthrough. We recommend a Polymeric Reversed-Phase (HLB - Hydrophilic-Lipophilic Balance) mechanism.
Step-by-Step Workflow:
-
Extraction:
-
Weigh 2g of sample (Milk/Tissue).
-
Add 10 mL Phosphate Buffer (pH 6.0) . Why? DAC is unstable at alkaline pH. pH 6.0 stabilizes the beta-lactam ring while ensuring the molecule is in a neutral/zwitterionic state for extraction.
-
Vortex and centrifuge (4000g, 10 min, 4°C).
-
-
SPE Conditioning (HLB Cartridge, 60mg/3mL):
-
3 mL Methanol.
-
3 mL Water.
-
-
Loading:
-
Load the supernatant. Flow rate < 1 mL/min to maximize interaction.
-
-
Washing (Critical Step):
-
Wash with 3 mL 5% Methanol in Water .
-
Technical Insight: This removes salts and sugars without eluting the polar DAC. Do not use high % organic here.
-
-
Elution:
-
Elute with 3 mL Methanol .
-
-
Concentration:
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL of initial mobile phase (e.g., 0.1% Formic Acid in Water).
-
Caption: Optimized HLB SPE workflow for polar beta-lactam metabolites.
Module 2: Chromatographic Optimization (The Separation)
Q: My DAC peak is broad and elutes near the void volume. How does this affect my LOD?
A: Early elution (near void volume) is the primary killer of LOD. The "dump" of unretained matrix components (salts, phospholipids) suppresses the ionization of your analyte. You must increase retention.
Troubleshooting Guide:
| Parameter | Standard Approach (High LOD) | Optimized Approach (Low LOD) | Technical Rationale |
| Column Phase | C18 | Phenyl-Hexyl or Biphenyl | DAC contains an aromatic ring. Phenyl phases offer pi-pi interactions, increasing retention of polar aromatics better than C18. |
| Mobile Phase A | Water | 0.1% Formic Acid + 2mM Ammonium Formate | Ammonium formate buffers the pH, sharpening the peak shape and improving S/N ratio. |
| Gradient Start | 10% Organic | 0-2% Organic | Starting at very low organic strength forces the polar DAC to focus at the head of the column. |
| Flow Rate | 0.5 mL/min | 0.3 - 0.4 mL/min | Lower flow rates often improve ionization efficiency in ESI sources. |
Q: Should I use HILIC? A: HILIC is excellent for retention of polar metabolites like DAC. However, milk extracts are rich in polar interferences. If you use HILIC, the SPE cleanup (Module 1) becomes mandatory to prevent column fouling. For robustness, we recommend Biphenyl columns in Reverse Phase.
Module 3: Mass Spectrometry & Physics (The Detection)
Q: I see the transition, but the signal is unstable. Which transitions should I use?
A: DAC (Desacetylcephapirin) has a parent mass of roughly 382 m/z (depending on protonation). You must monitor specific transitions to ensure specificity.
Recommended MRM Transitions:
-
Precursor: 382.1 (M+H)+
-
Quantifier (Quant): 223.1 (Cephalosporin core fragment)
-
Qualifier (Qual): 124.1 (Side chain fragment)
The "Post-Column Infusion" Test: To scientifically validate if matrix suppression is killing your LOD:
-
Infuse a standard of DAC continuously into the MS source.
-
Simultaneously inject a "blank" matrix extract via the LC column.
-
Monitor the baseline of the infused standard.
-
Result: If you see a dip in the baseline at the retention time of DAC, you have suppression. Go back to Module 1 (Wash step).
Caption: Diagnostic logic for distinguishing matrix effects from instrument sensitivity limits.
Module 4: Stability & Handling (The Hidden Variable)
Q: My calibration curve degrades over the course of a 12-hour run. Why?
A: Desacetylcephapirin, like its parent Cephapirin, contains a beta-lactam ring that is susceptible to hydrolysis, particularly in nucleophilic solvents (like Methanol) or alkaline conditions.
Best Practices for Stability:
-
Solvent pH: Ensure your reconstitution solvent (and Mobile Phase A) is acidic (pH 3-4). Formic acid (0.1%) is sufficient. Never leave DAC in pure water or alkaline buffers for extended periods.
-
Temperature: Keep the autosampler at 4°C . Beta-lactam hydrolysis is temperature-dependent.
-
Solvent Choice: If possible, reconstitute in water/acetonitrile mixtures rather than water/methanol, as methanol can nucleophilically attack the beta-lactam ring over long storage times (alcoholysis), though this is slower than hydrolysis at high pH.
References
-
Heller, D. N., et al. (2000).[1] Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry.[1][2] Journal of Agricultural and Food Chemistry.[3] Link
-
Moats, W. A. (1993).[3] Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography.[3] Journal of AOAC International.[3][4] Link
-
European Medicines Agency. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results.Link
-
PubChem. (2025).[5] Cephapirin Compound Summary.[1][2] National Library of Medicine. Link
Sources
- 1. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming interference from endogenous compounds in fecal samples
Topic: Overcoming Interference from Endogenous Compounds in Fecal Samples
Mission Statement: Welcome to the BioAnalytical Technical Support Center. This guide addresses the "Black Box" of biological matrices: Feces . Unlike plasma or urine, fecal samples represent a highly heterogeneous, biologically active, and solid matrix containing complex lipids, bile acids, and microbial byproducts that actively suppress ionization and clog columns.
This guide is structured to troubleshoot specific failure points in your LC-MS/MS workflow, moving from sample collection to chromatographic isolation.
Module 1: Pre-Analytical & Stabilization
"My internal standard response is inconsistent between samples."
Diagnosis: This is often a Homogeneity & Water Content failure, not an instrument failure. Fecal water content varies wildly (60–90%), making "wet weight" normalization mathematically flawed. Furthermore, metabolites degrade rapidly due to residual microbial activity even at -20°C.
The Solution: Lyophilization & Bead Beating To achieve reproducible data, you must normalize to Dry Weight and stop enzymatic activity physically.
Protocol: The "Gold Standard" Stabilization Workflow
-
Lyophilization (Freeze Drying):
-
Freeze samples at -80°C immediately upon collection.
-
Lyophilize for 24–48 hours until weight is constant.
-
Why? Removes water variable; creates a porous matrix easier to extract; permanently halts microbial metabolism.
-
-
Pulverization:
-
Crush dried cake into a fine powder.
-
Result: A homogenous sample where 10 mg represents the whole.
-
-
Bead Beating (Critical Step):
Visual Workflow: From Collection to Extraction
Figure 1: The stabilization workflow ensuring normalization to dry weight and complete cell lysis.
Module 2: Extraction & Cleanup
"I see severe ion suppression at the beginning of my run and ghost peaks at the end."
Diagnosis: You are likely using simple Protein Precipitation (PPT) . While effective for plasma, PPT is insufficient for feces.
-
Early Suppression: Caused by salts and polar pigments.
-
Late/Ghost Peaks: Caused by Phospholipids (PLs) and complex lipids (Glycerides) that stick to the column and elute in subsequent injections.
The Solution: Phospholipid Removal & SLE You must physically remove the lipid matrix.
Comparison of Cleanup Strategies
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) | Phospholipid Removal Plates (Hybrid) |
| Mechanism | Solubility change | Adsorption/Ion Exchange | Lewis Acid-Base Interaction (Zirconia) |
| Lipid Removal | Poor (<20%) | Good (if wash is optimized) | Excellent (>95%) |
| Salt Removal | Poor | Excellent | Moderate |
| Throughput | High | Low (Multi-step) | High (Pass-through) |
| Best For | Screening (Dirty) | Targeted Quantitation | Lipid-heavy matrices (Feces/Plasma) |
Recommended Protocol: Hybrid SPE-Phospholipid Removal
-
Load: Apply supernatant from bead-beating step to a Hybrid Zirconia-Silica plate (e.g., Ostro, HybridSPE).
-
Pass Through: Apply vacuum.[2] The Zirconia acts as a Lewis acid, binding the phosphate group of phospholipids.
-
Elute: Analytes pass through; phospholipids remain trapped on the sorbent.
-
Result: Removal of >99% of Phosphatidylcholines (major suppressors) without the complexity of traditional SPE conditioning/washing.
Module 3: Chromatographic Optimization
"I cannot separate my target steroid from Bile Acids."
Diagnosis:
Bile Acids (BAs) are Isobaric Interferences . They share the same mass-to-charge ratio (
The Solution: Gradient Engineering & Column Chemistry
1. The "Isobaric Trap"
Many researchers fail here. You must separate these critical pairs:
-
Taurodeoxycholic acid vs. Taurochenodeoxycholic acid (Same
, different retention). -
Analyte vs. Cholic Acid derivatives.
2. Mobile Phase Modifiers
-
Ammonium Fluoride (0.5–1 mM): For negative mode (steroids/BAs), this often boosts ionization significantly compared to Acetate/Formate.
-
Acetone/Methanol Blends: Using Acetone as part of Mobile Phase B can help elute sticky lipids that accumulate on the column, preventing "Ghost Peaks" in later runs.
3. The Divert Valve Strategy (Mandatory)
Never spray the entire run into your MS.
Figure 2: Valve switching logic to protect the ion source from non-volatile salts and late-eluting hydrophobic lipids.
FAQ: Rapid Fire Troubleshooting
Q: My pressure is increasing after every 10 injections.
-
A: You are fouling the column inlet. Feces contains particulates that survive centrifugation.
-
Fix: Use a 0.2 µm filter plate after extraction.
-
Fix: Install an in-line frit/guard column immediately before the analytical column.
-
Q: I see peaks in my blank samples.
-
A: This is "Carryover." Fecal lipids are sticky.
-
Fix: Use a "Sawtooth" wash gradient at the end of every run (95% B for 2 mins).
-
Fix: Switch your needle wash solvent to Isopropanol:Acetonitrile:Acetone:Water (40:40:10:10) to dissolve stubborn lipids.
-
Q: Can I use "Dilute and Shoot"?
-
A: Only if your instrument sensitivity is high (e.g., Triple Quad 6500+ or Orbitrap).
-
Protocol: Dilute fecal extract 1:20 or 1:40 with mobile phase. This reduces matrix effects linearly, but signal drops. If you can still see your LLOQ, this is the most robust method.
-
References
-
Agilent Technologies. (2023). A Refined LC/MS/MS Method Targeting Bile Acids from the Gut Microbiome. Retrieved from
- Cited for: Use of Acetone in mobile phase and isobaric separ
-
Chambers, E., et al. (2011).[5] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from
- Cited for: Comparison of PPT, SPE, and Mixed-mode extraction efficiencies.
-
Heischmann, S., et al. (2021). Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques.[6] Amino Acids.[6][7] Retrieved from
-
Thermo Fisher Scientific. (2022). An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis. Metabolites. Retrieved from
- Cited for: Monophasic extraction protocols and bead be
-
Ferrer, C., et al. (2011). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Retrieved from
-
Cited for: Dilution strategies ("Dilute and Shoot") to mitigate ion suppression.[10]
-
Sources
- 1. lcms.cz [lcms.cz]
- 2. pressurebiosciences.com [pressurebiosciences.com]
- 3. agilent.com [agilent.com]
- 4. Analysis of fecal bile acids and metabolites by high resolution mass spectrometry in farm animals and correlation with microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneity and lyophilization comparison of stool processing for gastrointestinal bile acid measurement by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Analytical Methods for Desacetylcephapirin: A 2002/657/EC Compliance Guide
[1]
Executive Summary
Desacetylcephapirin (DAC) is the primary active metabolite of Cephapirin, a first-generation cephalosporin widely used for intramammary treatment of mastitis in dairy cattle. Under European Union regulations (Commission Regulation (EU) No 37/2010), the Maximum Residue Limit (MRL) is established for the sum of cephapirin and desacetylcephapirin .
For researchers and drug developers, "validation" is not merely about linearity; it is about demonstrating statistical certainty at the regulatory limit. While HPLC-UV remains a cost-effective tool for pharmaceutical quality control, it fails to meet the stringent specificity requirements (Identification Points) for residue confirmation in animal tissues/fluids. This guide objectively compares the industry-standard LC-MS/MS against HPLC-UV , providing a validated workflow for the former.
Regulatory Thresholds (Bovine Milk)[2][3][4]
-
Marker Residue: Sum of Cephapirin + Desacetylcephapirin.
-
MRL: 60 µg/kg (Note: Some earlier annexes list 50 µg/kg; validation should target the lower threshold to ensure global compliance).
-
Compliance Requirement: Commission Decision 2002/657/EC (Confirmatory Method).[1]
The Regulatory Framework: 2002/657/EC
Unlike FDA guidelines which focus heavily on LOD/LOQ, the EU standard focuses on Decision Limit (CC
-
CC
(Decision Limit): The concentration at and above which it can be concluded with an error probability of (usually 5%) that a sample is non-compliant. -
CC
(Detection Capability): The smallest content of the substance that may be detected, identified, and/or quantified in a sample with an error probability of (usually 5%). -
Identification Points (IPs): A confirmatory method for Group B substances (antibiotics) requires 4 Identification Points .
-
LC-MS/MS: 1 Precursor (1 IP) + 2 Product Ions (1.5 IPs each) = 4 IPs (Compliant).
-
HPLC-UV: Absorption at one wavelength = 0-1 IP (Non-Compliant for confirmation).
-
Visualization: The 2002/657/EC Validation Logic
Figure 1: The statistical flow for determining critical limits under EU 2002/657/EC.
Comparative Analysis: LC-MS/MS vs. HPLC-UV[6]
The following table contrasts the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
| Feature | LC-MS/MS (Confirmatory) | HPLC-UV (Screening/QC) |
| Principle | Mass filtering (m/z) + Fragmentation | Light absorption (e.g., 290 nm) |
| Sensitivity (LOD) | 0.05 - 0.5 µg/kg (Trace level) | 5.0 - 10.0 µg/kg (Low sensitivity) |
| Specificity | High (Precursor/Product transitions) | Low (Co-eluting matrix peaks interfere) |
| EU Compliance | Compliant (4 Identification Points) | Non-Compliant (Requires secondary confirmation) |
| Matrix Effect | Susceptible to ion suppression (Requires IS) | Susceptible to baseline noise |
| Primary Use | Residue quantification in tissue/milk | Potency testing of raw drug substance |
Expert Insight: While HPLC-UV is sufficient for checking the purity of a Cephapirin raw powder, it fails in biological matrices (milk/muscle) because the background noise often exceeds the MRL. LC-MS/MS is mandatory for defending regulatory submissions in the EU.
Detailed Protocol: LC-MS/MS Validation
This protocol focuses on the simultaneous extraction of Cephapirin and Desacetylcephapirin from Bovine Milk .
Experimental Workflow
Reagents: Acetonitrile (LC-MS grade), Formic Acid, EDTA-McIlvaine Buffer (pH 4.0), Oasis HLB SPE Cartridges. Internal Standard (IS): Cephapirin-d5 (Deuterated standards are critical to correct for matrix effects).
Figure 2: Optimized extraction workflow for cephalosporin residues in milk.
Instrument Conditions[1][7][8]
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.[2]
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Ionization: Electrospray Positive (ESI+).[3]
MRM Transitions (Critical for Specificity)
To achieve 4 Identification Points, you must monitor 1 Precursor and 2 Products for each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| Cephapirin | 424.1 | 292.1 | 320.1 |
| Desacetylcephapirin | 382.1 | 224.0 | 252.0 |
| Cephapirin-d5 (IS) | 429.1 | 297.1 | - |
*Note: Transitions for DAC should be optimized per instrument. The loss of the acetyl group changes the fragmentation pattern relative to the parent.
Validation Data (Representative)
The following data represents typical performance metrics for a validated LC-MS/MS method for DAC in bovine milk, compliant with 2002/657/EC.
Table 1: Method Performance Characteristics
| Parameter | Result | Requirement (2002/657/EC) |
| Linearity ( | > 0.995 | > 0.990 |
| Recovery (%) | 88.5% - 104.2% | 80% - 110% (for >10 µg/kg) |
| Repeatability (CV%) | 4.2% | < 15% |
| Reproducibility (CV%) | 6.8% | < 20% |
| CC | 64.5 µg/kg | > MRL (60 µg/kg) |
| CC | 69.2 µg/kg | > CC |
Causality & Interpretation
-
Why CC
> MRL? In the EU system, the "Limit" is not a hard stop but a statistical distribution. A CC of 64.5 µg/kg means that if you detect 64.5 µg/kg, there is only a 5% chance the true concentration is actually below the MRL (60). This protects the producer from false positives. -
Matrix Effects: Milk contains phospholipids that suppress ionization. The use of Cephapirin-d5 corrects for this. Without the IS, recovery might drop to <60%, failing validation.
References
-
European Commission. (2002).[3][1] Commission Decision 2002/657/EC of 12 August 2002 implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities.[4] Link
-
European Commission. (2010).[5][6][7] Commission Regulation (EU) No 37/2010 of 22 December 2009 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[5][6] Official Journal of the European Union.[5][4] Link
-
Junza, A., et al. (2011). Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC. Journal of Chromatography B. Link
-
Heller, D. N., et al. (2000).[8] Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry.[8] Journal of Agricultural and Food Chemistry. Link
Sources
- 1. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 2. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
- 3. d-nb.info [d-nb.info]
- 4. legislation.gov.uk [legislation.gov.uk]
- 5. tbt.gov.vn [tbt.gov.vn]
- 6. eur-lex.europa.eu [eur-lex.europa.eu]
- 7. Maximum residue limits (MRL) | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of Desacetylcephapirin and Ceftiofur Metabolite Residues
[1]
Executive Summary
In veterinary drug development and residue surveillance, the distinction between Cephapirin (1st generation) and Ceftiofur (3rd generation) extends far beyond their antimicrobial spectrum. The critical divergence lies in their metabolic fate: Cephapirin degrades into a stable, free metabolite (Desacetylcephapirin ), whereas Ceftiofur rapidly metabolizes into a reactive intermediate (Desfuroylceftiofur ) that covalently binds to tissue macromolecules.
This guide provides a technical breakdown of these two distinct residue profiles, detailing the specific analytical challenges they pose and the validated protocols required for their accurate quantification.
Part 1: Metabolic Fate & Structural Dynamics
To accurately detect residues, one must first understand the structural modifications that occur in vivo.
Cephapirin: Simple Hydrolysis
Cephapirin undergoes rapid deacetylation in the liver, plasma, and kidneys. The primary metabolite, desacetylcephapirin (DAC) , retains the beta-lactam ring and approximately 50% of the parent drug's antimicrobial activity.
-
Residue Nature: Free, unbound.
-
Matrix Behavior: Both parent and DAC circulate freely in milk and plasma.
-
Analytical Implications: Can be extracted and detected directly without complex deconjugation.
Ceftiofur: Thioester Cleavage & Protein Binding
Ceftiofur’s metabolism is chemically more volatile. Upon administration, the thioester bond is cleaved, releasing desfuroylceftiofur (DFC) .[1] DFC contains a free sulfhydryl (-SH) group, making it highly reactive.[2]
-
Residue Nature: Complex conjugate. DFC rapidly dimerizes to form DFC-disulfide or covalently binds to cysteine residues on plasma/tissue proteins (forming DFC-protein conjugates ).[2]
-
The "Depot" Effect: These protein-bound residues act as a reservoir, slowly releasing active metabolites over time.[2]
-
Analytical Implications: "Free" residue analysis is insufficient. The marker residue is defined as the "sum of all residues retaining the beta-lactam structure," requiring a chemical release step.
Visualization: Metabolic Pathways
Figure 1: Comparative metabolic pathways.[2] Note the protein binding in the Ceftiofur pathway which necessitates specific extraction protocols.
Part 2: Analytical Methodologies & Protocols
The divergence in metabolism dictates the analytical strategy. While Cephapirin analysis is straightforward, Ceftiofur requires a "Total Residue" approach involving hydrolysis and derivatization.
Comparison of Analytical Workflows
| Feature | Cephapirin / DAC | Ceftiofur (Total Residues) |
| Target Analyte | Parent + Desacetylcephapirin | Desfuroylceftiofur Acetamide (DCA) |
| Extraction | Simple solvent extraction (ACN/Water) | Buffer extraction + Hydrolysis |
| Critical Reagent | None (Direct measurement) | Dithioerythritol (DTE) & Iodoacetamide (IAA) |
| Complexity | Low | High |
| Detection | LC-MS/MS (MRM mode) | LC-MS/MS (MRM mode) |
Protocol A: The "Ceftiofur Total Residue" Method
Rationale: Because DFC is bound to proteins, you must break the disulfide bonds to release it, then immediately stabilize it to prevent re-binding or degradation.
-
Extraction: Homogenize tissue/milk in borate buffer.
-
Deconjugation (Hydrolysis):
-
Derivatization (Stabilization):
-
Cleanup: Solid Phase Extraction (SPE) using HLB or SCX (Strong Cation Exchange) cartridges.[2]
-
Quantification: Analyze DCA via LC-MS/MS. Result is expressed as "Ceftiofur Equivalents."
Protocol B: Cephapirin Direct Method
Rationale: DAC is stable and unbound.[5]
-
Extraction: Mix milk/tissue with Acetonitrile/Water (80:20).
-
Precipitation: Centrifuge to remove proteins (DAC remains in supernatant).
-
Cleanup: Pass supernatant through a C18 SPE cartridge to remove lipids.
-
Quantification: Analyze Cephapirin and DAC as separate peaks via LC-MS/MS.
Visualization: Analytical Decision Tree
Figure 2: Analytical workflow comparison.[2][6] The Ceftiofur path requires chemical modification of the analyte prior to measurement.
Part 3: Residue Depletion & Regulatory Limits
Researchers must interpret data in the context of regulatory limits (MRLs). The persistence of residues differs significantly due to the protein-binding nature of Ceftiofur.
Maximum Residue Limits (MRLs) - Milk Matrix[3][5][7]
| Regulatory Body | Cephapirin (Parent + DAC) | Ceftiofur (Sum of residues as DFC) |
| US FDA | 20 ppb (Tolerance) | 100 ppb (Tolerance) |
| EU (EMA) | 60 µg/kg | 100 µg/kg |
Depletion Dynamics[3]
-
Cephapirin: Follows first-order elimination kinetics.[2] Rapid clearance from milk (typically <96 hours post-treatment).[2]
-
Ceftiofur: The "depot effect" in the injection site or kidney can lead to prolonged release. However, in milk, Ceftiofur residues generally deplete below the 100 ppb tolerance within the established withdrawal time (0 hours for some formulations like Excenel RTU, provided label instructions are strictly followed).
Critical Regulatory Note: Extra-Label Use
A vital distinction for drug development professionals:
-
Ceftiofur: In the US, the FDA prohibits the extra-label use of Cephalosporins in major food-producing species (cattle, swine, chickens, turkeys) to preserve efficacy for human medicine. This includes changing dose, frequency, or route.[3][7]
-
Cephapirin: Is explicitly excluded from this prohibition order (Order of Prohibition 2012).[7] This allows veterinarians slightly more flexibility with Cephapirin compared to Ceftiofur, though label adherence is still the standard.
References
-
European Medicines Agency (EMA). (1999).[2][8] Ceftiofur: Summary Report (2) - EMEA/MRL/498/98-FINAL.[2][9] Committee for Veterinary Medicinal Products. Link
-
U.S. Food and Drug Administration (FDA). (2012).[2] New Restrictions on Cephalosporin Use in Food-Producing Animals. Federal Register. Link[2]
-
Heller, D. N., et al. (2000).[10] Identification of Cephapirin Metabolites and Degradants in Bovine Milk by Electrospray Ionization-Ion Trap Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Link[2]
-
Beconi-Barker, M. G., et al. (1995).[2] Ceftiofur Hydrochloride: Plasma and Tissue Distribution in Swine Following Intramuscular Administration. Journal of Veterinary Pharmacology and Therapeutics. Link
-
Mastovska, K., & Lightfield, A. R. (2008). Streamlining the Analysis of Ceftiofur Residues in Bovine Kidney and Serum. Journal of Chromatography A. Link
Sources
- 1. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 2. Cephapirin | C17H17N3O6S2 | CID 30699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 4. (PDF) Quantitative determination of ceftiofur-related residues in bovine raw milk by LC-MS/MS with electrospray ionization [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. daneshyari.com [daneshyari.com]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Assessment of ceftiofur residues in cow milk using commercial screening test kits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to the Cross-Reactivity of Desacetylcephapirin in Rapid Antibiotic Screening Kits
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of food safety and veterinary drug development, the accurate detection of antibiotic residues is paramount. For dairy products, the presence of β-lactam antibiotics, such as cephapirin, is a significant concern. However, the focus on parent compounds alone can be misleading. Cephapirin is readily metabolized in cattle to desacetylcephapirin, a microbiologically active metabolite that can persist in milk, sometimes at concentrations exceeding the parent drug.[1][2][3] This reality necessitates a critical evaluation of the tools we use for routine screening: rapid antibiotic detection kits. Their ability, or inability, to detect desacetylcephapirin with equivalent sensitivity to cephapirin has profound implications for regulatory compliance and public health.
This guide provides a comparative analysis of the cross-reactivity of commercially available rapid antibiotic screening kits to desacetylcephapirin. We will delve into the underlying principles of these assays, present available performance data, and offer a standardized protocol for in-house validation, empowering researchers and quality assurance professionals to make informed decisions.
The Significance of a Metabolite: Why Desacetylcephapirin Matters
Following intramammary infusion for the treatment of mastitis, cephapirin is partially converted to desacetylcephapirin.[1][2] Studies have shown that desacetylcephapirin not only retains microbiological activity but can also persist longer than cephapirin in milk.[1] This persistence means that milk could be clear of the parent drug but still contain its active metabolite, posing a potential risk.
Recognizing this, regulatory bodies have adapted their guidelines. The European Union, for instance, has established a Maximum Residue Limit (MRL) for cephapirin in bovine milk that is the sum of both cephapirin and desacetylcephapirin.[4] In the United States, the Food and Drug Administration (FDA) sets a tolerance level for cephapirin residues in milk at 20 parts per billion (ppb).[5] The effective monitoring of these limits hinges on the ability of screening tests to detect both the parent drug and its active metabolite.
Unpacking the Technology: How Rapid Screening Kits Work
The majority of rapid screening kits for β-lactam antibiotics fall into two main categories: lateral flow immunoassays and microbial inhibition tests.
Lateral Flow Immunoassays (LFIAs): These tests, often in a dipstick format, utilize a competitive binding principle. The test strip contains a limited number of specific antibodies or receptors that bind to β-lactam antibiotics. When a milk sample is applied, any β-lactam residues (including cephapirin and desacetylcephapirin) compete with a labeled conjugate for these binding sites. A positive result is typically indicated by the absence or reduction of a visible line. The degree of cross-reactivity to desacetylcephapirin depends on the specific recognition of the antibodies or receptors used in the assay.
Microbial Inhibition Tests: These assays employ a strain of bacteria, commonly Geobacillus stearothermophilus, that is highly sensitive to β-lactam antibiotics. The test contains bacterial spores and a growth medium with a pH indicator. If antibiotic residues are present in the milk sample, they inhibit bacterial growth, preventing the pH change and resulting in a visible color difference. The sensitivity of these tests to desacetylcephapirin is dependent on the metabolite's antimicrobial activity against the specific bacterial strain used.
Comparative Performance Analysis
The critical question for any laboratory is: how well do different commercial kits detect desacetylcephapirin? While a comprehensive, independent, side-by-side study is notably absent in the published literature, we can synthesize data from available validation reports and manufacturer specifications to draw a comparative picture.
| Test Kit (Manufacturer) | Technology | Detection of Desacetylcephapirin | Reported Detection Level (ppb or µg/kg) | Regulatory Context |
| Delvotest® T (DSM) | Microbial Inhibition | Yes | 2 | AFNOR Validation[6] |
| AuroFlow™ PR1ME™ BT Combo MRL Assay (PerkinElmer) | Lateral Flow Immunoassay | Yes | 10-20 | Below EU MRL[7] |
| Charm™ Blue Yellow II (Charm Sciences) | Microbial Inhibition | Yes | Validation includes desacetylcephapirin[8] | EU MRL compliance[9] |
| Charm™ ROSA (Rapid One Step Assay) Tests (Charm Sciences) | Lateral Flow Immunoassay | Inferred | Detects incurred cephalosporin residues (including metabolites) at lower concentrations than fortified parent drug.[10] | FDA & EU MRL compliance |
| AnticFast® Beta-Lactams Rapid Test Kit | Lateral Flow Immunoassay | Not explicitly stated in validation | Detects cephapirin, but desacetylcephapirin is not listed in the validation report.[11] | EU MRL compliance |
| BetaStar® Combo (Neogen) | Lateral Flow Immunoassay | Not explicitly stated | Detects β-lactams, but specific data on desacetylcephapirin is not readily available in comparative studies. | FDA & EU MRL compliance |
Key Observations:
-
Microbial inhibition tests , such as the Delvotest® T, demonstrate high sensitivity to desacetylcephapirin, with a reported detection capability of 2 ppb. This is likely due to the metabolite's retained antimicrobial activity.
-
Lateral flow immunoassays show variability. The AuroFlow™ PR1ME™ assay explicitly includes desacetylcephapirin in its validation and detects it at levels below the EU MRL.
-
For some Charm™ tests , while direct detection levels for desacetylcephapirin are not always specified in readily available literature, the validation of the Charm Blue Yellow II includes it, and studies on ROSA tests indicate a heightened sensitivity to incurred residues, which would contain metabolites.[8][10]
-
The validation report for the AnticFast® kit focuses on a range of parent β-lactams but does not provide specific data on desacetylcephapirin.[11] This highlights the importance of scrutinizing validation data for the specific analytes of interest.
The 'Why' Behind the Results: Causality in Experimental Design
The choice between a microbial inhibition assay and a lateral flow immunoassay has direct consequences for desacetylcephapirin detection.
-
Microbial inhibition assays are functionally testing for antimicrobial activity. As desacetylcephapirin is biologically active, these tests are inherently well-suited for its detection, provided the test organism is susceptible.
-
Lateral flow immunoassays rely on the specific binding of an antibody or receptor to the target molecule. The cross-reactivity with desacetylcephapirin is therefore entirely dependent on how well the binding agent recognizes the subtle structural differences between it and the parent cephapirin molecule. This can vary significantly from one manufacturer's antibody/receptor to another.
This fundamental difference underscores the need for users to not only consider the technology but also to demand specific validation data for key metabolites from kit manufacturers.
Experimental Protocols for In-House Validation
To ensure a chosen rapid screening kit meets the specific needs of your laboratory and complies with relevant regulations, an in-house validation is crucial. The following protocol outlines a robust methodology for assessing the cross-reactivity of a rapid test to desacetylcephapirin. This protocol is designed to be a self-validating system, providing trustworthy and actionable data.
Objective:
To determine the detection capability (CCβ) of a rapid antibiotic screening kit for desacetylcephapirin and to compare its sensitivity to the parent compound, cephapirin.
Materials:
-
Rapid antibiotic screening kits (e.g., lateral flow strips or microbial inhibition assays)
-
Negative control milk (confirmed to be free of antibiotic residues by a confirmatory method like LC-MS/MS)
-
Certified analytical standards of cephapirin and desacetylcephapirin
-
Calibrated pipettes and sterile consumables
-
Incubator (if required by the kit manufacturer)
-
Reader for the rapid test (if applicable)
-
Confirmatory analysis capability (e.g., access to an LC-MS/MS system)
Step-by-Step Methodology:
-
Preparation of Spiked Milk Samples:
-
Prepare stock solutions of cephapirin and desacetylcephapirin in a suitable solvent (as per the standard's certificate of analysis).
-
Create a series of spiked milk samples by adding known concentrations of cephapirin and desacetylcephapirin to the negative control milk. The concentration range should bracket the relevant MRL (e.g., for the EU MRL of 60 µg/kg for the sum of both, you might prepare samples at 0, 15, 30, 45, 60, and 90 µg/kg for each compound individually and for a 1:1 mixture).
-
Prepare a sufficient volume of each spiked sample to perform multiple replicates.
-
-
Execution of the Rapid Test:
-
Follow the kit manufacturer's instructions precisely for each spiked milk sample.
-
For each concentration level, perform a statistically relevant number of replicates (a minimum of 20 is recommended for determining detection capability).
-
Include negative and positive controls in each run as specified by the manufacturer.
-
-
Data Analysis and Interpretation:
-
Record the results for each replicate (positive/negative).
-
The detection capability (CCβ) is the lowest concentration at which at least 95% of the samples give a positive result.
-
Compare the CCβ for desacetylcephapirin with that of cephapirin. A similar CCβ indicates good cross-reactivity.
-
-
Confirmatory Analysis:
-
A subset of the spiked samples should be analyzed using a validated confirmatory method (e.g., LC-MS/MS) to verify the actual concentrations of cephapirin and desacetylcephapirin. This step validates the accuracy of your spiking procedure.
-
Self-Validating System:
This protocol incorporates self-validation through:
-
Use of certified standards: Ensures the accuracy of the spiked concentrations.
-
Inclusion of negative controls: Confirms the absence of matrix interference leading to false positives.
-
Replication: Provides statistical confidence in the determined detection capability.
-
Confirmatory analysis: Verifies the entire experimental setup.
Visualizing the Process and Concepts
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing kit cross-reactivity.
Mechanism of a Competitive Lateral Flow Immunoassay
Sources
- 1. Conversion of cephapirin to deacetylcephapirin in milk and tissues of treated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. azom.com [azom.com]
- 8. pure.ilvo.be [pure.ilvo.be]
- 9. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Validation of the AnticFast® Beta-Lactams Rapid Test Kit for Detection of Beta-Lactams (Penicillins and Cephalosporins) in Raw Cow's Milk: AOAC Performance Tested MethodSM 032303 - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of desacetylcephapirin quantification results
Content Type: Publish Comparison Guide Subject: Analytical Validation & Method Concordance for Cephapirin Metabolites Matrix Focus: Bovine Milk & Tissues
Executive Summary
The Challenge: Cephapirin is a first-generation cephalosporin widely used for intramammary mastitis treatment. Regulatory compliance requires monitoring not just the parent drug, but its primary active metabolite, desacetylcephapirin (DAC) . While microbial inhibition assays are common for screening, they suffer from high false-positive rates due to natural inhibitors in milk (lysozyme, lactoferrin).
The Objective: This guide provides an objective inter-laboratory comparison of quantification methods. We analyze the performance of LC-MS/MS (The Gold Standard) against HPLC-UV and Microbial Screening , providing experimental data to support the transition to mass spectrometry for confirmatory analysis.
Key Finding: Inter-laboratory data confirms that while microbial assays achieve sensitivity, they lack specificity. LC-MS/MS offers superior accuracy with a Decision Limit (CC
Chemical Context & Stability
Desacetylcephapirin is formed via the hydrolysis of the acetyl side chain of cephapirin.
-
Parent: Cephapirin (CAS: 21593-23-7)
-
Metabolite: Desacetylcephapirin (DAC)[1]
-
Stability: DAC is relatively stable in frozen milk (-20°C) for up to 14 days, but degrades rapidly at room temperature or in alkaline pH.
-
Residue Definition: Regulatory bodies (EU/FDA) often define the marker residue as the sum of cephapirin and desacetylcephapirin.
Methodological Landscape: The Alternatives
We compare three distinct analytical approaches commonly used in proficiency testing schemes.
Method A: UPLC-MS/MS (Confirmatory Reference Method)
-
Principle: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
-
Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[2]
-
Status: Recommended. The only method capable of unambiguous structural confirmation according to Commission Decision 2002/657/EC.
Method B: Ion-Pairing HPLC-UV (Traditional)
-
Principle: High-Performance Liquid Chromatography with Ultraviolet Detection (254 nm).
-
Mechanism: Uses ion-pairing agents (e.g., decanesulfonate) to retain polar metabolites on C18 columns.
-
Status: Legacy. Lacks sensitivity for trace-level quantification (<10 ppb).
Method C: Microbial Inhibition Assay (Screening)
-
Principle: Bacterial growth inhibition (e.g., Geobacillus stearothermophilus).
-
Mechanism: Visual color change (pH indicator) if metabolism is inhibited by antibiotics.
-
Status: Screening Only. High risk of false positives (up to 44% in some inter-lab studies).
Comparative Performance Data
The following data aggregates results from inter-laboratory validation studies and proficiency tests.
Table 1: Performance Metrics Comparison
| Metric | Method A: UPLC-MS/MS | Method B: HPLC-UV | Method C: Microbial Assay |
| Limit of Detection (LOD) | 0.1 – 1.0 | 10 – 50 | ~2 – 5 |
| Limit of Quant.[1][2][3][4][5] (LOQ) | 0.5 – 5.0 | 50 | N/A (Qualitative) |
| Recovery (Accuracy) | 94.6% – 117.1% | 91% – 98% | Semi-Quantitative |
| Precision (CV) | 5.6% – 13.6% | 6% – 10% | Variable |
| Specificity | High (m/z transitions) | Moderate (Retention time) | Low (Group specific) |
Table 2: Inter-Laboratory Concordance (False Positive Rate)
Data derived from comparative analysis of presumptive positives.
| Screening Result (Method C) | Confirmed by LC-MS/MS (Method A) | Discrepancy (False Positive) |
| 53 Presumptive Positives | 29 True Positives | 24 False Positives (45%) |
Analyst Note: The high false-positive rate in Method C is often attributed to high somatic cell counts or natural antimicrobial proteins in mastitic milk, which mimics the inhibition caused by antibiotic residues.
Critical Protocol: UPLC-MS/MS Workflow
To achieve the "Method A" results cited above, the following self-validating workflow is recommended. This protocol minimizes matrix effects (ion suppression) common in milk.
Reagents & Standards
-
Internal Standard (IS): Ceftiofur-d3 or Cephapirin-d3 (Critical for correcting recovery losses).
-
Extraction Buffer: 50mM Phosphate Buffer (pH 8.5). High pH is crucial to stabilize the
-lactam ring during extraction.
Step-by-Step Methodology
-
Sample Prep: Weigh 5g of raw milk. Add deuterated Internal Standard (IS).
-
Protein Precipitation: Add acetonitrile (ACN) to precipitate proteins. Centrifuge at 4000g for 10 min.
-
Dilution: Dilute supernatant with Phosphate Buffer (pH 8.5) to reduce organic content to <10% (essential for SPE retention).
-
Solid Phase Extraction (SPE):
-
Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 60mg.
-
Condition: 3mL Methanol, 3mL Water.
-
Load: Pass diluted sample extract.[2]
-
Wash: 3mL Water (removes sugars/salts).
-
Elute: 3mL Acetonitrile.
-
-
Reconstitution: Evaporate eluate under Nitrogen (
) at 40°C. Reconstitute in Mobile Phase (0.1% Formic Acid in Water/ACN). -
Analysis: Inject into UPLC-MS/MS (ESI+ mode). Monitor two transitions:
-
Quantifier: 424.1
292.1 m/z -
Qualifier: 424.1
152.0 m/z
-
Visualizations
Diagram 1: Analytical Decision Tree
This logic flow illustrates why inter-laboratory discrepancies occur and how to resolve them using the correct hierarchy of methods.
Caption: Logical hierarchy for residue confirmation. Note that Method C positives require Method A confirmation to rule out false positives.
Diagram 2: UPLC-MS/MS Extraction Workflow
The causal pathway for high recovery and precision in Method A.
Caption: Step-by-step extraction protocol ensuring >90% recovery of desacetylcephapirin.
Troubleshooting & Causality (Senior Scientist Insights)
In inter-laboratory comparisons, deviations often arise from three specific sources. Addressing these ensures your lab performs in the top percentile of proficiency tests.
-
pH Sensitivity (The "Alkaline Trap"):
-
Observation: Low recovery of the parent cephapirin.[4]
-
Causality: Cephapirin is unstable in highly alkaline conditions for extended periods. However, desacetylcephapirin is more robust.
-
Solution: Maintain extraction pH at 8.5. Do not exceed pH 9.0. Process samples immediately after adding buffer.
-
-
Isobaric Interferences:
-
Observation: High background noise in the MS chromatogram.
-
Causality: Milk contains endogenous phospholipids that can co-elute.
-
Solution: The use of HLB SPE cartridges (as detailed in Method A) is superior to simple protein precipitation because the wash step removes water-soluble interferences, and the specific elution leaves phospholipids behind on the column.
-
-
Internal Standard Mismatch:
-
Observation: Poor reproducibility (High CV%).
-
Causality: Using a generic IS (like Penicillin G) for Cephapirin quantification.
-
Solution: You must use a structural analog, ideally Cephapirin-d3 or Ceftiofur-d3 . These correct for matrix suppression effects specific to the cephalosporin core structure.
-
References
-
Hou, X., et al. (2013). "Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk." Journal of Chromatography B.
-
Commission Decision 2002/657/EC. "Implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results." Official Journal of the European Communities.
-
Moats, W. A. (1993). "Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography."[1] Journal of AOAC International.
-
Bailly, J.D., et al. (2022). "Comparative Assessment of Antibiotic Residues Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) and a Rapid Screening Test in Raw Milk." Foods (MDPI).
-
Ray, P., et al. (2014). "Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion." PLOS ONE.
Sources
- 1. Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion | PLOS One [journals.plos.org]
- 5. minoruses.eu [minoruses.eu]
Strategic Determination of Maximum Residue Limits (MRL) for Desacetylcephapirin: A Comparative Analysis of Marker Residues and Analytical Methodologies
Executive Summary: The Metabolite Dilemma
In the development of veterinary cephalosporins, particularly cephapirin , the establishment of Maximum Residue Limits (MRLs) presents a unique pharmacokinetic challenge. Unlike stable compounds where the parent drug serves as a reliable marker, cephapirin undergoes rapid deacetylation in bovine tissues to form desacetylcephapirin .
This guide objectively compares the two primary regulatory approaches for establishing MRLs:
-
The Parent-Only Approach (US FDA): Monitoring cephapirin alone.
-
The Sum-of-Residues Approach (EMA/EU): Monitoring the sum of cephapirin and desacetylcephapirin.
We provide the metabolic causality, a comparative regulatory analysis, and a self-validating LC-MS/MS protocol designed to quantify both species simultaneously.
Metabolic Causality: Why Desacetylcephapirin Matters
The core scientific justification for monitoring desacetylcephapirin lies in the instability of the parent compound. Upon intramammary or parenteral administration, cephapirin is subjected to rapid hydrolysis by esterases in the liver, kidney, and blood.
-
Bioactivity: Desacetylcephapirin retains significant antimicrobial activity, making it a toxicological concern for human consumption.
-
Persistence: Experimental data indicates that while the parent drug depletes rapidly, the metabolite persists longer in milk and kidney tissue, creating a "blind spot" if only the parent is monitored.
Figure 1: Metabolic Pathway & Residue Formation
The following diagram illustrates the enzymatic conversion and the critical divergence in marker residue selection.
Caption: Figure 1. The metabolic conversion of cephapirin to desacetylcephapirin. Note that the metabolite (Red) represents the persistent residue fraction in edible tissues.
Comparative Analysis: Marker Residue Definitions
The choice of marker residue fundamentally alters the analytical requirements and the calculated MRL.
| Feature | US FDA Approach | EU / EMA Approach |
| Marker Residue | Cephapirin (Parent only) | Sum of Cephapirin + Desacetylcephapirin |
| Scientific Rationale | Relies on a known relationship between parent and total residue. Simpler analytical demand. | Acknowledges the metabolite constitutes the majority of the bioactive residue. More conservative. |
| Milk Tolerance/MRL | 0.02 ppm (20 ppb) | Wait-period based (Often assessed as Sum) |
| Kidney Tolerance/MRL | 0.1 ppm (100 ppb) | 100 µg/kg (ppb) (Sum) |
| Analytical Challenge | Low. Standard HPLC-UV often suffices. | High. Requires LC-MS/MS to detect and sum both species without degradation. |
Critical Insight: The FDA approach assumes the parent drug's depletion curve parallels the metabolite. However, in mastitis treatment, the metabolite ratio in milk can vary based on the time post-treatment, making the "Sum" approach (EU) statistically more robust for total consumer safety.
Analytical Methodology: Simultaneous Quantification
To satisfy the stricter "Sum of Residues" requirement, a validated LC-MS/MS method is required. The following protocol is a self-validating system ensuring stability of the labile parent drug during extraction.
Experimental Protocol: LC-MS/MS Workflow
Objective: Quantify Cephapirin (CEPH) and Desacetylcephapirin (DACEP) in Bovine Milk.
Reagents:
-
Extraction Buffer: 50mM Phosphate Buffer (pH 8.5). Note: High pH stabilizes the cephalosporin ring.
-
Internal Standard: Cephapirin-d3.
-
SPE Cartridge: HLB (Hydrophilic-Lipophilic Balance), 60mg.
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot 5.0 mL of raw bovine milk.
-
Spike with 50 µL Internal Standard (IS).
-
Add 10 mL of Phosphate Buffer (pH 8.5) . Vortex for 1 min. Causality: Buffer prevents acid-catalyzed degradation.
-
-
Purification (SPE):
-
Condition HLB cartridge with 3 mL Methanol followed by 3 mL Water.
-
Load sample at gravity flow.
-
Wash with 3 mL Water (removes sugars/proteins).
-
Elute with 3 mL Acetonitrile.
-
-
Reconstitution:
-
Evaporate eluate under Nitrogen at 40°C.
-
Reconstitute in 1.0 mL Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 90:10).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (100 x 2.1 mm, 1.7 µm).
-
Transitions (Quantifier):
-
Cephapirin: m/z 424.1 → 292.1
-
Desacetylcephapirin: m/z 382.1 → 250.1
-
-
Figure 2: Analytical Logic Flow
This diagram ensures the protocol is executed with checkpoints for data integrity.
Caption: Figure 2.[1] Analytical workflow for the simultaneous determination of parent and metabolite. The pH 8.5 extraction step is the critical control point for stability.
Regulatory Landscape & MRL Values
The following table synthesizes the current regulatory limits, highlighting the divergence in definitions.
| Jurisdiction | Matrix | Tolerance / MRL | Marker Definition | Reference |
| USA (FDA) | Milk | 0.02 ppm | Cephapirin | |
| USA (FDA) | Kidney | 0.1 ppm | Cephapirin | |
| EU (EMA) | Muscle | 50 µg/kg | Sum of CEPH + DACEP | |
| EU (EMA) | Kidney | 100 µg/kg | Sum of CEPH + DACEP | |
| Canada | Milk | 0.02 ppm | Cephapirin |
Validation of the System (Self-Validating)
To ensure the "Trustworthiness" of your data when submitting for MRL establishment, your method must demonstrate the following performance metrics:
-
Linearity:
for both parent and metabolite across the range of 0.5 x MRL to 2.0 x MRL. -
Recovery: Absolute recovery must be between 70% and 110%.
-
Self-Check: If DACEP recovery is < 60% while CEPH is high, check the pH of your extraction buffer; the metabolite is more polar and may be lost in the aqueous wash if pH is incorrect.
-
-
Precision: Intra-day and Inter-day CV < 15%.
References
-
US Food and Drug Administration (FDA). (2024). 21 CFR 556.115 - Tolerances for residues of new animal drugs in food: Cephapirin.[2] Electronic Code of Federal Regulations.[3][4] Link
-
European Commission. (2010).[5][6] Commission Regulation (EU) No 37/2010 of 22 December 2009 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin.[6] Official Journal of the European Union.[7][8] Link
-
Health Canada. (2024). List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods. Government of Canada. Link
-
European Medicines Agency (EMA). (2000). Cephapirin: Summary Report (1). Committee for Veterinary Medicinal Products. Link
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000). Evaluation of certain veterinary drug residues in food.[2][6][9][10][11][12][13] WHO Technical Report Series. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. eCFR :: 21 CFR Part 556 Subpart B -- Specific Tolerances for Residues of Approved and Conditionally Approved New Animal Drugs [ecfr.gov]
- 3. eCFR :: 21 CFR 556.115 -- Cephapirin. [ecfr.gov]
- 4. 21 CFR § 556.115 - Cephapirin. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. eur-lex.europa.eu [eur-lex.europa.eu]
- 7. eur-lex.europa.eu [eur-lex.europa.eu]
- 8. Commission Regulation (EU) No 37/2010 of 22 December 2009 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin (Text with EEA relevance) [legislation.gov.uk]
- 9. dairystandard.co.za [dairystandard.co.za]
- 10. Evaluation of certain veterinary drug residues in food [who.int]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. eCFR :: 21 CFR Part 556 -- Tolerances for Residues of New Animal Drugs in Food [ecfr.gov]
- 13. korea.kr [korea.kr]
A Comparative Guide to Accuracy and Precision Standards in Cephalosporin Metabolite Testing
For researchers, scientists, and drug development professionals, the quantitative analysis of cephalosporin metabolites is a critical step in understanding the efficacy, safety, and pharmacokinetic profiles of these essential antibiotics. The accuracy and precision of the analytical methods employed are paramount to generating reliable data that can withstand regulatory scrutiny and inform clinical decisions. This guide provides an in-depth comparison of established standards and methodologies for cephalosporin metabolite testing, grounded in regulatory guidelines and supported by experimental data.
The Regulatory Framework: A Foundation of Trustworthiness
The validation of bioanalytical methods is not a discretionary exercise; it is a fundamental requirement set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies provide comprehensive guidelines that define the key elements necessary for the validation of bioanalytical methods used to generate quantitative concentration data for pharmacokinetic and toxicokinetic studies.[1][2] The core principle behind these guidelines is to ensure that the chosen analytical method is "fit for purpose," meaning it is reliable for its intended application.[3]
The process of method validation is a self-validating system designed to demonstrate that the analytical procedure is suitable for its intended purpose and meets predefined acceptance criteria.[4] This involves a thorough evaluation of several key parameters, each contributing to the overall confidence in the generated data.
Key Validation Parameters
The International Council for Harmonisation (ICH), FDA, and EMA guidelines converge on a set of core validation parameters that must be assessed.[4][5] These include:
-
Accuracy: The closeness of the measured value to the true value.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][8]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[9][10]
Methodologies for Cephalosporin Metabolite Analysis: A Comparative Overview
The most common and powerful analytical techniques for the quantification of drugs and their metabolites in biological samples are chromatographic methods coupled with mass spectrometry (MS).[4] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the gold standards for cephalosporin metabolite analysis due to their high sensitivity, selectivity, and speed.[11][12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the predominant technology for bioanalytical studies of cephalosporins and their metabolites.[11] Its advantages include:
-
High Specificity: The ability to differentiate between the parent drug and its metabolites, even those with minor structural differences.
-
Excellent Sensitivity: Capable of detecting and quantifying metabolites at very low concentrations (ng/mL or even pg/mL).[13]
-
Speed: Modern UPLC systems can achieve rapid separation of multiple analytes in a single run.[12][13]
However, LC-MS/MS is not without its challenges. One of the most significant is the matrix effect , where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[14] Careful method development and validation, including the use of appropriate internal standards and sample preparation techniques, are crucial to mitigate these effects.[15]
Alternative and Complementary Techniques
While LC-MS/MS is the dominant method, other techniques have their place in specific applications:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more traditional approach that is less sensitive and specific than LC-MS/MS.[8] It can be suitable for the analysis of higher concentration metabolites or in situations where mass spectrometry is not available.
-
Microbial Assays: These assays determine the potency of an antibiotic by measuring its effect on a susceptible microorganism.[16] While simple and cost-effective, they lack the specificity to distinguish between the parent drug and its active metabolites and are generally less accurate and precise than chromatographic methods.[16]
The following table provides a comparative summary of these analytical techniques for cephalosporin metabolite testing:
| Feature | LC-MS/MS | HPLC-UV | Microbial Assay |
| Specificity | Very High | Moderate to High | Low |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (µg/mL to ng/mL) | Low |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision | High | Moderate to High | Low to Moderate |
| Throughput | High | Moderate | Low |
| Cost | High | Moderate | Low |
| Primary Application | Quantitative bioanalysis, pharmacokinetic studies, metabolite identification | Routine analysis of higher concentration metabolites, quality control | Potency testing, screening for antimicrobial activity |
Experimental Protocols: A Step-by-Step Guide to Best Practices
The following sections provide detailed, step-by-step methodologies for the key experiments involved in the validation of an LC-MS/MS method for cephalosporin metabolite analysis. These protocols are designed to be self-validating, incorporating quality control checks at each stage.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the analyte of interest from the biological matrix and remove interfering substances. A common and effective technique for cephalosporins in plasma is protein precipitation.
Protocol: Protein Precipitation
-
Aliquot Samples: Pipette 100 µL of plasma sample (unknown, blank, or quality control) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with 10 µL of a working solution of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate Proteins: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.
Causality Behind Choices:
-
Cold Acetonitrile: Using cold acetonitrile enhances the precipitation of proteins, leading to a cleaner extract.
-
Formic Acid: The addition of a small amount of acid helps to improve the chromatographic peak shape and ionization efficiency of many cephalosporins.
-
Internal Standard: The internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby improving accuracy and precision.
LC-MS/MS Analysis: Achieving Optimal Separation and Detection
The heart of the analysis lies in the chromatographic separation and mass spectrometric detection of the cephalosporin metabolites.
Protocol: UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Develop a gradient elution program to separate the parent drug, its metabolites, and any potential interferences. A typical gradient might start at 5% B, ramp up to 95% B, and then return to initial conditions for re-equilibration.[12]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for UPLC systems.[12]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source, typically in positive ion mode for most cephalosporins.
-
Scan Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[13]
-
MRM Transitions: For each analyte and the internal standard, optimize the precursor ion (Q1) and product ion (Q3) transitions, as well as the collision energy and other MS parameters.[12]
-
Causality Behind Choices:
-
C18 Column: This is a versatile and widely used stationary phase for the separation of a broad range of small molecules, including cephalosporins.
-
Gradient Elution: A gradient is necessary to effectively separate compounds with different polarities within a reasonable run time.
-
MRM Mode: This highly specific detection mode filters for a specific precursor-to-product ion transition, minimizing background noise and enhancing sensitivity.
Visualizing the Workflow
To better illustrate the interconnectedness of these processes, the following diagrams outline the key workflows.
Caption: Bioanalytical method validation workflow.
Caption: LC-MS/MS analytical workflow.
Data Presentation: Summarizing Performance for Easy Comparison
The results of the validation experiments should be summarized in a clear and concise manner. The following tables illustrate how to present accuracy and precision data according to regulatory expectations.
Table 1: Intra-day and Inter-day Accuracy and Precision
| Analyte | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) (n=5) | Intra-day Precision (%RSD) (n=5) | Inter-day Accuracy (% Bias) (3 runs) | Inter-day Precision (%RSD) (3 runs) |
| Cephalosporin X Metabolite 1 | 5 (LLOQ) | -2.5 | 6.8 | -1.8 | 7.5 |
| 15 (LQC) | 1.2 | 4.5 | 2.1 | 5.2 | |
| 150 (MQC) | -0.8 | 3.1 | -0.5 | 3.9 | |
| 400 (HQC) | 2.1 | 2.5 | 1.9 | 3.1 | |
| Cephalosporin X Metabolite 2 | 10 (LLOQ) | 3.1 | 8.2 | 2.5 | 9.1 |
| 30 (LQC) | -1.5 | 5.1 | -0.9 | 6.3 | |
| 300 (MQC) | 0.5 | 3.8 | 0.8 | 4.5 | |
| 800 (HQC) | -2.2 | 2.9 | -1.7 | 3.7 |
Acceptance Criteria: For accuracy, the mean value should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%. For precision, the relative standard deviation (RSD) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[17]
Table 2: Stability of Cephalosporin Metabolites in Human Plasma
| Analyte | Storage Condition | Stability (% of Initial Concentration) |
| Cephalosporin X Metabolite 1 | Bench-top (4 hours, room temp) | 98.5 |
| Freeze-thaw (3 cycles) | 96.2 | |
| Long-term (-80°C, 30 days) | 97.1 | |
| Cephalosporin X Metabolite 2 | Bench-top (4 hours, room temp) | 99.1 |
| Freeze-thaw (3 cycles) | 95.8 | |
| Long-term (-80°C, 30 days) | 96.5 |
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the initial concentration.
Conclusion: A Commitment to Scientific Integrity
The rigorous validation of analytical methods for cephalosporin metabolite testing is a non-negotiable aspect of drug development. By adhering to the principles of accuracy, precision, and the broader validation parameters set forth by regulatory agencies, researchers can ensure the generation of high-quality, reliable data. The choice of analytical methodology, predominantly LC-MS/MS, must be justified and its performance meticulously documented. The experimental protocols and data presentation formats outlined in this guide provide a framework for achieving this, ultimately contributing to the development of safer and more effective cephalosporin therapies.
References
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
- Highley, K. E., & Fourcroy, J. L. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(13), 1549-1552.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- De Boer, T., & Wieling, J. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(13), 1553-1563.
-
United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
-
SlideShare. (2014). Bioanalytical method validation emea. [Link]
- Li, W., et al. (2014). Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies.
- Berendsen, B. J. A., et al. (2008). Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants, 25(1), 35-43.
-
Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]
- Lee, J. W., et al. (2005). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 22(4), 499-511.
- Hu, C., et al. (2018). Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study. Analytical Biochemistry, 558, 36-43.
- Szymańska, E., et al. (2021). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. Molecules, 26(9), 2769.
- Jankuloska, V. D., et al. (2020). Determination of cephalosporin antibiotic residues in milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Macedonian Veterinary Review, 43(2), 195-202.
- Okerman, L., et al. (2007). Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing. Analytica Chimica Acta, 586(1-2), 294-299.
- Singh, P. S., & Shah, G. (2020). Analytical Method Validation Parameters: An Updated Review. Journal of Pharmacy Research, 14(3), 1-8.
- Kaufmann, A., et al. (2002). Residue analysis of 15 penicillins and cephalosporins in bovine muscle, kidney and milk by liquid chromatography–tandem mass spectrometry. Analytica Chimica Acta, 473(1-2), 93-105.
- Li, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeut. Frontiers in Pharmacology, 13, 1018501.
- Patel, M., & Kumar, S. (2025). Analytical Method Development and Validation in Pharmaceuticals. Journal of Pharmaceutical Sciences and Research, 17(10), 1-15.
- Rohman, A. (2022). Application of Accuracy and Precision Evaluations Based on the Current United States and Indonesian Pharmacopoeias: A Critical Review. Indonesian Journal of Pharmacy, 33(4), 547-556.
-
Consumer Product Testing Company. (n.d.). USP Antibiotic Potency Testing Methods. [Link]
- Fuchs, P. C., et al. (1989). beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance. Antimicrobial Agents and Chemotherapy, 33(8), 1335-1338.
- El-Gindy, A., et al. (2025). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports, 15(1), 1-13.
-
ResearchGate. (2025). The stability of antibiotics in matrix and reference solutions determined using a straight-forward procedure applying mass spectrometric detection. [Link]
- Jones, R. N. (1988). A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy. Diagnostic Microbiology and Infectious Disease, 11(3), 141-149.
- Lee, H., et al. (2021). Simultaneous detection of residues of 34 beta-lactam antibiotics in livestock and fish samples through liquid chromatography-tandem mass spectrometry. Food Science and Technology, 41(Suppl 2), 738-747.
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
- Chan, J. F., & Li, A. K. (2014). Use of cephalosporins in patients with immediate penicillin hypersensitivity: cross-reactivity revisited. Hong Kong Medical Journal, 20(4), 329-336.
- Giusepponi, D., et al. (2021). Antibiotics and Non-Targeted Metabolite Residues Detection as a Comprehensive Approach toward Food Safety in Raw Milk. Metabolites, 11(3), 159.
-
U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]
-
ResearchGate. (n.d.). Accuracy and precision of the methods. [Link]
-
European Compliance Academy. (2013). New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics. [Link]
-
U.S. Food and Drug Administration. (2024). Manufacturing Considerations for Penicillin or Cephalosporin Animal Drugs. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Validated LC-MS/MS method for simultaneous analysis of 21 cephalosporins in zebrafish for a drug toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Internal Standard Evaluation for Desacetylcephapirin Mass Spectrometry
Introduction: The Pursuit of Precision in Bioanalysis
In the quantitative analysis of drug metabolites, particularly in complex biological matrices such as milk or plasma, achieving accuracy and precision is paramount. Desacetylcephapirin, the primary and active metabolite of the cephalosporin antibiotic cephapirin, is a key analyte in veterinary pharmacology and food safety monitoring[1][2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for its quantification due to its inherent sensitivity and selectivity[2][3].
However, the journey from sample to result is fraught with potential variability. Analyte loss during sample preparation, fluctuations in injection volume, and the unpredictable nature of electrospray ionization (ESI) due to matrix effects can all compromise data integrity. The key to navigating these challenges lies in the judicious selection and application of an internal standard (IS). An effective IS acts as a chemical mimic of the analyte, experiencing the same procedural variations and allowing for reliable normalization of the analytical signal.
This guide provides an in-depth evaluation of internal standards for the mass spectrometric analysis of desacetylcephapirin. We will explore the gold standard—a stable isotope-labeled (SIL) internal standard—and a pragmatic alternative, the structural analogue. Through a detailed comparison, supported by established scientific principles and detailed experimental protocols, this document will empower researchers to make informed decisions, ensuring the development of robust and defensible analytical methods.
Chapter 1: The Ideal vs. The Pragmatic: Choosing Your Internal Standard
The choice of an internal standard is a critical decision point in method development. The ideal IS would be a compound that behaves identically to the analyte in every step of the analytical process but is still distinguishable by the mass spectrometer. This leads to two primary categories of internal standards.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N). For desacetylcephapirin, the ideal choice would be Desacetylcephapirin-d₆ .
The fundamental advantage of a SIL-IS is its near-identical physicochemical properties to the native analyte. It shares the same extraction recovery, chromatographic retention time, and ionization efficiency. Consequently, it co-elutes with the analyte and experiences the exact same degree of signal suppression or enhancement from the sample matrix, providing the most accurate correction possible. This "like-for-like" correction is what makes SIL internal standards the universally accepted gold standard for quantitative mass spectrometry.
The Pragmatic Alternative: Structural Analogue Internal Standards
While ideal, a custom-synthesized or commercially available SIL-IS may not always be accessible due to cost or availability. In such cases, a structural analogue—a different molecule with close chemical similarity to the analyte—can be employed. A viable and commonly used structural analogue for cephalosporins is Ceftiofur-d₃ .
Ceftiofur is another cephalosporin antibiotic that shares the core β-lactam ring structure with desacetylcephapirin. Its deuterated form, Ceftiofur-d₃, is commercially available and has been successfully used as an IS in multi-residue methods for cephalosporins[4]. The rationale is that its structural similarity will lead to comparable, though not identical, behavior during extraction and ionization. However, any difference in retention time, however small, means the analogue will not experience the exact same matrix effects as the analyte, which can introduce a degree of analytical uncertainty.
The following diagram illustrates the decision-making process for selecting an internal standard.
Caption: Decision tree for selecting a suitable internal standard.
Chapter 2: Performance Comparison and Evaluation
To objectively compare these two internal standards, a series of validation experiments must be performed. The goal is to determine how well each IS compensates for analytical variability. While direct comparative experimental data for Desacetylcephapirin-d₆ vs. Ceftiofur-d₃ is not extensively published, the following table outlines the key performance parameters and expected outcomes based on established principles of mass spectrometry.
| Performance Parameter | Desacetylcephapirin-d₆ (SIL-IS) | Ceftiofur-d₃ (Structural Analogue) | Rationale for Evaluation |
| Chromatography | Co-elutes with desacetylcephapirin (identical retention time). | Should elute close to, but not identically with, desacetylcephapirin. | Co-elution is critical for a SIL-IS to ensure identical matrix effects. For an analogue, close elution is desired to minimize differential matrix effects. |
| Matrix Effect | High. The analyte/IS peak area ratio remains constant across different matrix lots. | Moderate to High. The ratio may show some variability between matrix lots if retention times differ. | The primary function of an IS is to compensate for signal suppression or enhancement caused by the sample matrix. |
| Extraction Recovery | High. Recovery is nearly identical to the analyte. | High. Recovery should be similar to the analyte due to similar chemical properties. | The IS must track the analyte through all sample preparation steps to correct for any losses. |
| Precision (%RSD) | Excellent. Typically <10% for QC samples. | Good to Excellent. Typically <15% for QC samples. | A low relative standard deviation (RSD) indicates high method precision and reproducibility. |
| Accuracy (%RE) | Excellent. Typically within ±10% of the nominal value for QC samples. | Good to Excellent. Typically within ±15% of the nominal value. | A low relative error (RE) demonstrates the method's accuracy. |
Chapter 3: Experimental Protocol for Evaluation
This section provides a comprehensive, step-by-step protocol for the extraction and analysis of desacetylcephapirin from bovine milk, designed to facilitate the evaluation of the chosen internal standard.
Workflow Overview
The entire analytical process, from sample receipt to final data reporting, follows a structured workflow to ensure consistency and quality.
Caption: High-level overview of the analytical workflow.
Reagents and Materials
-
Solvents: Acetonitrile, Methanol (both LC-MS grade), Formic Acid (reagent grade), Deionized Water.
-
Standards: Desacetylcephapirin, Desacetylcephapirin-d₆ Sodium Salt, Ceftiofur-d₃.
-
SPE Cartridges: Oasis HLB (3 cc, 60 mg) or equivalent.
-
Other: 15 mL polypropylene centrifuge tubes, nitrogen evaporator, vortex mixer, centrifuge.
Sample Preparation Protocol
This protocol is adapted from established methods for veterinary drug residue analysis in milk[5][6][7].
-
Aliquoting: Pipette 1.0 mL of control, calibration standard-spiked, or unknown milk sample into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the working internal standard solution (e.g., 1 µg/mL of Desacetylcephapirin-d₆ or Ceftiofur-d₃ in methanol) to all tubes except for "double blank" matrix samples. Vortex for 10 seconds.
-
Protein Precipitation: Add 2.0 mL of acetonitrile to each tube.
-
Mixing and Centrifugation: Vortex vigorously for 1 minute. Centrifuge at 4000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: While centrifuging, condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Carefully transfer the supernatant from the centrifuged tube onto the conditioned SPE cartridge and allow it to pass through under gravity.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 10% methanol in water. Dry the cartridge under vacuum for 2 minutes.
-
Elution: Elute the analytes with 3 mL of acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of mobile phase A (0.1% formic acid in water). Vortex for 30 seconds and transfer to an LC vial for analysis.
LC-MS/MS Parameters
These parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Gas Temp. | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
Multiple Reaction Monitoring (MRM) Transitions
MRM is used for its high selectivity and sensitivity. The following transitions are proposed for the analytes. Note: Collision energies (CE) must be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Desacetylcephapirin | 382.1 | 152.1 | 124.2 | Optimize (e.g., 25 / 35) |
| Desacetylcephapirin-d₆ | 388.1 | 152.1 | 115.0[8] | Optimize (e.g., 25 / 40) |
| Ceftiofur-d₃ | 527.0 | 244.1[9] | 126.0 | Optimize (e.g., 20 / 45) |
Chapter 4: Data Interpretation and Validation
After acquiring the data, the final step is to evaluate the performance of the internal standard. This involves assessing its ability to compensate for matrix-induced signal variability.
The Role of the Internal Standard in Mitigating Matrix Effects
Matrix effects are caused by co-eluting endogenous components from the sample that interfere with the ionization of the target analyte. This can lead to either ion suppression (a lower signal) or ion enhancement (a higher signal), resulting in inaccurate quantification.
Caption: An ideal IS signal is suppressed equally to the analyte signal.
Calculating Matrix Effect
To quantify the matrix effect, analyze samples prepared in two ways:
-
Set A: Spike the analyte and IS into a clean solvent (e.g., the reconstitution solution).
-
Set B: Extract blank milk matrix as per the protocol and spike the analyte and IS into the final, reconstituted extract.
The matrix effect (ME) is calculated as: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
Evaluating IS Performance
The true test of an IS is not the absolute matrix effect, but its ability to normalize it. This is assessed by calculating the Matrix-Normalized Response Ratio .
-
Calculate the Analyte/IS peak area ratio for multiple lots of blank milk that have been extracted and post-spiked.
-
Calculate the %RSD of this ratio across the different lots.
An ideal IS (Desacetylcephapirin-d₆) will yield a very low %RSD (<5%), demonstrating consistent compensation. A structural analogue (Ceftiofur-d₃) may show a slightly higher %RSD, but a value below 15% is generally considered acceptable for bioanalytical methods.
Conclusion
The selection of an internal standard is a foundational element of a robust quantitative LC-MS/MS method. For the analysis of desacetylcephapirin, the stable isotope-labeled internal standard, Desacetylcephapirin-d₆ , is unequivocally the superior choice. Its ability to perfectly co-elute with the analyte ensures the most accurate compensation for matrix effects and procedural variability, leading to the highest levels of accuracy and precision.
When a SIL-IS is not feasible, a carefully selected structural analogue like Ceftiofur-d₃ can serve as a pragmatic and effective alternative. However, it is imperative that the performance of the analogue is rigorously evaluated. Researchers must verify its chromatographic proximity to desacetylcephapirin and its ability to consistently track the analyte across different sample lots.
By following the principles and protocols outlined in this guide, scientists can confidently select, evaluate, and implement an internal standard that ensures the integrity and reliability of their desacetylcephapirin quantification, ultimately contributing to higher standards in drug development and food safety.
References
- Moats, W. A. (1993). Determination of cephapirin and desacetylcephapirin in milk using automated liquid chromatographic cleanup and ion-pairing liquid chromatography.
-
De Baere, S., et al. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Metabolites, 11(8), 509. Available at: [Link]
-
UCT, Inc. (n.d.). Determination of Veterinary Drug Residues in Milk Using Polymeric SPE and UHPLC-MS/MS Analysis. UCT Application Note. Available at: [Link]
-
Pradeep, K. R., et al. (2014). Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion. PLoS ONE, 9(11), e112343. Available at: [Link]
-
Leung, D., & Pang, E. (n.d.). Development of a multiclass, multiresidue method for analyzing veterinary drugs in food. Royal Society of Chemistry. Available at: [Link]
-
Tyczkowska, K. L., Voyksner, R. D., & Aronson, A. L. (1991). Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry. Journal of Veterinary Pharmacology and Therapeutics, 14(1), 51-60. Available at: [Link]
-
Berendsen, B., et al. (2011). Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Proceedings of the EuroResidue VII Conference. Available at: [Link]
-
United States Food and Drug Administration. (2012). Milk Multi-residue Screening LC-MS-MS Method. Laboratory Information Bulletin No. 4513. Available at: [Link]
-
Heller, D. N., et al. (2000). Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 48(12), 5851-5857. Available at: [Link]
-
Kumar, P., et al. (2022). Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 27(22), 7954. Available at: [Link]
-
Hou, X., et al. (2022). Comparative Assessment of Antibiotic Residues Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) and a Rapid Screening Test in Raw Milk Collected from the North-Central Algerian Dairies. Foods, 11(1), 118. Available at: [Link]
Sources
- 1. Development of an analytical method for cephapirin and its metabolite in bovine milk and serum by liquid chromatography with UV-VIS detection and confirmation by thermospray mass spectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of cephapirin metabolites and degradants in bovine milk by electrospray ionization--ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation for Quantification of Cephapirin and Ceftiofur by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. fda.gov [fda.gov]
- 7. Comparative Assessment of Antibiotic Residues Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) and a Rapid Screening Test in Raw Milk Collected from the North-Central Algerian Dairies [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Desacetylcephapirin: Safe Handling & Disposal Protocol
Executive Summary
Immediate Action Required: Desacetylcephapirin (CAS: 38115-21-8 / 104557-24-6) is a beta-lactam metabolite. While often considered less potent than its parent compound (Cephapirin), it retains the beta-lactam ring structure responsible for respiratory and skin sensitization (anaphylaxis risk) .
-
Strict Prohibition: NEVER dispose of this substance or its residues down the laboratory drain.
-
Primary Disposal Path: High-temperature incineration (800°C+) via an approved hazardous waste contractor.
-
Critical PPE: N95/P100 respirator or Biosafety Cabinet (BSC) handling is mandatory to prevent inhalation of dusts.
Chemical Identity & Hazard Characterization
To manage disposal effectively, we must first understand the physicochemical properties that dictate our safety protocols. Desacetylcephapirin is a degradation product; its primary hazard stems from the immunological reactivity of the bicyclic beta-lactam core.
Table 1: Physicochemical & Hazard Profile[1]
| Parameter | Data | Operational Implication |
| Chemical Name | Desacetylcephapirin (Sodium Salt) | Reference Standard / Metabolite |
| CAS Number | 38115-21-8 (Acid); 104557-24-6 (Na Salt) | Use for waste manifesting |
| Molecular Formula | C₁₅H₁₅N₃O₅S₂ | Sulfur content requires scrubbed incineration |
| GHS Signal Word | DANGER | High alert for sensitization |
| Hazard Statements | H317: May cause allergic skin reactionH334: May cause allergy/asthma symptoms or breathing difficulties if inhaled | Zero-dust exposure policy. Use HEPA filtration.[1] |
| RCRA Status | Non-Listed (Not P or U listed), but regulated as Pharmaceutical Waste | Do not mix with general trash. |
The Mechanism: Why Segregation is Non-Negotiable
As scientists, we do not follow rules blindly; we follow logic. The disposal protocol is built around the stability of the beta-lactam ring .
-
Biological Risk: Even trace amounts of beta-lactams in wastewater can select for resistant bacterial strains in the environment (E.g., ESBL-producing organisms). Standard municipal water treatment does not effectively degrade this ring structure.
-
Chemical Stability: The ring is stable at neutral pH. To deactivate it chemically, we must force a hydrolysis reaction (ring-opening) using high pH (Alkaline Hydrolysis) or extreme heat (Incineration).
Decision Logic & Disposal Workflows
The following decision tree illustrates the correct disposal pathway based on the physical state of your waste.
Figure 1: Operational decision tree for Desacetylcephapirin waste streams. Note that while aqueous chemical deactivation is possible, incineration is the preferred industrial standard to ensure total destruction.
Detailed Disposal Protocols
Protocol A: Solid Waste (Expired Standards & Spills)
Applicability: Pure powder, contaminated weighing boats, gloves, and wipes.
-
Containment: Place all solid waste immediately into a sealable polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a rigid, puncture-proof container labeled "Non-RCRA Regulated Pharmaceutical Waste."
-
Note: In many jurisdictions, this is a White or Blue bin. Do NOT use the Red Biohazard bin unless the substance is mixed with infectious agents.
-
-
Labeling: Affix a label reading: "Contains Desacetylcephapirin. Beta-Lactam Antibiotic.[2][3][4] Respiratory Sensitizer."
-
Disposal: Transfer to EHS for incineration.
Protocol B: Liquid Waste (HPLC Effluents)
Applicability: Mobile phases containing Acetonitrile (ACN) or Methanol mixed with the analyte.
-
Classification: This is Mixed Waste .
-
Hazard 1: Ignitability (D001) from the organic solvent.
-
Hazard 2: Sensitizer (Target compound).
-
-
Collection: Collect in a dedicated satellite accumulation container (e.g., HDPE carboy).
-
Segregation: Do NOT mix with acidic waste streams. Beta-lactams can polymerize or degrade unpredictably in low pH, potentially forming allergenic conjugates.
-
Manifesting: List "Acetonitrile" and "Desacetylcephapirin" clearly.
-
Prohibition: Do not attempt to evaporate the solvent in a fume hood. This concentrates the antibiotic dust, increasing inhalation risk.
Protocol C: Chemical Deactivation (Emergency/Aqueous Only)
Applicability: Pure aqueous stock solutions where incineration is temporarily unavailable. Do not use this for solvent mixtures.
Mechanism: Alkaline hydrolysis cleaves the beta-lactam ring, rendering the antibiotic biologically inactive (penicilloic acid derivative).[5]
Step-by-Step Procedure:
-
PPE: Goggles, Nitrile gloves (double gloved), Lab coat, Fume hood.
-
Preparation: Prepare a 1 M Sodium Hydroxide (NaOH) solution.
-
Reaction:
-
Slowly add the Desacetylcephapirin solution to the NaOH solution at a 1:2 ratio (1 part waste : 2 parts NaOH).
-
Example: Add 100 mL of waste to 200 mL of 1 M NaOH.
-
-
Incubation: Stir gently and let stand for 24 hours at room temperature.
-
Neutralization: After 24 hours, neutralize the solution to pH 7 using 1 M Hydrochloric Acid (HCl). Use a pH meter to verify.[5]
-
Disposal: The resulting solution is now chemically deactivated but should still be disposed of via chemical waste streams, not the drain, to maintain best practices.
Spill Management Strategy
In the event of a spill, speed and containment are vital to prevent aerosolization.
Table 2: Spill Response Matrix
| Spill Type | Immediate Action | Cleanup Agent | Disposal |
| Dry Powder | STOP. Do not sweep. Evacuate area for 15 mins to let dust settle. | Wet paper towels (water or 1% bleach) placed over powder to dampen it. | Scoop damp mass into bag. Treat as Solid Waste. |
| Liquid | Cover with absorbent pads. | 10% Bleach or 1M NaOH (to degrade active ring). | Bag pads. Treat as Chemical Waste.[2] |
References
-
United States Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[6] (Final Rule, 40 CFR Part 266 Subpart P). Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Desacetyl Cephapirin Sodium Salt.[1] Retrieved from [Link]
-
World Health Organization (WHO). (2019). Annex 6: WHO guidelines on the management of waste from the production of antimicrobials. WHO Technical Report Series, No. 957.[7] Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity.[8] Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 4. New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics - ECA Academy [gmp-compliance.org]
- 5. benchchem.com [benchchem.com]
- 6. shipmangoodwin.com [shipmangoodwin.com]
- 7. who.int [who.int]
- 8. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
Personal protective equipment for handling Desacetylcephapirin
Executive Safety Summary: The Sensitization Vector
As researchers, we often treat metabolites with less rigor than parent APIs.[1] With Desacetylcephapirin (the primary metabolite of Cephapirin), this is a critical error.[2] This compound retains the beta-lactam core structure , which is the haptenic determinant responsible for immunogenic reactions.[1]
The Danger is not Toxicity; it is Sensitization. The primary risks are Respiratory Sensitization (H334) and Skin Sensitization (H317) .[2]
-
Mechanism: Upon inhalation or skin contact, the beta-lactam ring opens and binds covalently to serum proteins (like albumin), forming a hapten-carrier complex.[1][2][3]
-
Consequence: The immune system recognizes this complex as foreign. Subsequent exposures—even at nanogram levels—can trigger IgE-mediated anaphylaxis or T-cell mediated contact dermatitis.[1][2][3]
Operational Rule Zero: Handle this substance as if it were a potent airborne allergen. Engineering controls (containment) always supersede PPE.[2]
Risk Assessment & PPE Matrix
Do not rely on generic "lab safety" rules. Use this matrix based on the specific physical state (Solid Powder vs. Liquid Solution) of Desacetylcephapirin.
Table 1: PPE Selection by Operational Context
| Protection Layer | Scenario A: Solid Handling (Weighing, Transferring) | Scenario B: Liquid Handling (HPLC Prep, Dilution) | Scenario C: Spill Cleanup (Emergency/Outside Hood) |
| Engineering Control | Class II Biological Safety Cabinet (BSC) or Powder Containment Hood.[1][2][3] | Chemical Fume Hood. | N/A (uncontrolled environment). |
| Respiratory | N95 (minimum) if in BSC.PAPR (Powered Air Purifying Respirator) if open bench weighing is unavoidable (strongly discouraged).[1][2][3] | Surgical mask (if in hood) or N95.[2] | Full-face P100 Respirator or PAPR.[1][2][3] |
| Hand Protection | Double Gloving (Nitrile). Outer: 5 mil standard.Inner:[1][2][3] Extended cuff, taped to sleeve.[1] | Single Nitrile (5 mil).[2] Change immediately upon splash. | Double Gloving (Nitrile). Outer glove must be chemically resistant (e.g., Silver Shield) if solvent is aggressive.[1][2] |
| Body Protection | Tyvek® Lab Coat (Disposable, elastic cuffs).No cotton coats (powders adhere to fabric).[1][2] | Standard Lab Coat (Buttoned).[2] | Tyvek® Coverall with hood and booties. |
| Eye Protection | Safety Goggles (Indirect vent) or Face Shield.[2][3] | Safety Glasses with side shields. | Indirect Vent Goggles. |
Operational Protocols: The "Self-Validating" Workflow
These protocols are designed to prevent "invisible" contamination—micro-particles that settle on surfaces and sensitize the next user.
Protocol A: Weighing & Solubilization (The Critical Step)
Objective: Solubilize Desacetylcephapirin sodium salt without generating airborne dust.
-
Preparation:
-
Turn on the BSC/Hood 15 minutes prior to purge air.
-
Place an antistatic mat or ionizer inside the hood. Desacetylcephapirin powder is static-prone; static cling causes "jumping" powder, which leads to invisible contamination.[1][3]
-
Pre-wet a lint-free wipe with 10% bleach (or 0.1M NaOH) and place it near the balance as a "capture zone" for micro-spills.[3]
-
-
The Weighing Technique:
-
Do not use a spatula directly into the stock bottle.
-
Step 1: Tap the bottle gently on the mat to settle dust.
-
Step 2: Open the bottle only inside the hood.
-
Step 3: Transfer powder to a pre-tared weighing boat using a disposable antistatic spatula.[3]
-
Step 4: Immediately recap the stock bottle.
-
Step 5: Transfer the powder into the volumetric flask via a funnel.
-
-
Solubilization:
-
Solvent: Desacetylcephapirin sodium is water-soluble.[1][2][3] If using organic solvents (methanol/acetonitrile) for HPLC, add the aqueous portion first to dissolve the salt, then the organic.[1]
-
Validation: Once in solution, the respiratory risk drops significantly, but skin absorption risk remains.[1]
-
Protocol B: Decontamination & Waste
The Chemistry of Deactivation: Beta-lactams are unstable at high pH.[3] To destroy the allergenic ring, you must hydrolyze it.
Cleaning Steps:
-
Spray the work surface with the Deactivation Solution.
-
Allow 15 minutes of contact time (crucial for ring hydrolysis).
-
Wipe with paper towels.
-
Rinse with water to remove corrosive residue.
-
Disposal: All solid waste (gloves, weighing boats, wipes) goes into Hazardous Waste (Incineration) .[1][2] Do not use general trash.
Visualizations
Figure 1: PPE Decision Logic & Exposure Control
This logic tree ensures you select the correct protection based on the physical state of the substance.
Caption: Decision matrix for selecting PPE based on physical state and engineering controls. Note that solid handling without a hood requires maximum respiratory protection.[1][2][3]
Figure 2: The Sensitization Mechanism & Deactivation
Understanding why we use NaOH/Bleach for cleanup.
Caption: Pathway of sensitization vs. chemical deactivation. High pH agents hydrolyze the beta-lactam ring, neutralizing the biological hazard.[1][2][3]
References
-
Chemos GmbH & Co.[4] KG. (2023).[2][3] Safety Data Sheet: Desacetyl Cephapirin Sodium Salt. Retrieved from [1][2][3]
-
National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 162287, Desacetylcephapirin. Retrieved from [1][2][3]
-
Occupational Safety and Health Administration (OSHA). (2016).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [1][2][3]
-
European Chemicals Agency (ECHA). (n.d.).[2][3] C&L Inventory: Beta-lactam antibiotics sensitization hazards. Retrieved from [1][2][3]
-
Centers for Disease Control and Prevention (CDC). (2020).[2] Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. (Referencing containment of sensitizing agents). Retrieved from [1][2][3]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
